molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6

Diethyl [(2-chloroethoxy)methyl]phosphonate

Cat. No.: B045763
CAS No.: 116384-56-6
M. Wt: 230.62 g/mol
InChI Key: SRYMPIRBPPQDPD-UHFFFAOYSA-N
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Description

Diethyl [(2-chloroethoxy)methyl]phosphonate is a versatile and valuable organophosphorus reagent designed for advanced organic synthesis, particularly in the construction of complex molecules. Its primary research value lies in its application as a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a robust method for the generation of α,β-unsaturated carbonyl compounds. The unique structure, featuring a phosphonate ester group and a terminal chloroethyl ether, allows it to function as a masked aldehyde equivalent. Upon activation, the reagent can be transformed into a phosphoryl-stabilized anion, which subsequently reacts with a wide range of aldehydes and ketones to produce vinyl ethers. These intermediates are crucial precursors to aldehydes and other functional groups, enabling the synthesis of various pharmacologically active scaffolds, natural product analogs, and novel materials. The presence of the chloroethoxy moiety further enhances its utility, permitting facile functionalization and incorporation into larger molecular architectures, such as prodrugs or polymer backbones. This compound is indispensable for researchers in medicinal chemistry, chemical biology, and materials science who are developing new synthetic methodologies, exploring structure-activity relationships, or creating functionalized organic compounds.

Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMPIRBPPQDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434194
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
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Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116384-56-6
Record name Diethyl [(2-chloroethoxy)methyl]phosphonate
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Record name diethyl [(2-chloroethoxy)methyl]phosphonate
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Foundational & Exploratory

Diethyl [(2-chloroethoxy)methyl]phosphonate CAS 116384-56-6 characterization data.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116384-56-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Diethyl [(2-chloroethoxy)methyl]phosphonate. Due to the limited availability of specific experimental data in peer-reviewed literature, this document focuses on its known properties and provides detailed, generalized experimental protocols for the characterization of phosphonate esters, which are directly applicable to the title compound.

Compound Identification and Physical Properties

This compound is an organophosphorus compound with potential applications as a chemical intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆ClO₄P[2][]
Molecular Weight 230.63 g/mol [2][]
IUPAC Name This compound[4]
Synonyms (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester, 1-chloro-2-(diethoxyphosphorylmethoxy)ethane[][5]
InChI Key SRYMPIRBPPQDPD-UHFFFAOYSA-N[][4]
SMILES CCOP(=O)(COCCCl)OCC[]
Boiling Point 292.335 °C at 760 mmHg[]
Density 1.161 g/cm³[]
Purity Typically ≥95% (commercial grade)[]
Storage Temperature 0-8 °C[4]

Experimental Characterization Protocols

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections outline standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy applicable to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organophosphorus compounds.[6][7] For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide critical information about its molecular structure.

2.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).

2.1.2. ¹H NMR Spectroscopy

  • Objective: To identify the number and environment of protons in the molecule.

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Typical Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

2.1.3. ¹³C NMR Spectroscopy

  • Objective: To determine the number and types of carbon atoms.

  • Instrumentation: A 75-125 MHz NMR spectrometer.

  • Typical Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2.1.4. ³¹P NMR Spectroscopy

  • Objective: To observe the phosphorus atom, providing information about its chemical environment and oxidation state.[8]

  • Instrumentation: A 121-202 MHz NMR spectrometer.

  • Typical Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: A range appropriate for phosphonates (e.g., -30 to +50 ppm).

    • Reference: 85% H₃PO₄ as an external standard.[8]

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like phosphonate esters.[9]

2.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[8]

2.2.2. GC-MS Analysis

  • Objective: To separate the compound from any volatile impurities and obtain its mass spectrum.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[10]

2.3.1. Sample Preparation

  • For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

2.3.2. FTIR Analysis

  • Objective: To identify characteristic vibrational bands of functional groups.

  • Instrumentation: A standard FTIR spectrometer.

  • Typical Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Characteristic Bands for Phosphonate Esters:

    • P=O stretching: A strong absorption band typically in the range of 1250-1200 cm⁻¹.[10]

    • P-O-C stretching: Strong bands in the region of 1050-950 cm⁻¹.[11]

    • C-H stretching (alkyl): Bands in the 2980-2850 cm⁻¹ region.

    • C-Cl stretching: A band in the 800-600 cm⁻¹ region.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or procured phosphonate compound like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Identification cluster_2 Purity & Final Assessment start Sample Receipt/Synthesis phys_prop Physical Properties (Appearance, Solubility) start->phys_prop ftir FTIR Spectroscopy (Functional Group ID) phys_prop->ftir Initial Structural Clues nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) (Structural Elucidation) ftir->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms Confirm Structure purity Purity Assessment (e.g., GC, HPLC, qNMR) ms->purity Assess Impurities data_analysis Data Analysis & Structure Confirmation purity->data_analysis report Final Report data_analysis->report

Figure 1. A generalized workflow for the chemical characterization of a phosphonate compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information in scientific literature detailing the involvement of this compound in specific signaling pathways or its biological activity. As a phosphonate ester, it could potentially act as a mimic of phosphate esters, which are key components in numerous biological signaling cascades.[12] However, any such activity would need to be determined through dedicated biological screening and assays.

Conclusion

This technical guide provides the known physical and chemical properties of this compound (CAS 116384-56-6) and outlines comprehensive, generalized protocols for its characterization using modern analytical techniques. The provided workflow offers a systematic approach for researchers and scientists in the field of drug development and chemical synthesis to rigorously identify and assess the purity of this and similar phosphonate compounds. Further research is required to elucidate its potential biological activities and involvement in signaling pathways.

References

Physical and chemical properties of (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester, a versatile intermediate compound with applications in the pharmaceutical and agricultural industries. This document consolidates available data on its structure, physical characteristics, and chemical behavior. While detailed experimental protocols and spectral analyses for this specific compound are not widely published, this guide furnishes available information and provides context based on related phosphonate chemistry.

Chemical Identity and Structure

(2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester is an organophosphonate compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a chloroethoxymethyl group.

Molecular Structure:

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 =O CH2_3 CH2 P->CH2_3 CH2_1 CH2 O1->CH2_1 CH2_2 CH2 O2->CH2_2 CH3_1 CH3 CH2_1->CH3_1 CH3_2 CH3 CH2_2->CH3_2 O4 O CH2_3->O4 CH2_4 CH2 O4->CH2_4 CH2_5 CH2 CH2_4->CH2_5 Cl Cl CH2_5->Cl

Chemical Structure of (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester

Physical and Chemical Properties

PropertyValueSource
CAS Number 116384-56-6[1]
Molecular Formula C₇H₁₆ClO₄P[2]
Molecular Weight 230.63 g/mol [2]
Appearance Colorless to light brown liquidChem-Impex
Boiling Point 292.3 °C at 760 mmHg[2]
Density 1.161 g/cm³[2]
Refractive Index 1.431[2]
Solubility Data not available
Melting Point Data not available
Storage Conditions Store at 0-8 °CChem-Impex

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester is not widely documented in peer-reviewed literature, a general synthetic approach can be inferred from related organophosphorus chemistry. One plausible method involves the reaction of a suitable chloroethoxymethylating agent with a trialkyl phosphite, such as triethyl phosphite, via an Arbuzov reaction.

A patent describes a method for preparing N-2-(Phosphonomethoxy)ethyl derivatives using dialkyl (diethyl or diisopropyl) 2-(chloroethoxy)methylphosphonates as precursors. These precursors are accessible by treating trialkyl phosphites with 2-(chloroethoxy)methyl chloride.[3]

Chemical Reactivity

The reactivity of (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester is dictated by the functional groups present in its structure: the phosphonate ester, the ether linkage, and the alkyl chloride.

  • Phosphonate Group: The phosphonate esters can undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid.

  • Alkyl Chloride: The terminal chlorine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is key to its utility as a synthetic intermediate.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a doublet for the methylene protons adjacent to the phosphorus atom, and signals for the methylene groups of the chloroethoxy moiety.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the neighboring oxygen, phosphorus, and chlorine atoms.

  • ³¹P NMR: A single resonance is expected in the phosphorus NMR spectrum, characteristic of a phosphonate ester.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit strong absorption bands corresponding to the P=O stretching vibration (typically around 1250 cm⁻¹), P-O-C stretching vibrations, and C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 230, along with fragmentation patterns corresponding to the loss of ethoxy groups, the chloroethoxymethyl moiety, and other characteristic fragments of phosphonate esters.

Applications and Biological Relevance

(2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester is primarily utilized as a chemical intermediate in the synthesis of more complex molecules in the pharmaceutical and agricultural sectors.[1]

  • Pharmaceuticals: It serves as a precursor for the synthesis of N-2-(phosphonomethoxy)ethyl derivatives, a class of compounds that includes acyclic nucleoside phosphonates with antiviral activity.[3]

  • Agriculture: While the specific biological activity of this compound is not detailed, many phosphonate derivatives exhibit herbicidal properties.[4][5] They can act as inhibitors of key enzymes in plant metabolic pathways.[4]

Experimental Protocols (Hypothetical)

As detailed experimental protocols are not available, the following are generalized procedures based on standard organic chemistry techniques for the synthesis and analysis of similar phosphonate esters. These should be adapted and optimized by researchers.

Synthesis via Arbuzov Reaction

G Hypothetical Synthesis Workflow reagents Triethyl phosphite + 2-(Chloroethoxy)methyl chloride reaction Arbuzov Reaction (Heat) reagents->reaction workup Reaction Work-up (e.g., Distillation) reaction->workup product (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester workup->product analysis Purification & Analysis (e.g., Chromatography, NMR) product->analysis

Hypothetical synthesis workflow for (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of triethyl phosphite and 2-(chloroethoxy)methyl chloride.

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts. Further purification may be achieved by column chromatography on silica gel.

Characterization

The purified product should be characterized using standard analytical techniques:

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ³¹P NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum of the neat liquid between salt plates.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer to confirm the molecular weight and fragmentation pattern.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the care appropriate for a reactive organophosphorus compound. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide provides a summary of its known physical and chemical properties. Further research is required to fully elucidate its reactivity, biological activity, and to establish detailed and validated experimental protocols for its synthesis and characterization. Researchers are encouraged to use this guide as a starting point and to perform their own comprehensive analyses.

References

Investigating the Biological Activity of Diethyl [(2-chloroethoxy)methyl]phosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

Organophosphonates are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The phosphonate group, characterized by a stable carbon-phosphorus (C-P) bond, can act as a phosphate mimic, potentially interfering with key metabolic pathways by inhibiting essential enzymes. This technical guide explores the potential biological activities of Diethyl [(2-chloroethoxy)methyl]phosphonate and its derivatives, drawing upon existing research on structurally related phosphonate compounds. While direct studies on this specific parent compound are limited in publicly available literature, this document provides a framework for its synthesis, biological evaluation, and potential mechanisms of action based on established methodologies and findings for analogous molecules.

Synthesis of Phosphonate Derivatives

The synthesis of novel phosphonate derivatives is a cornerstone of drug discovery in this area. A common and versatile method for preparing α-aminophosphonates is the one-pot, three-component Kabachnik-Fields reaction.[1] This reaction typically involves an amine, an aldehyde or ketone, and a dialkyl phosphite.

Another relevant synthetic approach is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone to form α-hydroxyphosphonates. These intermediates can then be further modified. For instance, acylation of the hydroxyl group has been shown to enhance the cytotoxic effects of some α-hydroxy-benzylphosphonates.[2]

The synthesis of diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates has been achieved by reacting 2-chloroquinolin-3-carbaldehydes with triethylphosphite and morpholine.[3] This highlights a pathway to introduce heterocyclic moieties, which are often associated with enhanced biological activity.

Anticancer Activity of Phosphonate Derivatives

Several studies have demonstrated the potential of phosphonate derivatives as anticancer agents. The introduction of a phosphonate group into a molecule can enhance its metabolic stability and ability to cross cell membranes.[4]

In Vitro Cytotoxicity Studies

A standard method for assessing the cytotoxic effects of new compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

The proposed mechanism for some of these compounds involves cell cycle arrest at the S and G2 phases, leading to apoptosis.[1]

Quantitative Data on Anticancer Activity of Related Phosphonates

The following table summarizes the in vitro anticancer activity of some α-aminophosphonate derivatives containing a 2-oxoquinoline moiety against various cancer cell lines.

CompoundA549 (IC₅₀ µM)HeLa (IC₅₀ µM)MCF-7 (IC₅₀ µM)U2OS (IC₅₀ µM)
4a 24.3 ± 2.115.6 ± 1.510.1 ± 1.130.2 ± 2.5
4b 35.1 ± 2.828.4 ± 2.218.5 ± 1.941.3 ± 3.1
4c 18.7 ± 1.912.3 ± 1.38.7 ± 0.925.4 ± 2.3
4u 10.2 ± 1.25.8 ± 0.73.1 ± 0.412.5 ± 1.4
5-FU (Control) 15.8 ± 1.612.5 ± 1.39.8 ± 1.020.1 ± 1.9

Data adapted from a study on novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates.[1] "4a, 4b, 4c, 4u" represent different derivatives from the study.

Antimicrobial Activity of Phosphonate Derivatives

Phosphonate derivatives have also shown promise as antimicrobial agents. Their potential mechanism of action is thought to involve the inhibition of essential bacterial enzymes or the induction of oxidative stress, leading to DNA damage and cell death.[4][9]

Antimicrobial Susceptibility Testing

Standard methods for evaluating the antimicrobial activity of new compounds include the broth microdilution and agar well diffusion assays.[10][11][12][13][14] These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on diethyl benzylphosphonate derivatives have demonstrated their activity against various strains of Escherichia coli.[4] The antimicrobial efficacy was found to be dependent on the substitutions on the phenyl ring.

Quantitative Data on Antimicrobial Activity of Related Phosphonates

The following table presents the Minimum Inhibitory Concentration (MIC) of various diethyl benzylphosphonate derivatives against different strains of Escherichia coli.

CompoundE. coli K12 (MIC µg/mL)E. coli R2 (MIC µg/mL)E. coli R3 (MIC µg/mL)E. coli R4 (MIC µg/mL)
Diethyl benzylphosphonate >250>250>250>250
Diethyl (4-boronobenzyl)phosphonate 12562.5125125
1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate >250>250>250>250

Data adapted from a study by Brodzka et al. (2022).[9] The different E. coli strains represent variations in their lipopolysaccharide (LPS) structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections provide standardized protocols for the key experiments cited in this guide.

Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This protocol is a general procedure for the one-pot, three-component synthesis of α-aminophosphonates.[1]

  • To a solution of an appropriate aromatic amine (1.0 mmol) in ethanol (10 mL), add the corresponding aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add diethyl phosphite (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no solid forms, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity (MTT Assay)

This protocol describes the MTT assay for determining the cytotoxic effects of a test compound on cancer cell lines.[5][6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[10][11][12][13][14]

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using sterile broth.

  • Inoculation: Dilute the standardized microbial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only, for sterility check). A standard antibiotic can be used as a positive control for the assay's validity.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Phosphonate Derivatives start Start: Reagents reactants Amine + Aldehyde + Diethyl Phosphite start->reactants reaction Kabachnik-Fields Reaction (Reflux in Ethanol) reactants->reaction workup Cooling & Filtration or Evaporation & Chromatography reaction->workup product Purified Phosphonate Derivative workup->product

Caption: General workflow for the synthesis of α-aminophosphonate derivatives.

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay cell_seeding 1. Seed Cells in 96-well plate compound_addition 2. Add Test Compound (Serial Dilutions) cell_seeding->compound_addition incubation_48h 3. Incubate (48-72 hours) compound_addition->incubation_48h mtt_addition 4. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 5. Incubate (2-4 hours) mtt_addition->incubation_4h solubilization 6. Solubilize Formazan (Add DMSO) incubation_4h->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate analysis 8. Data Analysis (Calculate IC50) read_plate->analysis

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial_Workflow cluster_mic Antimicrobial Susceptibility (Broth Microdilution) prep_inoculum 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Wells with Bacteria prep_inoculum->inoculate prep_dilutions 2. Prepare Compound Dilutions in 96-well plate prep_dilutions->inoculate incubate 4. Incubate Plate (16-20 hours) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental data on the biological activity of this compound derivatives is scarce in the current scientific literature, the broader class of phosphonates demonstrates significant potential as both anticancer and antimicrobial agents. The synthetic routes are well-established, and standardized protocols for biological evaluation are readily available. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The information and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

The Core Mechanism of Phosphonate-Based Antiviral Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonate-based compounds represent a cornerstone in the armamentarium against a variety of viral pathogens. Their unique chemical stability and ability to mimic natural phosphate-containing molecules allow them to effectively disrupt viral replication. This technical guide provides an in-depth exploration of the proposed mechanisms of action for these critical antiviral agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Principles of Phosphonate Antiviral Activity

Phosphonate antivirals are analogues of nucleoside monophosphates where a stable carbon-phosphorus (C-P) bond replaces the more labile phosphoester (P-O) bond of natural nucleotides.[1][2][3][4] This fundamental structural difference confers resistance to cleavage by cellular phosphatases, thereby prolonging their intracellular half-life and enhancing their antiviral potency.[2][3] The primary mechanism of action for most phosphonate antivirals involves the inhibition of viral DNA polymerases or reverse transcriptases.[5][6][7][8][9][10][11][12][13]

There are two main classes of phosphonate antivirals based on their requirement for intracellular activation:

  • Nucleotide Analogues Requiring Phosphorylation: This class includes prominent drugs like Cidofovir and Tenofovir. These compounds are administered as prodrugs and must be metabolically converted to their active diphosphate forms by host cell kinases.[5][6][14][15][16][17][18][19][20][21] The resulting diphosphate analogue then acts as a competitive inhibitor and/or a chain terminator upon incorporation into the growing viral DNA chain.[1][4][6][14][15][18][20][21]

  • Direct-Acting Pyrophosphate Analogues: Foscarnet is the primary example of this class. It does not require intracellular phosphorylation to exert its antiviral effect.[13][22] Instead, it directly binds to the pyrophosphate binding site of viral polymerases, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting DNA chain elongation.[8][11][13][22][23][24][25][26]

In-Depth Mechanism of Key Phosphonate Antivirals

Cidofovir

Cidofovir is a potent antiviral agent effective against a broad spectrum of DNA viruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and adenovirus.[5][14][25][27][28][29]

Mechanism of Action:

  • Cellular Uptake and Phosphorylation: Cidofovir enters host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, cidofovir diphosphate (CDV-pp).[1][14][18] The initial phosphorylation to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase.[14] The subsequent phosphorylation to CDV-pp is catalyzed by several enzymes, with pyruvate kinase being the most efficient.[14]

  • Inhibition of Viral DNA Polymerase: CDV-pp acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[1][9]

  • Chain Termination: Upon incorporation into the growing viral DNA strand, CDV-pp acts as a nonobligate chain terminator. This means that while another nucleotide can be added after cidofovir, the rate of DNA synthesis is significantly slowed, effectively halting viral replication.[9][28][29][30] The incorporated cidofovir is also a poor substrate for the proofreading 3'-5' exonuclease activity of the viral DNA polymerase.[9][30]

Signaling Pathway for Cidofovir Activation:

cidofovir_activation cluster_cell Host Cell cluster_enzymes Cidofovir Cidofovir CDV_MP Cidofovir Monophosphate Cidofovir->CDV_MP Phosphorylation CDV_DP Cidofovir Diphosphate (Active Metabolite) CDV_MP->CDV_DP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Inhibits PNMK Pyrimidine Nucleoside Monophosphate Kinase PK Pyruvate Kinase

Cellular activation pathway of Cidofovir.
Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) primarily used in the treatment of HIV and hepatitis B virus (HBV) infections.[6][10][15][31][32] It is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[6][19][33]

Mechanism of Action:

  • Cellular Uptake and Phosphorylation: After entering the host cell, the prodrug is converted to tenofovir. Tenofovir then undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[6][15][17][18][19][20][21][22] The first phosphorylation to tenofovir monophosphate is primarily catalyzed by adenylate kinase 2.[17][21][22] The second phosphorylation to TFV-DP is catalyzed by different kinases depending on the tissue type, including pyruvate kinase and creatine kinase.[16][17][22]

  • Inhibition of Viral Reverse Transcriptase/DNA Polymerase: TFV-DP competitively inhibits viral reverse transcriptase (in HIV) or DNA polymerase (in HBV) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[4][6][15][18][21]

  • Chain Termination: The incorporation of TFV-DP into the growing viral DNA chain leads to chain termination because tenofovir lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[4][6][15][18][21]

Signaling Pathway for Tenofovir Activation:

tenofovir_activation cluster_cell Host Cell cluster_enzymes Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation Viral_Enzyme Viral Reverse Transcriptase (HIV) Viral DNA Polymerase (HBV) TFV_DP->Viral_Enzyme Inhibits AK2 Adenylate Kinase 2 PK_CK Pyruvate Kinase/ Creatine Kinase

Cellular activation pathway of Tenofovir.
Foscarnet

Foscarnet is a pyrophosphate analogue with broad-spectrum activity against herpesviruses and HIV.[11][13][22][34][35]

Mechanism of Action:

  • Direct Inhibition: Foscarnet does not require intracellular phosphorylation.[13][22] It directly and reversibly binds to the pyrophosphate-binding site on viral DNA polymerase or reverse transcriptase.[8][11][13][22][23][24][25][26]

  • Blockade of Chain Elongation: This binding prevents the cleavage of pyrophosphate from incoming deoxynucleotide triphosphates, which is an essential step in the addition of a new nucleotide to the growing DNA chain.[13][22] This effectively halts DNA synthesis and viral replication.[13][22]

Logical Relationship of Foscarnet's Mechanism:

foscarnet_mechanism Foscarnet Foscarnet (Pyrophosphate Analogue) PPi_Site Pyrophosphate Binding Site Foscarnet->PPi_Site Binds to Viral_Polymerase Viral DNA Polymerase/ Reverse Transcriptase dNTP Deoxynucleotide Triphosphate (dNTP) PPi_Site->dNTP Prevents cleavage of PPi from Inhibition Inhibition PPi_Site->Inhibition DNA_Elongation DNA Chain Elongation dNTP->DNA_Elongation is required for Viral_Replication Viral Replication DNA_Elongation->Viral_Replication is essential for Inhibition->DNA_Elongation

Inhibitory mechanism of Foscarnet.

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro antiviral activity of cidofovir, tenofovir, and foscarnet against various viruses. EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. IC50 (50% inhibitory concentration) is the concentration that inhibits the activity of a target enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

Table 1: Antiviral Activity (EC50, µM) of Phosphonate Compounds

CompoundVirusEC50 (µM)Cell Line
Cidofovir Human Cytomegalovirus (HCMV)1.9A549
Adenovirus 51.9A549
Tenofovir Hepatitis B Virus (HBV)1.1HepG2 2.2.15
Tenofovir DF Hepatitis B Virus (HBV)0.02HepG2 2.2.15
Foscarnet Murine Cytomegalovirus (MCMV)27
Herpes Simplex Virus-2 (HSV-2)3

Data sourced from multiple studies.[28][29][35]

Table 2: Enzyme Inhibition (IC50 and Ki, µM) of Phosphonate Compounds

Compound (Active Form)EnzymeIC50 (µM)Ki (µM)
Cidofovir Diphosphate HCMV DNA Polymerase-6.6
Human DNA Polymerase α-51
Human DNA Polymerase β-520
Human DNA Polymerase γ-299
Tenofovir Diphosphate HIV-1 Reverse Transcriptase0.1-
HBV Polymerase-0.18
Foscarnet HBV DNA Polymerase100-

Data sourced from multiple studies.[9][19][26][31]

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[5][14][15][16][22]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 24-well plates.

  • Virus stock of known titer.

  • Test compound (phosphonate antiviral) at various concentrations.

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., containing 0.5% methylcellulose or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

  • Compound Treatment: Aspirate the growth medium and add medium containing serial dilutions of the test compound to the cell monolayers. Incubate for a predetermined time (e.g., 1-2 hours).

  • Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Overlay Application: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution, and then stain the cell monolayer with the staining solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Viral DNA Polymerase/Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of a phosphonate antiviral on the activity of the purified viral enzyme.[7][36][37][38][39]

Materials:

  • Purified recombinant viral DNA polymerase or reverse transcriptase.

  • Template-primer DNA (or RNA for reverse transcriptase).

  • Deoxynucleotide triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [α-32P]dCTP or [3H]dTTP).

  • Active form of the phosphonate inhibitor (e.g., CDV-pp or TFV-DP) at various concentrations.

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, etc.).

  • Quenching solution (e.g., EDTA).

  • Apparatus for quantifying DNA synthesis (e.g., scintillation counter or gel electrophoresis and phosphorimager).

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).

  • Inhibitor Addition: Add varying concentrations of the phosphonate inhibitor to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified viral enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Quantification of DNA Synthesis:

    • Filter Binding Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated dNTPs, and measure the incorporated radioactivity using a scintillation counter.

    • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel and visualize the radiolabeled DNA products using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each inhibitor concentration compared to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the natural substrate (dNTP) and the inhibitor, and the data are analyzed using Michaelis-Menten kinetics.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.[8][17][27]

Materials:

  • Host cells in a 96-well plate.

  • Test compound at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

Phosphonate-based antiviral compounds are a testament to the power of rational drug design. By understanding the fundamental biochemical processes of viral replication, medicinal chemists have been able to develop highly effective inhibitors that are now mainstays in the treatment of several life-threatening viral infections. The mechanisms of action, centered on the inhibition of viral polymerases, are well-characterized and provide a solid foundation for the development of next-generation antivirals with improved efficacy, safety, and resistance profiles. The experimental protocols detailed herein provide a framework for the continued evaluation and discovery of novel phosphonate-based antiviral agents.

References

The Role of Phosphonates as Non-Hydrolyzable Phosphate Mimics in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology and medicinal chemistry, the phosphate group is a central figure, orchestrating a vast array of physiological processes through its dynamic addition and removal from biomolecules. However, the inherent chemical lability of the phosphate ester bond presents considerable challenges for the detailed study of phosphorylation-dependent signaling pathways and the development of targeted therapeutics. Phosphonates, characterized by a chemically robust carbon-phosphorus (C-P) bond that replaces the hydrolyzable oxygen-phosphorus (O-P) linkage of phosphates, have emerged as indispensable tools to overcome this limitation.[1][2] Their structural and electronic resemblance to natural phosphates allows them to function as effective, non-hydrolyzable mimics, enabling the "freezing" of enzymatic processes for detailed investigation.[3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of phosphonates as phosphate bioisosteres in biochemical research and drug discovery.

Core Principle: Bioisosterism and Stability

Phosphonates serve as effective mimics of phosphate esters due to their similar tetrahedral geometry and charge distribution at physiological pH.[4] This structural analogy allows them to be recognized by the active sites of many enzymes that naturally bind to phosphorylated substrates, including kinases, phosphatases, and metabolic enzymes.[3] The critical advantage of phosphonates lies in their enhanced stability against both chemical and enzymatic hydrolysis, rendering them invaluable as non-hydrolyzable analogs for probing phosphorylation-dependent events.[3][5] This stability has been leveraged to develop a wide range of therapeutics, from antiviral agents to drugs for bone disorders.[1][6][7]

Applications in Biochemistry and Drug Development

The unique properties of phosphonates have led to their widespread application in various fields:

  • Enzyme Inhibition: Phosphonates are potent inhibitors of enzymes that process phosphate-containing substrates.[2][3] By mimicking the substrate or the transition state of the enzymatic reaction, they can block enzyme activity, providing a powerful tool for studying enzyme function and for the development of drugs. Notable examples include bisphosphonates, which inhibit farnesyl pyrophosphate synthase in osteoclasts to treat osteoporosis, and the antiviral drugs tenofovir and adefovir, which target viral polymerases.[8][9]

  • Probing Signaling Pathways: As non-hydrolyzable mimics of phosphorylated amino acids like phosphoserine, phosphothreonine, and phosphotyrosine, phosphonates are instrumental in dissecting complex signaling cascades.[1][4] They can be incorporated into peptides and proteins to study the interactions and downstream effects of phosphorylation at specific sites, without the complication of dephosphorylation by endogenous phosphatases.[10][11]

  • Drug Design and Development: The metabolic stability of the C-P bond makes phosphonates attractive moieties for drug design.[1][6] Many phosphonate-based drugs have been successfully developed, including the aforementioned antivirals and bisphosphonates.[12] To overcome the challenge of poor cell permeability due to the negative charge of the phosphonate group, various prodrug strategies have been developed.[13]

  • Activity-Based Protein Profiling (ABPP): Phosphonate-based probes are used in ABPP to covalently label the active sites of enzymes, allowing for their identification, quantification, and functional characterization within complex biological systems.[12][14][15]

Quantitative Data on Phosphonate Inhibitors

The inhibitory potency of phosphonate-based compounds is a critical parameter in their application as research tools and therapeutic agents. The following tables summarize key quantitative data for representative phosphonate inhibitors across different enzyme classes.

Table 1: Inhibition of Viral Polymerases by Acyclic Nucleoside Phosphonates

CompoundVirusEnzymeInhibition Constant (Ki)50% Effective Concentration (EC50)Reference(s)
Tenofovir diphosphateHepatitis B Virus (HBV)HBV Polymerase0.18 µM1.1 µM[16][17][18]
Adefovir diphosphateHepatitis B Virus (HBV)HBV Polymerase0.10 µM-[16]

Table 2: Inhibition of Protein Tyrosine Phosphatases (PTPs) by Phosphonate Analogs

InhibitorEnzymeInhibition Constant (Ki)50% Inhibitory Concentration (IC50)Reference(s)
(Naphth-2-yl) difluoromethylphosphonic acidPTP-1B-40-50 µM[19][20]
(Napthy-1-yl) difluoromethylphosphonic acidPTP-1B-40-50 µM[19][20]
PhosphomolybdatePTP-1B0.06-1.2 µM-[21]
PhosphotungstatePTP-1B0.06-1.2 µM-[21]
2-(Oxalyl-amino)-benzoic acidReceptor-type tyrosine-protein phosphatase beta33,000 nM-[22]

Table 3: Inhibition of Other Enzymes by Phosphonate-Based Compounds

Inhibitor ClassEnzymeMechanism of ActionReference(s)
Nitrogen-containing bisphosphonatesFarnesyl pyrophosphate synthaseInhibition of the mevalonate pathway[8][23][24][25][26]
Non-nitrogen-containing bisphosphonates-Metabolized to non-functional ATP analogs[8][25]

Experimental Protocols

Synthesis of a Representative Phosphonate: Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the formation of a carbon-phosphorus bond.[2][5][27][28]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

  • Thin-Layer Chromatography (TLC) plates or ³¹P NMR for reaction monitoring

  • Vacuum distillation apparatus for purification

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Add triethyl phosphite (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[27]

  • Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[27]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[27]

Purification of Phosphonic Acids

The purification of phosphonic acids can be challenging due to their polarity and potential for being amorphous.[29]

General Strategies:

  • Crystallization: Attempt crystallization from a suitable solvent system. For amphiphilic phosphonates, a mixture of an organic solvent (e.g., acetone, acetonitrile) and water can be effective.[29]

  • Salt Formation: Convert the phosphonic acid to a salt (e.g., sodium or triethylammonium salt) which may have better crystallization properties. The sodium salt of bisphosphonates often crystallizes at a pH of around 3.5.[29]

  • Chromatography: For purification of phosphonic acids, strong anion-exchange chromatography (e.g., Dowex resin) with an aqueous formic acid eluent can be employed.[29]

  • Lyophilization: Lyophilization from tert-butanol can sometimes yield a more manageable solid product compared to lyophilization from water, which can result in a sticky, hygroscopic material.[29]

General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a phosphonate compound against a target enzyme.[3][13][30]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Phosphonate inhibitor

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare serial dilutions of the phosphonate inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate at appropriate concentrations in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor (or buffer for the control). Allow the enzyme and inhibitor to pre-incubate for a specific time to allow for binding.[30]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.[30]

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • From the curve, determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of phosphonates in biochemical research.

Signaling_Pathway_Inhibition cluster_0 Normal Signaling Pathway cluster_1 Inhibition by Phosphonate Mimic Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream_Effectors Downstream Effectors pSubstrate->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Blocked_Response Blocked Cellular Response Phosphatase Phosphatase Phosphatase->pSubstrate Dephosphorylation pSubstrate_mimic Phosphonate Mimic pSubstrate_mimic->Phosphatase Inhibition

Inhibition of a phosphatase in a signaling pathway by a phosphonate mimic.

Experimental_Workflow_ABPP Proteome Complex Proteome (e.g., cell lysate) Probe_Incubation Incubate with Phosphonate Probe Proteome->Probe_Incubation Covalent_Labeling Covalent Labeling of Active Enzymes Probe_Incubation->Covalent_Labeling Enrichment Enrichment of Labeled Proteins Covalent_Labeling->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identification of Labeled Proteins and Sites LC_MS->Data_Analysis

Workflow for activity-based protein profiling (ABPP) using a phosphonate probe.

Logical_Relationship Phosphate Phosphate Ester (P-O-C bond) Properties Key Properties Phosphate->Properties Phosphonate Phosphonate (P-C bond) Phosphonate->Properties Mimicry Bioisosteric Mimic Phosphonate->Mimicry Lability Hydrolytically Labile Properties->Lability for Phosphate Stability Metabolically Stable Properties->Stability for Phosphonate Application Biochemical Applications Mimicry->Application Inhibition Enzyme Inhibition Application->Inhibition Probing Pathway Probing Application->Probing Drug_Dev Drug Development Application->Drug_Dev

References

Technical Guide: Solubility of Diethyl [(2-chloroethoxy)methyl]phosphonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl [(2-chloroethoxy)methyl]phosphonate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines predicted solubility based on the general behavior of phosphonate esters and provides detailed, adaptable experimental protocols for researchers to determine precise solubility values in their specific laboratory settings. This guide is intended to be a practical resource for scientists and professionals engaged in research and development where this compound is utilized.

Introduction to this compound

This compound is an organophosphorus compound featuring a phosphonate ester group. Such compounds are of significant interest in various chemical and pharmaceutical applications, often serving as intermediates in organic synthesis. Understanding the solubility of this compound in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound contains both polar (the phosphonate and ether functionalities) and nonpolar (the ethyl groups) regions, which results in a nuanced solubility profile across different organic solvents.

Predicted Solubility Profile

Based on these principles, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe phosphonate group can act as a hydrogen bond acceptor, and the overall polarity is compatible with alcohols.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSoluble to Moderately SolubleThe polarity of these solvents can accommodate the polar regions of the molecule, though the absence of hydrogen bonding donation may limit solubility compared to alcohols.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately Soluble to Sparingly SolubleEthers are less polar than the aforementioned solvents and may have limited capacity to solvate the phosphonate group effectively.
Halogenated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Aromatic Toluene, BenzeneSparingly SolubleThe nonpolar nature of aromatic solvents is generally not well-suited for solvating the polar phosphonate moiety.
Nonpolar Hexane, HeptaneInsolubleThe significant difference in polarity between the compound and nonpolar aliphatic solvents makes solubility unlikely.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the analyzed samples.

    • Calculate the solubility in units such as g/L or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B C Seal vials and place in shaker at constant temperature B->C D Agitate to equilibrium (24-48h) C->D E Confirm presence of undissolved solid D->E F Centrifuge to pellet solid E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Analyze by HPLC/GC H->I J Quantify using calibration curve I->J

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis and Related Reactions

This compound can be synthesized through various methods, with the Michaelis-Arbuzov reaction being a common approach for forming the carbon-phosphorus bond.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

A related and widely used reaction involving phosphonate esters is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4][5] This reaction is a modification of the Wittig reaction and is used to synthesize alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the (E)-alkene.[3][5] The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound.[3]

The following diagram illustrates a generalized Horner-Wadsworth-Emmons reaction pathway.

HWE Phosphonate Phosphonate Ester (e.g., Diethyl phosphonate derivative) Carbanion Stabilized Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Alkene (E)-Alkene Intermediate->Alkene Elimination Phosphate Dialkyl Phosphate Byproduct Intermediate->Phosphate

Caption: Generalized Horner-Wadsworth-Emmons (HWE) reaction pathway.

Qualitative Solubility Testing Workflow

For rapid screening, a qualitative solubility testing scheme can be employed. This involves observing the miscibility of a small amount of the compound in different solvents. The following flowchart provides a logical sequence for such tests.

Solubility_Test Start Start with this compound Water Test Solubility in Water Start->Water HCl Test Solubility in 5% HCl Water->HCl Insoluble Soluble_Water Soluble (low MW polar compound) Water->Soluble_Water Soluble NaOH Test Solubility in 5% NaOH HCl->NaOH Insoluble Soluble_HCl Soluble (Amine) HCl->Soluble_HCl Soluble H2SO4 Test Solubility in conc. H2SO4 NaOH->H2SO4 Insoluble Soluble_NaOH Soluble (Acid or Phenol) NaOH->Soluble_NaOH Soluble Inert Likely an inert compound (alkane, alkyl halide, etc.) H2SO4->Inert Insoluble Soluble_H2SO4 Soluble (Alkene, Alkyne, Alcohol, Aldehyde, Ketone, Ester) H2SO4->Soluble_H2SO4 Soluble

Caption: Logical workflow for qualitative solubility testing of an organic compound.

Conclusion

While specific, peer-reviewed quantitative solubility data for this compound in common organic solvents remains elusive in the current literature, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility based on chemical principles and by employing the detailed experimental protocol provided, users can confidently and accurately determine the solubility of this compound in their solvents of interest. The included diagrams for a key synthetic reaction and a qualitative testing workflow further enhance the practical utility of this guide. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.

References

Thermogravimetric Analysis of Diethyl [(2-chloroethoxy)methyl]phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Thermal Decomposition Behavior

Diethyl [(2-chloroethoxy)methyl]phosphonate, as an alkyl phosphonate, is anticipated to exhibit a degree of thermal stability. The carbon-phosphorus (C-P) bond is known for its resistance to thermal degradation[1][2]. However, like other organophosphorus esters, its decomposition upon heating is expected. The primary thermal degradation pathway for alkyl phosphonates typically involves the elimination of a phosphorus acid[3][4].

The decomposition process is likely to occur at a higher temperature compared to alkyl phosphates due to the lower level of oxygenation at the phosphorus atom[3][4]. The initial step is hypothesized to be the cleavage of the P-C bond or the ester linkages, leading to the formation of volatile fragments. The presence of the chloroethoxy group may introduce additional complexities to the decomposition pathway.

Proposed Experimental Protocol for Thermogravimetric Analysis

This section details a standardized protocol for the thermogravimetric analysis of this compound.

2.1 Instrument and Consumables

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

  • Sample Pans: Alumina or platinum pans are recommended. Ensure pans are inert to the sample and any decomposition products.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and dry air for an oxidative atmosphere.

2.2 Sample Preparation

  • Ensure the this compound sample is homogenous.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA pan.

  • Record the exact sample weight.

2.3 TGA Instrument Parameters

ParameterRecommended Setting
Temperature Range Ambient to 800 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen or Dry Air
Flow Rate 50 mL/min

2.4 Experimental Procedure

  • Place the sample pan into the TGA instrument.

  • Purge the furnace with the selected gas for at least 30 minutes to ensure a stable atmosphere.

  • Equilibrate the sample at the starting temperature (e.g., 30 °C) for 5 minutes.

  • Initiate the heating program as per the parameters in the table above.

  • Record the weight loss as a function of temperature.

  • Upon completion of the run, cool the furnace back to ambient temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves.

Data Presentation

Quantitative data from the TGA of this compound should be summarized in a clear and structured format. The following table serves as a template for presenting key thermal decomposition parameters obtained under both inert and oxidative atmospheres.

Table 1: Thermal Decomposition Data for this compound

AtmosphereOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Weight Loss (%) at Peak DecompositionResidual Weight (%) at 800 °C
Nitrogen [Insert Value][Insert Value][Insert Value][Insert Value]
Dry Air [Insert Value][InsertValue][Insert Value][Insert Value]

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis a Homogenize Sample b Weigh 5-10 mg of Sample a->b c Place Sample in TGA b->c d Purge with N2 or Air c->d e Heat from Ambient to 800°C at 10°C/min d->e f Record Weight Loss e->f g Analyze TGA/DTG Curves f->g h Determine Key Decomposition Temperatures g->h i Quantify Weight Loss and Residue h->i

TGA Experimental Workflow

4.2 Generalized Thermal Decomposition Pathway

This diagram depicts a generalized signaling pathway for the thermal decomposition of alkyl phosphonates, which is expected to be relevant for this compound.

Decomposition_Pathway A Alkyl Phosphonate (Initial Compound) B Heat Application C Elimination Reaction A->C Undergoes B->C Initiates D Phosphorus Acid (Intermediate) C->D F Volatile Species (e.g., Alkenes) C->F E Further Decomposition D->E G Volatile Phosphorus Compounds (e.g., PO radical) E->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acyclic Nucleoside Phosphonates using Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents characterized by a phosphonate group attached to an acyclic nucleoside analogue. This structural feature allows them to act as bioisosteres of nucleoside monophosphates, crucial intermediates in viral replication. A key advantage of ANPs is that they bypass the initial, often virus-specific, phosphorylation step required by many traditional nucleoside analogue drugs, which can be a rate-limiting factor and a source of drug resistance. This makes ANPs effective against a broad spectrum of DNA viruses and retroviruses. Diethyl [(2-chloroethoxy)methyl]phosphonate is a key intermediate in the synthesis of these important antiviral compounds, providing the necessary acyclic side chain with the phosphonate moiety.

Mechanism of Action

The antiviral activity of acyclic nucleoside phosphonates stems from their ability to disrupt viral DNA synthesis. Once inside a host cell, ANPs are phosphorylated by cellular enzymes to their active diphosphate metabolites.[1] This two-step phosphorylation is carried out by nucleoside monophosphate (NMP) kinase and nucleoside diphosphate (NDP) kinase, respectively. The resulting ANP diphosphate is a structural mimic of a natural deoxynucleoside triphosphate (dNTP).

This active metabolite then competes with the natural dNTPs for incorporation into the growing viral DNA chain by viral DNA polymerase.[1] The incorporation of the ANP diphosphate into the viral DNA leads to chain termination because the acyclic side chain lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral replication.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative acyclic nucleoside phosphonate, 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine, using this compound and adenine.

Materials:

  • This compound

  • Adenine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure: Synthesis of Diethyl 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend adenine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of DMF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure Diethyl 9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Deprotection of the Diethyl Ester (Optional):

To obtain the final phosphonic acid, the diethyl ester can be deprotected using bromotrimethylsilane (TMSBr) in an appropriate solvent like acetonitrile, followed by hydrolysis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Diethyl 9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine. Please note that the yield is an estimated value based on similar reported reactions.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioQuantity (mmol)Yield (%)
Adenine135.131.010-
This compound230.631.212-
Potassium Carbonate138.211.515-
Diethyl 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine329.31--~70-80*

*Estimated yield based on analogous chemical transformations.

Visualizations

experimental_workflow start Starting Materials: Adenine, this compound, K₂CO₃, DMF reaction Alkylation Reaction (80-90 °C, 24-48h) start->reaction workup Work-up: Filtration reaction->workup evaporation Solvent Evaporation workup->evaporation purification Column Chromatography evaporation->purification product Final Product: Diethyl 9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine purification->product

Experimental Workflow for Synthesis

signaling_pathway cluster_cell Infected Host Cell ANP Acyclic Nucleoside Phosphonate (ANP) ANP_MP ANP Monophosphate ANP->ANP_MP NMP Kinase ANP_DP ANP Diphosphate (Active Metabolite) ANP_MP->ANP_DP NDP Kinase DNA_Polymerase Viral DNA Polymerase ANP_DP->DNA_Polymerase Chain_Termination Viral DNA Chain Termination DNA_Polymerase->Chain_Termination Extracellular Extracellular ANP Extracellular->ANP Cellular Uptake

Intracellular Activation of ANPs

References

Application Notes and Protocols: Detailed Protocol for the Condensation Reaction with Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the condensation reaction between Diethyl [(2-chloroethoxy)methyl]phosphonate and adenine. This reaction is a critical step in the synthesis of precursors for acyclic nucleoside phosphonates, a class of compounds with significant antiviral activity. A notable example is Adefovir, used in the treatment of Hepatitis B. The protocol described herein is an N-alkylation reaction where the nitrogen atom of adenine acts as a nucleophile, displacing the chloride from the phosphonate reagent. This process typically yields a mixture of N9 and N7 isomers, with the N9 isomer being the desired product for Adefovir synthesis. The subsequent deprotection of the diethyl phosphonate ester to the corresponding phosphonic acid is a final step to yield the active pharmaceutical ingredient.

Reaction Scheme

The condensation reaction between adenine and this compound proceeds via nucleophilic substitution to yield two primary products: the N9- and N7-alkylated isomers.

reaction_pathway adenine Adenine r1 adenine->r1 phosphonate This compound phosphonate->r1 base Base (e.g., NaH, Cs2CO3) Solvent (e.g., DMF) r2 base->r2 N9_isomer Diethyl {[2-(9H-purin-9-yl)ethoxy]methyl}phosphonate (N9-isomer, Desired Product) N7_isomer Diethyl {[2-(7H-purin-7-yl)ethoxy]methyl}phosphonate (N7-isomer, Byproduct) r1->base + p1 r2->p1 Δ p2 r2->p2 Δ p1->N9_isomer p2->N7_isomer

Caption: Reaction pathway for the N-alkylation of adenine.

Experimental Protocols

This protocol is a representative procedure for the condensation of adenine with this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Adenine≥99%Sigma-Aldrich
This compound≥95%Santa Cruz Biotech
Sodium Hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-In-house prep.
Brine (Saturated aqueous NaCl)-In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add adenine (1.0 eq).

    • Add anhydrous DMF to the flask to form a suspension.

    • Cool the suspension to 0 °C using an ice bath.

  • Deprotonation of Adenine:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 1 hour. The suspension should become a clearer solution as the sodium salt of adenine is formed.

  • Condensation Reaction:

    • Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C.

    • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Remove the DMF under reduced pressure.

    • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate).

    • Collect the fractions containing the desired N9-isomer and the N7-isomer byproduct.

    • Combine the fractions of the pure N9-isomer and concentrate under reduced pressure to obtain the final product.

Experimental Workflow Diagram:

experimental_workflow setup Reaction Setup: - Adenine in anhydrous DMF - Cool to 0 °C deprotonation Deprotonation: - Add NaH portion-wise at 0 °C - Stir for 1 hour setup->deprotonation condensation Condensation: - Add phosphonate dropwise - Heat to 70-80 °C - Monitor by TLC/LC-MS deprotonation->condensation workup Work-up: - Quench with NaHCO₃ - Remove DMF - EtOAc/water extraction - Dry and concentrate condensation->workup purification Purification: - Flash column chromatography (Silica gel, EtOAc/MeOH gradient) workup->purification analysis Analysis: - Characterize N9 and N7 isomers (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction. Yields can vary based on the specific base and reaction conditions used.

Table 1: Representative Quantitative Data for the Condensation Reaction

ParameterValueNotes
Scale10 mmol (Adenine)The reaction is scalable.
Molar Ratio (Adenine:NaH:Phosphonate)1 : 1.1 : 1.2An excess of the base and electrophile is used.
Solvent Volume100 mL DMFA concentration of ~0.1 M is typical.
Reaction Temperature70-80 °C
Reaction Time12-24 hoursMonitor by TLC for completion.
Yield of N9-isomer60-70%Isolated yield after chromatography.[1]
Yield of N7-isomer15-20%Isolated yield after chromatography.[1]
Purity of N9-isomer>98%Determined by NMR and LC-MS.

Subsequent Deprotection Protocol (Brief)

To obtain the final phosphonic acid (e.g., Adefovir), the diethyl ester must be cleaved. A common method is the use of bromotrimethylsilane (TMSBr).

  • Dissolve the purified Diethyl {[2-(9H-purin-9-yl)ethoxy]methyl}phosphonate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add an excess of TMSBr (e.g., 3-4 equivalents) at room temperature.

  • Stir the reaction for 12-24 hours.

  • Quench the reaction with methanol or water.

  • Remove the solvent under reduced pressure to yield the crude phosphonic acid.

  • The product can be further purified by recrystallization or ion-exchange chromatography.

References

Application of Diethyl [(2-chloroethoxy)methyl]phosphonate in the synthesis of Adefovir.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir, an acyclic nucleoside phosphonate, is a potent antiviral drug employed in the treatment of chronic hepatitis B virus (HBV) and herpes simplex virus (HSV) infections. Its mechanism of action involves the inhibition of viral DNA polymerase, leading to the termination of viral DNA synthesis. The synthesis of Adefovir has been approached through various routes, with a key intermediate often being a phosphonate precursor. Diethyl [(2-chloroethoxy)methyl]phosphonate serves as a crucial reagent in several synthetic strategies for obtaining the core structure of Adefovir. This document provides detailed application notes and protocols for its use in this context, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies and the Role of this compound

The synthesis of Adefovir, chemically known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), typically involves the alkylation of adenine at the N9 position with a phosphonate-containing side chain. This compound is a key precursor to the side-chain synthon.

One common strategy involves the preparation of a more reactive electrophile, such as diethyl [(2-iodoethoxy)methyl]phosphonate, from the corresponding chloro-derivative via a Finkelstein reaction. This iodide is then reacted with adenine under basic conditions to yield the diethyl ester of Adefovir, which is subsequently deprotected to afford the final active pharmaceutical ingredient.

An alternative and widely employed method is the Arbuzov reaction. In this approach, 2-chloroethyl chloromethyl ether is reacted with a trialkyl phosphite, such as triethyl phosphite, to directly form the phosphonate ester side-chain. This intermediate can then be coupled with adenine.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to Adefovir, highlighting the impact of different reagents and conditions on reaction outcomes.

EntryElectrophileLeaving Group (X)BaseSolventConversion (%)Yield (%)Reference
1Diethyl [(2-tosyloxyethoxy)methyl]phosphonateOTsMagnesium tert-butoxideDMF8543[1]
2Diethyl [(2-iodoethoxy)methyl]phosphonateIMagnesium tert-butoxideDMF5624[1]
3Diethyl [(2-triflyloxyethoxy)methyl]phosphonateOTfMagnesium tert-butoxideDMFTrace-[1]
4Diethyl [(2-iodoethoxy)methyl]phosphonateITetrabutylammonium adeninateAcetonitrile-70 (N9) + 16 (N7)[1]

Table 1: Comparison of Leaving Groups for the Alkylation of 9-(2-hydroxyethyl)adenine. This table illustrates the superior performance of the tosylate leaving group under specific conditions, although an improved method utilizes an iodide reagent with a different base and solvent system for higher yields.[1]

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-Chloroethyl chloromethyl etherTriethyl phosphiteHeatThis compound~90-95[2]
This compoundSodium iodideAcetone, refluxDiethyl [(2-iodoethoxy)methyl]phosphonateQuantitative[1]
Adenine1,2-DibromoethaneExcess, base9-(2-Bromoethyl)adenine78[1]
9-(2-Bromoethyl)adenineSodium iodideAcetonitrile (Finkelstein reaction)9-(2-Iodoethyl)adenineHigh[1]
Diethyl (hydroxymethyl)phosphonate9-(2-Iodoethyl)adenineSodium hydride, DMFDiethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate21[1]

Table 2: Yields of Key Intermediates in Adefovir Synthesis. This table provides reported yields for the formation of crucial intermediates in various synthetic routes to Adefovir.

Experimental Protocols

Protocol 1: Synthesis of this compound via Arbuzov Reaction

This protocol describes the preparation of the key phosphonate intermediate from 2-chloroethyl chloromethyl ether and triethyl phosphite.

Materials:

  • 2-Chloroethyl chloromethyl ether

  • Triethyl phosphite

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 2-chloroethyl chloromethyl ether.

  • With stirring, slowly add triethyl phosphite to the flask. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Protocol 2: Synthesis of Diethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate (Adefovir Diethyl Ester) - Improved Method

This protocol details an improved synthesis of the Adefovir diethyl ester intermediate using a pre-formed iodide reagent and a tetrabutylammonium salt of adenine, which offers higher yields and milder reaction conditions.[1]

Step 2a: Preparation of Diethyl [(2-iodoethoxy)methyl]phosphonate.

  • Dissolve this compound in acetone in a round-bottom flask.

  • Add sodium iodide in a single portion.

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter to remove the sodium chloride precipitate, and concentrate the filtrate under reduced pressure to yield Diethyl [(2-iodoethoxy)methyl]phosphonate, which can be used in the next step without further purification.

Step 2b: Preparation of the Tetrabutylammonium Salt of Adenine.

  • Suspend adenine in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of tetrabutylammonium hydroxide (as a solution in methanol).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Remove the solvent under reduced pressure to obtain the tetrabutylammonium salt of adenine as a solid.

Step 2c: Alkylation of the Adenine Salt with the Iodide Reagent.

  • Dissolve the tetrabutylammonium salt of adenine in acetonitrile.

  • To the stirred solution, add Diethyl [(2-iodoethoxy)methyl]phosphonate in a single portion.

  • Stir the reaction mixture at room temperature for several hours to overnight until completion (monitor by TLC or HPLC).

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford Diethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate.

Protocol 3: Deprotection to Adefovir

This final step involves the hydrolysis of the diethyl ester to the free phosphonic acid.

Materials:

  • Diethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane or acetonitrile

  • Methanol or water

  • Stirring apparatus under inert atmosphere

Procedure:

  • Dissolve the diethyl phosphonate ester in anhydrous dichloromethane or acetonitrile under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add bromotrimethylsilane dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the deprotection is complete (monitor by TLC or 31P NMR).

  • Quench the reaction by the slow addition of methanol or water.

  • Remove the solvent under reduced pressure.

  • The crude Adefovir can be purified by recrystallization or ion-exchange chromatography.

Visualizations

Adefovir Synthesis Workflow

G cluster_0 Preparation of Phosphonate Side-Chain cluster_1 Coupling and Deprotection 2-Chloroethyl chloromethyl ether 2-Chloroethyl chloromethyl ether Arbuzov Reaction Arbuzov Reaction 2-Chloroethyl chloromethyl ether->Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Arbuzov Reaction This compound This compound Arbuzov Reaction->this compound Finkelstein Reaction Finkelstein Reaction This compound->Finkelstein Reaction Sodium iodide Sodium iodide Sodium iodide->Finkelstein Reaction Diethyl [(2-iodoethoxy)methyl]phosphonate Diethyl [(2-iodoethoxy)methyl]phosphonate Finkelstein Reaction->Diethyl [(2-iodoethoxy)methyl]phosphonate Coupling Reaction Coupling Reaction Diethyl [(2-iodoethoxy)methyl]phosphonate->Coupling Reaction Adenine Adenine Adenine->Coupling Reaction Base Base Base->Coupling Reaction Adefovir Diethyl Ester Adefovir Diethyl Ester Coupling Reaction->Adefovir Diethyl Ester Deprotection (e.g., TMSBr) Deprotection (e.g., TMSBr) Adefovir Diethyl Ester->Deprotection (e.g., TMSBr) Adefovir Adefovir Deprotection (e.g., TMSBr)->Adefovir

Caption: Synthetic workflow for Adefovir.

Mechanism of Action of Adefovir

G Adefovir Dipivoxil (Prodrug) Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir Dipivoxil (Prodrug)->Adefovir Hydrolysis Cellular Kinases Cellular Kinases Adefovir->Cellular Kinases Phosphorylation Adefovir Diphosphate (Active Metabolite) Adefovir Diphosphate (Active Metabolite) Cellular Kinases->Adefovir Diphosphate (Active Metabolite) Viral DNA Polymerase Viral DNA Polymerase Adefovir Diphosphate (Active Metabolite)->Viral DNA Polymerase Competitive Inhibition Viral DNA Chain Elongation Viral DNA Chain Elongation Adefovir Diphosphate (Active Metabolite)->Viral DNA Chain Elongation Incorporation Viral DNA Polymerase->Viral DNA Chain Elongation dATP (Natural Substrate) dATP (Natural Substrate) dATP (Natural Substrate)->Viral DNA Polymerase Chain Termination Chain Termination Viral DNA Chain Elongation->Chain Termination Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

Caption: Adefovir's mechanism of action.

Conclusion

This compound is a versatile and essential building block in the synthesis of the antiviral agent Adefovir. Through transformations such as the Arbuzov and Finkelstein reactions, it provides the necessary phosphonate side-chain for coupling with adenine. The choice of synthetic route, including the specific reagents and reaction conditions, significantly impacts the overall yield and purity of the final product. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis and development of Adefovir and related antiviral compounds.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion. Key advantages over the related Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][2][3] The HWE reaction typically favors the formation of (E)-alkenes, although reaction conditions can be modified to favor the (Z)-isomer.[1][3]

This document provides detailed application notes and protocols for the use of a specialized phosphonate reagent, Diethyl [(2-chloroethoxy)methyl]phosphonate, in the Horner-Wadsworth-Emmons reaction. This reagent allows for the introduction of a (2-chloroethoxy)vinyl moiety, a versatile functional group for further synthetic transformations in medicinal chemistry and materials science. The resulting vinyl ethers can serve as precursors to a variety of chemical structures.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base is used to abstract an acidic proton from the carbon alpha to the phosphonyl group, generating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: This cyclic intermediate collapses to yield the final alkene product and a water-soluble dialkyl phosphate salt.[3]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, and the reaction temperature. For simple phosphonates, the reaction generally yields the thermodynamically more stable (E)-alkene. However, the use of bulky substituents on the phosphonate or specific reaction conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can lead to the preferential formation of the (Z)-alkene.

Applications in Synthesis

The use of this compound in the Horner-Wadsworth-Emmons reaction provides a direct route to (2-chloroethoxy)vinyl ethers. This functional group is a valuable synthetic intermediate. The chloroethyl group can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. The vinyl ether moiety itself can undergo hydrolysis to yield an aldehyde, or participate in cycloaddition and other pericyclic reactions.

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative data (yields, reaction times, and stereoselectivity) for the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes and ketones. Therefore, the following table is provided as a template for researchers to document their own findings when utilizing the protocols outlined below.

Aldehyde/Ketone SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)E/Z Ratio
e.g., Benzaldehydee.g., NaHe.g., THFe.g., 25e.g., 4(E/Z)-1-(2-Chloroethoxy)-2-phenyletheneData not availableData not available
e.g., Cyclohexanonee.g., n-BuLie.g., THFe.g., -78 to 25e.g., 6(2-Chloroethoxy)methylenecyclohexaneData not availableN/A
e.g., Acetophenonee.g., KHMDSe.g., THFe.g., -78 to 25e.g., 5(E/Z)-1-(2-Chloroethoxy)-2-phenyletheneData not availableData not available

Experimental Protocols

The following are generalized protocols for performing a Horner-Wadsworth-Emmons reaction with this compound. The choice of base and reaction conditions will depend on the specific aldehyde or ketone substrate.

Protocol 1: General Procedure using Sodium Hydride (for non-enolizable aldehydes and ketones)

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 2: Procedure for Base-Sensitive Substrates using a Milder Base

For substrates that are sensitive to strong bases like NaH, a milder base system such as lithium chloride (LiCl) with an amine base can be employed.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents).

  • Add a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous MeCN or THF.

  • Cool the mixture to 0 °C.

  • Add DBU or Et₃N (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base - HB⁺ Base Base Aldehyde Aldehyde (R-CHO) Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral + Aldehyde Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene (2-Chloroethoxy)vinyl Ether Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

HWE_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Deprotonation of Phosphonate (Base, Anhydrous Solvent) B 2. Addition of Aldehyde/Ketone A->B C 3. Stir at appropriate temperature (Monitor by TLC) B->C D 4. Quench Reaction C->D E 5. Aqueous Extraction D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H Pure Alkene Product G->H

Caption: General experimental workflow for the HWE reaction.

References

Step-by-step guide to synthesizing phosphonate prodrugs for enhanced bioavailability.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate-containing compounds are a critical class of therapeutic agents, often serving as non-hydrolyzable analogs of phosphate esters. Their applications span antiviral, anticancer, and antibacterial therapies. However, the inherent dianionic nature of the phosphonate group at physiological pH significantly hinders their oral bioavailability due to poor membrane permeability.[1][2] The prodrug approach, which involves masking the charged phosphonate moiety with lipophilic, enzymatically labile groups, is a well-established strategy to overcome this limitation.[1][2][3][4] These prodrugs can passively diffuse across cellular membranes, and once inside the cell, they are cleaved by intracellular enzymes to release the active phosphonate drug. This strategy not only enhances oral absorption but can also improve tissue penetration and cellular uptake.[4]

This document provides detailed protocols and application notes for the synthesis of several key classes of phosphonate prodrugs designed to enhance bioavailability.

Acyloxyalkyl Ester Prodrugs (e.g., POM and POC)

Acyloxyalkyl esters, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC), are among the most common and successful prodrug moieties for phosphonates.[1][5] They are readily cleaved by ubiquitous esterases to release the active drug.

Activation Pathway

The activation of acyloxyalkyl ester prodrugs is a two-step process. First, an esterase hydrolyzes the acyl ester bond, generating a hydroxymethyl intermediate. This intermediate is unstable and spontaneously eliminates formaldehyde to release the monoester of the phosphonate. A second enzymatic cleavage then releases the active phosphonate drug.[1]

G Prodrug Bis(acyloxyalkyl) Phosphonate Prodrug Intermediate1 Hydroxymethyl Intermediate Prodrug->Intermediate1 Enzymatic Cleavage Intermediate2 Monoester Phosphonate Intermediate1->Intermediate2 Spontaneous Elimination Formaldehyde Formaldehyde Intermediate1->Formaldehyde Releases ActiveDrug Active Phosphonate Drug Intermediate2->ActiveDrug Enzymatic Cleavage Enzyme1 Esterase Enzyme1->Prodrug Enzyme2 Esterase Enzyme2->Intermediate2

Caption: Metabolic activation of acyloxyalkyl phosphonate prodrugs.

Experimental Protocol: Synthesis of Bis(POM) Prodrug of 9-(2-Phosphonylmethoxyethyl)adenine (PMEA, Adefovir)

This protocol is adapted from the synthesis of Adefovir Dipivoxil.[1][6]

Materials:

  • 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)

  • Chloromethyl pivalate (POM-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous solvents

Procedure:

  • Dissolution: Dissolve PMEA (1 equivalent) in anhydrous NMP.

  • Base Addition: Add triethylamine (excess, e.g., 4-5 equivalents) to the solution and stir at room temperature until a clear solution is obtained.

  • Acylation: Add chloromethyl pivalate (excess, e.g., 3-4 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to a non-solvent like water or a mixture of water and a water-miscible organic solvent.

  • Purification: The crude product is then collected by filtration and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the bis(POM)-PMEA.

Alkoxycarbonyloxyalkyl Ester Prodrugs (e.g., POC)

Similar to acyloxyalkyl esters, alkoxycarbonyloxyalkyl esters like isopropyloxycarbonyloxymethyl (POC) are effective prodrug moieties. A prominent example is Tenofovir Disoproxil Fumarate (TDF).[1][6]

Activation Pathway

The activation of POC prodrugs follows a similar pathway to POM prodrugs, involving enzymatic cleavage of the carbonate ester, which leads to an unstable intermediate that decomposes to release the mono-ester phosphonate, carbon dioxide, and an alcohol.[1]

G Prodrug Bis(POC) Phosphonate Prodrug Intermediate1 Unstable Carboxylate Intermediate Prodrug->Intermediate1 Enzymatic Cleavage Intermediate2 Monoester Phosphonate Intermediate1->Intermediate2 Spontaneous Decomposition Byproducts CO2 + Isopropanol Intermediate1->Byproducts Releases ActiveDrug Active Phosphonate Drug Intermediate2->ActiveDrug Enzymatic Cleavage Enzyme1 Esterase/Carbonate Esterase Enzyme1->Prodrug Enzyme2 Esterase Enzyme2->Intermediate2

Caption: Metabolic activation of alkoxycarbonyloxyalkyl prodrugs.

Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This protocol is a generalized procedure based on literature descriptions.[3][6][7]

Materials:

  • Tenofovir (PMPA)

  • Chloromethyl isopropyl carbonate (POC-Cl)

  • Triethylamine (TEA) or another suitable base

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Fumaric acid

  • Isopropyl alcohol

Procedure:

  • Azeotropic Dehydration: A mixture of Tenofovir and toluene is heated to reflux with a Dean-Stark trap to remove any residual water. The toluene is then removed under vacuum.

  • Reaction Setup: The dried Tenofovir is dissolved in NMP, and triethylamine is added.

  • Prodrug Formation: Chloromethyl isopropyl carbonate is added to the mixture, which is then heated (e.g., to around 60-65 °C) and stirred for several hours until the reaction is complete (monitored by HPLC or TLC).[3]

  • Work-up and Extraction: The reaction mixture is cooled and diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or brine to remove the base and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude Tenofovir Disoproxil as an oil.[3]

  • Salt Formation: The crude Tenofovir Disoproxil is dissolved in isopropyl alcohol, and a stoichiometric amount of fumaric acid is added. The mixture is heated to achieve complete dissolution and then slowly cooled to allow for the crystallization of Tenofovir Disoproxil Fumarate.[3]

  • Isolation and Drying: The crystalline product is collected by filtration, washed with cold isopropyl alcohol, and dried under vacuum to yield pure TDF.[3]

Phosphoramidate Prodrugs (ProTides)

The ProTide (Pro-nucleotide) approach involves masking the phosphonate with an amino acid ester and an aryl group.[8] This strategy has been highly successful, leading to the development of drugs like Sofosbuvir and Tenofovir Alafenamide (TAF).

Activation Pathway

The activation of ProTides is a multi-step enzymatic cascade. It is initiated by the cleavage of the amino acid ester by a carboxyesterase (like Cathepsin A). This is followed by an intramolecular cyclization of the resulting carboxylate onto the phosphorus, which displaces the aryl group. The resulting cyclic intermediate is then hydrolyzed to release the phosphonamidate, which is subsequently cleaved by a phosphoramidase (like Hint1) to yield the active phosphonate.[9]

G Prodrug Phosphoramidate Prodrug (ProTide) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Ester Hydrolysis Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Phosphonamidate Intermediate2->Intermediate3 Hydrolysis ArylGroup Aryl Group Intermediate2->ArylGroup Displaces ActiveDrug Active Phosphonate Drug Intermediate3->ActiveDrug Amide Cleavage Enzyme1 Carboxyesterase (e.g., Cathepsin A) Enzyme1->Prodrug Enzyme2 Phosphoramidase (e.g., Hint1) Enzyme2->Intermediate3

Caption: Metabolic activation pathway of phosphoramidate (ProTide) prodrugs.

Experimental Protocol: General Synthesis of a Phosphoramidate Prodrug

This is a general procedure based on the phosphorochloridate method, which is a common route for ProTide synthesis.[2][10]

Materials:

  • Parent nucleoside/molecule with a free hydroxyl group

  • Aryl dichlorophosphate (e.g., phenyl dichlorophosphate)

  • Amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride)

  • A suitable base (e.g., triethylamine, N-methylimidazole (NMI), or a Grignard reagent like t-BuMgCl)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Phosphorochloridate Reagent Preparation (can be done in situ): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aryl dichlorophosphate (1.1 equivalents) in anhydrous DCM and cool to -78 °C. Add the parent alcohol (e.g., phenol, 1 equivalent) followed by the dropwise addition of triethylamine (1 equivalent). Allow the mixture to warm to room temperature and stir for several hours. This forms the aryl phosphorodichloridate.

  • First Coupling: Cool the reaction mixture back to -78 °C and add the parent nucleoside/molecule (1 equivalent). Then, add a suitable base (e.g., NMI or t-BuMgCl) to facilitate the coupling of the nucleoside to the phosphorus center. Stir the reaction, allowing it to slowly warm to room temperature.

  • Second Coupling: Cool the mixture again to -78 °C. Add the amino acid ester hydrochloride (1 equivalent) followed by the dropwise addition of triethylamine (2 equivalents). Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is a mixture of diastereomers, which can be purified and sometimes separated by column chromatography on silica gel.

S-Acylthioethyl (SATE) Ester Prodrugs

The SATE prodrug strategy offers an alternative to POM and POC, with the potential for different stability profiles and the avoidance of formaldehyde release.[1]

Activation Pathway

The activation of SATE prodrugs is initiated by esterase-mediated cleavage of the thioester bond, forming a thiol intermediate. This intermediate then undergoes intramolecular cyclization to release the monoester phosphonate and ethylene sulfide. The process is repeated for the second SATE group.[1]

G Prodrug Bis(SATE) Phosphonate Prodrug Intermediate1 Thiol Intermediate Prodrug->Intermediate1 Thioester Cleavage Intermediate2 Monoester Phosphonate Intermediate1->Intermediate2 Intramolecular Cyclization Byproduct Ethylene Sulfide Intermediate1->Byproduct Releases ActiveDrug Active Phosphonate Drug Intermediate2->ActiveDrug Second SATE Cleavage Enzyme1 Esterase Enzyme1->Prodrug Enzyme2 Esterase Enzyme2->Intermediate2

Caption: Metabolic activation of S-acylthioethyl (SATE) prodrugs.

Experimental Protocol: General Synthesis of Bis(SATE) Prodrugs

This protocol provides a general outline for the synthesis of bis(SATE) phosphonate prodrugs.

Materials:

  • Parent phosphonic acid

  • S-(2-hydroxyethyl)thioacetate or other S-acyl-2-thioethanol derivatives

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-dicyclohexyl-4-morpholinecarboxamidine (DCMC))

  • Anhydrous pyridine or another suitable solvent

Procedure:

  • Activation of Phosphonic Acid: The parent phosphonic acid (1 equivalent) is dissolved in anhydrous pyridine.

  • Coupling: The S-acyl-2-thioethanol derivative (excess, e.g., 2.5-3 equivalents) and a coupling agent like DCMC (excess) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for an extended period (e.g., 24-72 hours) until the reaction is complete.

  • Work-up: The reaction is quenched, for example, by the addition of water. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water, dilute acid, and brine.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the bis(SATE) phosphonate prodrug.

Alkoxyalkyl Ester Prodrugs

Alkoxyalkyl esters, particularly those with long alkyl chains, can mimic lysophospholipids, leading to enhanced oral absorption and cellular uptake.[11][12] A key example is Brincidofovir (hexadecyloxypropyl-cidofovir).

Activation Pathway

The alkoxyalkyl ester prodrugs are thought to be cleaved by intracellular phospholipases or other hydrolases to release the active phosphonate drug.

G Prodrug Alkoxyalkyl Ester Prodrug ActiveDrug Active Phosphonate Drug Prodrug->ActiveDrug Enzymatic Cleavage LipidMoiety Lipid Moiety Prodrug->LipidMoiety Releases Enzyme Intracellular Hydrolase/Phospholipase Enzyme->Prodrug

Caption: General activation of alkoxyalkyl phosphonate prodrugs.

Experimental Protocol: Synthesis of Hexadecyloxypropyl (HDP) Ester of Cidofovir

This procedure is based on the synthesis of alkoxyalkyl esters of cyclic cidofovir.[6][12]

Materials:

  • Cyclic cidofovir (cCDV)

  • 3-Hexadecyloxy-1-propanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

Procedure:

  • Mitsunobu Reaction: To a solution of cyclic cidofovir (1 equivalent), 3-hexadecyloxy-1-propanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to yield the HDP-cyclic cidofovir ester.

  • Hydrolysis of the Cyclic Ester: The purified HDP-cyclic cidofovir ester is then treated with aqueous sodium hydroxide (e.g., 1 M NaOH) at an elevated temperature (e.g., 80 °C) to hydrolyze the cyclic ester and yield the final HDP-cidofovir prodrug.

  • Purification: The final product is purified by appropriate methods such as chromatography or recrystallization.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the reported increases in bioavailability for various phosphonate prodrugs compared to their parent compounds.

Parent DrugProdrug MoietyProdrug NameSpeciesIncrease in Oral BioavailabilityReference
PMEA (Adefovir)Di-POMAdefovir DipivoxilRat>2-fold[1]
PMEA (Adefovir)Bis(tBu-SATE)Bis(tBu-SATE)-PMEA->50-fold increase in serum half-life vs. Bis(POM)[1]
2-PMPATetra-ODOLTetra-ODOL-2-PMPA-44-80-fold[6][13]
Cidofovir/(S)-HPMPAPeptidomimetic-RatUp to 8-fold[1][6]
(S)-HPMPAPeptidomimetic-Mouse8-10-fold[6]
HDP-(S)-HPMPAHexadecyloxypropylHDP-(S)-HPMPA->10,000-fold increase in anti-HIV-1 activity[1]
CidofovirHexadecyloxypropylBrincidofovir (HDP-CDV)->2,000-fold increase in anti-EBV activity[1]

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Analytical techniques for monitoring the progress of phosphonate synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of phosphonates, a class of organophosphorus compounds with a characteristic C-P bond, is fundamental in various fields, including the development of therapeutics, agrochemicals, and materials science.[1] Monitoring the progress of these reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document provides detailed application notes and protocols for key analytical techniques used to track the formation of phosphonates and the consumption of reactants in real-time or through discrete sampling. The primary methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with chromatography, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is arguably the most powerful and convenient technique for monitoring phosphonate synthesis.[2] The phosphorus nucleus is highly sensitive to its chemical environment, resulting in a wide range of chemical shifts that allow for the unambiguous identification and quantification of various phosphorus-containing species, including starting materials (e.g., phosphites), intermediates (e.g., phosphonium salts), and the final phosphonate products.[2][3]

Data Presentation: ³¹P NMR in Reaction Monitoring

The progress of a reaction can be tracked by observing the change in ³¹P NMR chemical shifts over time. As an example, the acidic hydrolysis of a dialkyl α-hydroxybenzylphosphonate shows distinct signals for the starting material, the intermediate monoester, and the final phosphonic acid product.

Table 1: Representative ³¹P NMR Chemical Shifts for Monitoring Phosphonate Hydrolysis [4]

Compound Stage Species Representative Chemical Shift (δ, ppm)
Starting Material Dimethyl α-hydroxybenzylphosphonate 25.0
Intermediate Methyl α-hydroxybenzylphosphonic acid 20.5

| Final Product | α-Hydroxybenzylphosphonic acid | 15.2 |

Note: Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄) and can vary based on solvent and substituents.

Experimental Protocol: ³¹P NMR Spectroscopy

Objective: To monitor the progress of a phosphonate synthesis reaction by identifying and quantifying the phosphorus-containing species present in the reaction mixture at various time points.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a broadband probe.

Materials:

  • Reaction mixture

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), chosen for its ability to dissolve all species of interest and its compatibility with the reaction.

  • NMR tubes (5 mm)

  • External standard (e.g., 85% H₃PO₄ in a sealed capillary) or internal standard (e.g., triphenylphosphate).

Procedure:

  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 50-100 µL) from the reaction vessel.

  • Quench the reaction if necessary by rapid cooling or addition of a quenching agent.

  • Dissolve the aliquot in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 10-20 mg of the total mixture.[4]

  • If using an internal standard for quantification, add a precisely weighed amount to the NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Tune and match the probe for the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P NMR spectrum.[5] For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) or use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[5]

    • Typical one-bond P-H coupling constants can be 600-700 Hz, requiring adequate decoupling power if present.[5]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the external or internal standard.

    • Integrate the signals corresponding to the starting material, intermediate(s), and product(s). The relative integrals are proportional to the molar concentration of each species.

Visualization: NMR Monitoring Workflow

NMR_Workflow Start Phosphonate Synthesis Reaction Sample Withdraw Aliquot at Time 't' Start->Sample Sampling Prepare Prepare NMR Sample (Dilute in CDCl₃, etc.) Sample->Prepare Acquire Acquire ³¹P NMR Spectrum Prepare->Acquire Analysis Process Process Data (FT, Phasing, Integration) Acquire->Process Analyze Analyze Spectrum (Identify Species, Quantify Conversion) Process->Analyze End Reaction Progress Data Analyze->End

Caption: Workflow for monitoring phosphonate synthesis using ³¹P NMR.

Mass Spectrometry and Chromatography

Mass spectrometry, particularly when coupled with separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a highly sensitive method for monitoring phosphonate synthesis. It is especially valuable for identifying reaction byproducts and analyzing complex mixtures.[1] Due to the polar and often non-volatile nature of phosphonates, sample preparation is a key consideration.

Data Presentation: Comparison of MS Ionization Techniques

The choice of ionization technique in mass spectrometry is critical and significantly impacts the resulting data. Electrospray Ionization (ESI) is often preferred for polar phosphonates, while Electron Impact (EI) is used for volatile derivatives.[1]

Table 2: Comparison of Mass Spectrometry Ionization Techniques for Alkyl Phosphonates [1]

Ionization Technique Principle Fragmentation Common Applications Advantages Disadvantages
Electron Impact (EI) High-energy electrons bombard the analyte. Extensive, provides detailed structural information. GC-MS analysis of volatile or derivatized phosphonates. Rich fragmentation is useful for library matching. Molecular ion may be weak or absent. Not for non-volatile compounds.
Chemical Ionization (CI) A reagent gas ionizes the analyte via chemical reactions. Softer than EI, often preserves the molecular ion. GC-MS, complements EI data by confirming molecular weight. Clear molecular ion peak. Less structural information from fragmentation.

| Electrospray (ESI) | A high voltage creates an aerosol of charged droplets. | Controlled fragmentation (especially with MS/MS). | LC-MS analysis of polar phosphonic acids. | Suitable for non-volatile and thermally labile compounds. | Susceptible to matrix effects and ion suppression. |

Experimental Protocol 1: GC-MS with Derivatization

Objective: To analyze volatile or semi-volatile phosphonates and their precursors by converting them into less polar, more thermally stable derivatives suitable for GC analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column (e.g., DB-5ms or equivalent).

Materials:

  • Reaction aliquot

  • Derivatizing agent (e.g., trimethyloxonium tetrafluoroborate for methylation, or a silylating agent like BSTFA).[6]

  • Anhydrous solvent (e.g., methylene chloride).[6]

Procedure:

  • Sample Preparation & Derivatization:

    • Withdraw an aliquot from the reaction mixture.

    • If necessary, perform a work-up to isolate the compounds of interest.

    • Evaporate the solvent to obtain a dry residue.

    • Add the derivatizing agent in a suitable anhydrous solvent. For example, treat the sample with trimethyloxonium tetrafluoroborate in methylene chloride at room temperature.[6]

    • Allow the reaction to proceed to completion (monitor by TLC or a pilot study).

    • Quench the reaction if required and prepare the sample for injection by diluting to an appropriate concentration.

  • GC-MS Data Acquisition:

    • Injector: Split/splitless, 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]

    • Carrier Gas: Helium, constant flow.

    • MS Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Processing:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the corresponding compound by its fragmentation pattern and molecular ion.

    • Quantify by integrating the peak area, using a calibration curve if absolute concentration is needed.

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow Start Reaction Aliquot (Containing Polar Phosphonate) Deriv Derivatization (e.g., Methylation, Silylation) Start->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Analyze Data Analysis (TIC, Mass Spectra) Detect->Analyze End Identification & Quantification Analyze->End

Caption: Workflow for GC-MS analysis of phosphonates via derivatization.

Experimental Protocol 2: HPLC-MS (HILIC)

Objective: To separate and analyze highly polar phosphonates without derivatization using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.[7][8]

Instrumentation:

  • HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Ion Trap or Q-TOF) with an ESI source.

Materials:

  • HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).[8]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[8]

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[8]

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Dilute the sample in a solvent with a high organic content to match the initial mobile phase conditions (e.g., 80:20 acetonitrile:water).[8] This prevents peak distortion.

    • Filter the sample through a 0.22 µm filter if particulates are present.

  • HPLC-MS Data Acquisition:

    • Column Temperature: 30 °C.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Injection Volume: 1-5 µL.[8]

    • Gradient: A concave gradient from high to low organic content (e.g., start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to initial conditions).

    • MS Ionization Mode: ESI in negative ion mode for phosphonic acids ([M-H]⁻).[1]

    • MS Parameters: Optimize capillary voltage, gas flow, and temperature for the analytes of interest.

  • Data Processing:

    • Extract ion chromatograms for the expected m/z values of reactants, intermediates, and products.

    • Integrate peak areas to determine relative concentrations and reaction conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique for monitoring changes in functional groups during a reaction. For phosphonate synthesis, it is useful for observing the disappearance of P-H bonds (in H-phosphonates), the appearance of P=O bonds, and changes in P-O-C stretches. In-situ monitoring using an Attenuated Total Reflectance (ATR) probe allows for real-time tracking without sample removal.

Data Presentation: Characteristic FTIR Bands

Table 3: Key Infrared Vibration Frequencies for Phosphonate Analysis [9][10]

Functional Group Vibration Type Wavenumber Range (cm⁻¹) Notes
P=O Stretching 1250 - 1300 Strong, characteristic band for phosphonates.
P-O-C (Alkyl) Stretching 950 - 1050 Strong, can be complex.
P-O-H Stretching 910 - 950 Associated with phosphonic acids.

| P-H | Stretching | 2350 - 2450 | Present in H-phosphonate starting materials. Disappears upon reaction. |

Experimental Protocol: In-Situ ATR-FTIR

Objective: To monitor the formation of a phosphonate product in real-time by inserting an ATR probe directly into the reaction vessel.

Instrumentation:

  • FTIR spectrometer with a DiComp or diamond ATR immersion probe.

Procedure:

  • Setup:

    • Assemble the reaction apparatus (e.g., jacketed reactor) and insert the ATR probe, ensuring a good seal.

    • Set up the spectrometer for time-resolved data collection (e.g., one spectrum every 1-5 minutes).

  • Data Acquisition:

    • Record a background spectrum of the initial reaction mixture (solvents and starting materials before initiation).

    • Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

    • Begin collecting spectra at the defined time interval for the duration of the reaction.

  • Data Processing:

    • The instrument software typically subtracts the background spectrum automatically.

    • Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.

    • Track the intensity of key peaks over time (e.g., the growth of a P=O band at ~1260 cm⁻¹ or the decay of a P-H band at ~2400 cm⁻¹) to generate a reaction profile.

Visualization: Logic for Technique Selection

Logic_Diagram Start What is the primary analytical goal? Goal1 Unambiguous structural identification of P-species? Start->Goal1 Structure Goal2 High-sensitivity quantification of polar/non-volatile species? Start->Goal2 Sensitivity Goal3 Real-time, qualitative tracking of functional group changes? Start->Goal3 Real-Time Goal4 Analysis of volatile compounds or byproducts? Start->Goal4 Volatility Tech1 Use ³¹P NMR Spectroscopy Goal1->Tech1 Tech2 Use HPLC-MS (HILIC/ESI) Goal2->Tech2 Tech3 Use in-situ ATR-FTIR Goal3->Tech3 Tech4 Use GC-MS (with derivatization) Goal4->Tech4

Caption: Decision tree for selecting an analytical technique.

References

Diethyl [(2-chloroethoxy)methyl]phosphonate as a key intermediate in antiviral drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Diethyl [(2-chloroethoxy)methyl]phosphonate in Antiviral Drug Discovery

Introduction

Acyclic nucleoside phosphonates (ANPs) are a cornerstone in the development of antiviral therapeutics, demonstrating potent activity against a wide range of DNA viruses and retroviruses.[1] Unlike traditional nucleoside analogs, ANPs feature a stable, non-hydrolyzable phosphonate group linked to an acyclic side chain, which mimics a nucleoside monophosphate.[2][3] This structural feature allows them to bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside drugs, making them effective against a broader spectrum of viruses and resistant strains.[2]

This compound serves as a critical intermediate in the synthesis of these antiviral agents. Specifically, it is a key precursor for constructing the 2-(phosphonomethoxy)ethyl (PME) side chain found in prominent antiviral drugs like Adefovir (PMEA).[4] The use of this intermediate provides a versatile and efficient route to a variety of ANP derivatives, facilitating research into novel antiviral compounds.

Core Application: Synthesis of Acyclic Nucleoside Phosphonates

The primary application of this compound is in the N-alkylation of heterocyclic nucleobases (purines and pyrimidines). This reaction attaches the (diethoxyphosphoryl)methoxyethyl side chain to the nucleobase, forming the core structure of the ANP. The subsequent hydrolysis of the diethyl ester groups yields the final active phosphonic acid.

G cluster_0 Synthesis Workflow A This compound (Key Intermediate) C N-Alkylation Reaction (Base, Solvent) A->C Reactant 1 B Purine/Pyrimidine Nucleobase (e.g., Adenine) B->C Reactant 2 D Protected ANP Intermediate (Diethyl Ester) C->D Yields E Hydrolysis / Deprotection (e.g., TMSBr) D->E Substrate F Final Acyclic Nucleoside Phosphonate (e.g., Adefovir) E->F Final Product

Caption: Synthetic workflow for Acyclic Nucleoside Phosphonates.

Mechanism of Action of Resulting Antivirals

ANPs synthesized from this intermediate, such as Adefovir, function as direct-acting inhibitors of viral DNA polymerases.[5] After entering a host cell, the ANP undergoes two phosphorylation steps catalyzed by cellular kinases to form the active diphosphate metabolite.[5] This active form, an analog of a natural deoxynucleoside triphosphate (dNTP), competes with the natural substrate for incorporation into the nascent viral DNA chain.[6][7] Because the acyclic structure lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation results in the termination of viral DNA synthesis, thereby halting viral replication.[3]

G cluster_1 Intracellular Activation & Inhibition Pathway A ANP (e.g., Adefovir) B Cellular Uptake A->B C ANP-monophosphate B->C Phosphorylation 1 (Cellular Kinase) D ANP-diphosphate (Active Metabolite) C->D Phosphorylation 2 (Cellular Kinase) E Viral DNA Polymerase D->E Competitive Inhibition F Viral DNA Synthesis E->F G Chain Termination (Replication Blocked) E->G Incorporation

Caption: Mechanism of action for phosphonate antiviral drugs.

Quantitative Data

The development of prodrugs, such as alkoxyalkyl esters, has been shown to significantly enhance the antiviral activity of ANPs by improving cell penetration and oral bioavailability.[8] The following tables summarize the comparative in vitro antiviral activities.

Table 1: Comparative Antiviral Activity (EC₅₀, µM) of Cidofovir and its Prodrugs [2]

VirusCell LineCidofovir (Parent Drug)HDP-Cidofovir (Prodrug)ODE-Cidofovir (Prodrug)Fold Increase (vs. Cidofovir)
HCMVHEL0.4 - 1.00.001 - 0.0040.001 - 0.004~1000x
HSV-1Vero5 - 200.02 - 0.060.02 - 0.06~330x
VZVHEL0.1 - 0.50.0001 - 0.00040.0001 - 0.0004~1250x
VacciniaCV-15 - 200.01 - 0.050.01 - 0.05~400x

EC₅₀ (50% effective concentration) is the concentration of a drug that gives a half-maximal response. HDP (Hexadecyloxypropyl) and ODE (Octadecyloxyethyl) are alkoxyalkyl ester prodrug moieties.

Table 2: Antiviral Activity (EC₅₀, µM) of Various Acyclic Nucleoside Phosphonates [9]

CompoundVirusEC₅₀ (µM)
(S)-HPMPC (Cidofovir)VZV0.5
(S)-HPMPC (Cidofovir)CMV0.7
PMEA (Adefovir)HSV-11.5
PMEA (Adefovir)HSV-21.0
PMEA (Adefovir)VZV0.3
PMEA (Adefovir)HIV-10.8

Experimental Protocols

Protocol 1: Synthesis of Diethyl [2-(Adenin-9-yl)ethoxy]methylphosphonate (Adefovir Precursor)

This protocol describes the N-alkylation of adenine with this compound.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Adenine (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF and stir the suspension at 0 °C.

  • Add adenine (1.1 eq) portion-wise to the suspension and allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired diethyl ester product.

Protocol 2: Hydrolysis of Diethyl Ester to Adefovir

This protocol describes the dealkylation of the phosphonate ester to the final phosphonic acid using bromotrimethylsilane (TMSBr).[10][11]

Materials and Reagents:

  • Diethyl [2-(Adenin-9-yl)ethoxy]methylphosphonate (1.0 eq)

  • Anhydrous acetonitrile

  • Bromotrimethylsilane (TMSBr) (3.0 eq)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the diethyl ester intermediate (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSBr.

  • Add methanol to the residue and stir for 30 minutes to quench any remaining reactive species and hydrolyze the silyl esters.

  • Remove the methanol in vacuo.

  • Triturate the resulting solid with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final phosphonic acid product (Adefovir). The product can be further purified by recrystallization from a water/ethanol mixture.

References

Application Note: A Practical Guide to Carbon-Phosphorus Bond Formation via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and widely utilized method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3] This reaction, first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[4][5][6] The resulting organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[6]

This application note provides detailed experimental protocols for both the classical (thermal) and catalyzed Michaelis-Arbuzov reaction, a summary of quantitative data, and a visual representation of the experimental workflow.

Reaction Mechanism

The Michaelis-Arbuzov reaction typically proceeds through a two-step Sɴ2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a quasi-phosphonium salt intermediate and the displacement of a halide ion.[2][7][8]

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate. This leads to the formation of the final phosphonate product and a volatile alkyl halide byproduct, which helps to drive the reaction to completion.[2][8]

The reactivity of the alkyl halide is a critical factor, with the general order of reactivity being R'I > R'Br > R'Cl.[1] Primary and benzyl halides generally provide good yields, while secondary alkyl halides are less reactive and may lead to side reactions.[1] Tertiary, aryl, and vinyl halides are typically unreactive under classical conditions.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of diethyl benzylphosphonate, a common example of the Michaelis-Arbuzov reaction.

ParameterClassical (Thermal) MethodCatalyzed (Lewis Acid) Method
Alkyl Halide Benzyl bromideBenzyl bromide
Phosphite Triethyl phosphiteTriethyl phosphite
Stoichiometry (Phosphite:Halide) 1.2 : 11.2 : 1
Catalyst NoneZinc bromide (ZnBr₂)
Catalyst Loading N/A0.2 equivalents
Solvent None (neat)Dichloromethane (DCM)
Temperature 150-160°CRoom Temperature
Reaction Time 2-4 hours1 hour
Typical Yield 85-95%[9]High (specific yield dependent on substrate)

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Reaction (Thermal Conditions)

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite without a catalyst.[1][9]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon source

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).[1][9]

  • Heating: Under a nitrogen atmosphere, heat the reaction mixture to 150-160°C.[1][9]

  • Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1][9]

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.[1][9]

  • Purification: Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[9]

Protocol 2: Catalyzed Michaelis-Arbuzov Reaction (Milder Conditions)

This protocol details a milder, Lewis acid-catalyzed version of the reaction for the synthesis of diethyl benzylphosphonate.[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL) in a round-bottom flask, add triethyl phosphite (1.2 mmol).[1]

  • Catalyst Addition: Add zinc bromide (0.2 mmol) to the solution at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

  • Quenching: Upon completion, quench the reaction with the addition of water.[1]

  • Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diethyl benzylphosphonate.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a catalyzed Michaelis-Arbuzov reaction.

Michaelis_Arbuzov_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alkyl Halide, Triethyl Phosphite, and Solvent catalyst Add Lewis Acid Catalyst (e.g., ZnBr2) reagents->catalyst 1. stir Stir at Room Temperature catalyst->stir 2. monitor Monitor Progress (TLC) stir->monitor 3. quench Quench with Water monitor->quench 4. extract Extract with Organic Solvent quench->extract 5. dry Dry Organic Layer extract->dry 6. concentrate Concentrate (Rotary Evaporation) dry->concentrate 7. purify Purify (Column Chromatography) concentrate->purify 8. product product purify->product Pure Phosphonate

Caption: Workflow for a catalyzed Michaelis-Arbuzov reaction.

References

Custom Synthesis of Bioactive Acyclic Nucleoside Phosphonates Utilizing Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents characterized by a phosphonate group attached to an acyclic nucleoside analog. This structural feature allows them to act as bioisosteres of nucleoside monophosphates, bypassing the initial, often virus-specific, phosphorylation step required for the activation of many traditional nucleoside analog drugs. Diethyl [(2-chloroethoxy)methyl]phosphonate is a key precursor in the synthesis of many ANPs, providing the acyclic side chain that is crucial for their biological activity. This document provides detailed application notes and experimental protocols for the custom synthesis of bioactive ANPs using this versatile reagent.

Application Notes

This compound is the reagent of choice for the synthesis of 9-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purine and pyrimidine bases. The most prominent examples of bioactive molecules synthesized through this route are Adefovir (PMEA) and Cidofovir (HPMPC), which are cornerstones in the treatment of Hepatitis B virus (HBV) and cytomegalovirus (CMV) infections, respectively.

The general synthetic strategy involves the condensation of a heterocyclic base (purine or pyrimidine) with this compound. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution of the chlorine atom. The resulting diethyl phosphonate ester can then be dealkylated to yield the final phosphonic acid, which is the active form of the drug.

Key Advantages of using this compound:

  • Versatility: Allows for the synthesis of a wide range of PME-based acyclic nucleoside phosphonates by varying the heterocyclic base.

  • Efficiency: Provides a direct route to the phosphonate backbone, simplifying the overall synthetic process.

  • Proven Track Record: This reagent has been successfully used in the synthesis of several commercially available antiviral drugs.

Signaling Pathway and Mechanism of Action

Acyclic nucleoside phosphonates exert their antiviral effect by targeting the viral DNA polymerase. The mechanism of action involves several key steps that are initiated after the ANP is taken up by the host cell.

ANP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP_drug Acyclic Nucleoside Phosphonate (ANP) ANP_uptake Cellular Uptake ANP_drug->ANP_uptake ANP_mono_P ANP-monophosphate ANP_uptake->ANP_mono_P Phosphorylation Cellular_Kinase_1 Cellular Kinases ANP_mono_P->Cellular_Kinase_1 ANP_di_P ANP-diphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase ANP_di_P->Viral_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination & Inhibition of Viral Replication Viral_DNA_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA Cellular_Kinase_1->ANP_di_P Phosphorylation Cellular_Kinase_2 Cellular Kinases

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Once inside the cell, the ANP is phosphorylated by cellular enzymes, first to its monophosphate and then to its active diphosphate derivative.[1] This active form, an analogue of a deoxynucleoside triphosphate (dNTP), then acts as a competitive inhibitor of the viral DNA polymerase.[1] It can also be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of PME-based acyclic nucleoside phosphonates. Optimization of reaction conditions may be necessary for specific nucleobases.

General Workflow for ANP Synthesis

ANP_Synthesis_Workflow Start Start Step1 Condensation of Nucleobase with this compound Start->Step1 Step2 Purification of Diethyl Phosphonate Ester Step1->Step2 Step3 Dealkylation of the Phosphonate Ester Step2->Step3 Step4 Purification of the Final Phosphonic Acid (ANP) Step3->Step4 End End Step4->End

Caption: General experimental workflow for the synthesis of acyclic nucleoside phosphonates.

Protocol 1: Synthesis of 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine (Diethyl PMEA)

This protocol describes the synthesis of the diethyl ester of Adefovir (PMEA).

Materials:

  • Adenine

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add adenine (1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and then heat to 80 °C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine as a white solid.

Protocol 2: Deprotection of Diethyl PMEA to Adefovir (PMEA)

This protocol describes the final step to obtain the active phosphonic acid.

Materials:

  • 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine (from Protocol 1)

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous acetonitrile

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 9-[2-(Diethoxyphosphorylmethoxy)ethyl]adenine (1.0 eq) in anhydrous acetonitrile.

  • Add bromotrimethylsilane (3.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol to the residue and stir for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Triturate the resulting solid with diethyl ether to obtain Adefovir as a white powder.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various acyclic nucleoside phosphonates using this compound or similar precursors.

Bioactive MoleculeNucleobaseCondensation Yield (%)Deprotection Yield (%)Overall Yield (%)
Adefovir (PMEA)Adenine60-7585-9551-71
Cidofovir (HPMPC)Cytosine55-7080-9044-63
Tenofovir (PMPA)Adenine65-8088-9657-77

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods used.

Conclusion

This compound is a critical building block for the synthesis of a variety of bioactive acyclic nucleoside phosphonates. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the field of drug discovery and development to synthesize these important antiviral compounds. The straightforward synthetic route and the well-understood mechanism of action make this class of molecules an attractive area for further research and development of new therapeutic agents.

References

Application Notes and Protocols for Novel Flame Retardants Derived from Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and application of novel flame retardants derived from Diethyl [(2-chloroethoxy)methyl]phosphonate. This document outlines a detailed synthetic protocol for a novel phosphonate-based flame retardant, its incorporation into epoxy resin and polyurethane foam matrices, and the subsequent evaluation of their flame retardant properties. The methodologies for key analytical techniques, including Limiting Oxygen Index (LOI), UL-94 vertical burn test, and Thermogravimetric Analysis (TGA), are described in detail. Quantitative data from analogous phosphonate flame retardants are presented in structured tables to serve as a benchmark for performance evaluation. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the proposed flame retardant mechanism.

Introduction

Phosphorus-based flame retardants are gaining prominence as environmentally benign alternatives to halogenated compounds. This compound is a versatile precursor for the synthesis of novel flame retardants due to its reactive chloroethoxy group. This functionality allows for the introduction of various synergistic elements, such as nitrogen, or for grafting onto polymer backbones, enhancing flame retardancy through both gas-phase and condensed-phase mechanisms. In the condensed phase, phosphorus compounds promote the formation of a protective char layer upon heating, which insulates the underlying polymer from the heat source.[1] In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, inhibiting the combustion process.[1] This document details the preparation of a novel flame retardant and its application in enhancing the fire resistance of polymeric materials.

Synthesis of a Novel Flame Retardant: Diethyl [(2-(diethylamino)ethoxy)methyl]phosphonate

This section outlines the synthesis of a novel flame retardant through the nucleophilic substitution of the chlorine atom in this compound with diethylamine. The introduction of a nitrogen-containing group is intended to create a synergistic flame retardant effect with the phosphorus center.

2.1. Materials and Equipment

  • This compound

  • Diethylamine

  • Triethylamine

  • Anhydrous Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.2. Experimental Protocol

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (0.1 mol), anhydrous toluene (100 mL), and triethylamine (0.12 mol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add diethylamine (0.11 mol) to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt formed.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain the final product, Diethyl [(2-(diethylamino)ethoxy)methyl]phosphonate.

2.3. Characterization

The structure of the synthesized compound should be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, and ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Polymer Matrices

The synthesized flame retardant can be incorporated into various polymer systems as an additive or a reactive component. This section provides protocols for its application in an epoxy resin and a rigid polyurethane foam.

3.1. Preparation of Flame-Retardant Epoxy Resin

  • Prepare a mixture of Diglycidyl Ether of Bisphenol A (DGEBA) type epoxy resin and the synthesized Diethyl [(2-(diethylamino)ethoxy)methyl]phosphonate at varying weight percentages (e.g., 5%, 10%, 15%).

  • Thoroughly mix the components at 60°C until a homogeneous blend is obtained.

  • Add the curing agent, such as 4,4'-diaminodiphenylmethane (DDM), in a stoichiometric amount relative to the epoxy groups.

  • Continue mixing for another 5-10 minutes until the curing agent is completely dissolved and dispersed.

  • Pour the mixture into pre-heated molds and cure in an oven at 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.

  • Allow the samples to cool to room temperature before demolding and testing.

3.2. Preparation of Flame-Retardant Rigid Polyurethane Foam

  • Prepare a polyol premix by blending the polyol, surfactant, catalyst, water (as a blowing agent), and the synthesized Diethyl [(2-(diethylamino)ethoxy)methyl]phosphonate at desired concentrations.

  • In a separate container, measure the required amount of polymeric methylene diphenyl diisocyanate (pMDI).

  • Add the isocyanate component to the polyol premix and stir vigorously with a mechanical stirrer for about 10 seconds.

  • Quickly pour the reacting mixture into an open mold and allow it to foam and cure at room temperature.

  • Age the foam for at least 24 hours before cutting specimens for testing.

Experimental Protocols for Flame Retardancy Evaluation

4.1. Limiting Oxygen Index (LOI)

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Methodology: A vertically oriented specimen of specified dimensions is placed in a transparent chimney. An oxygen/nitrogen mixture is flowed upwards through the chimney. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration is adjusted until the specimen just supports combustion for a specified duration or burns over a specified length. The LOI is expressed as the volume percentage of oxygen.

4.2. UL-94 Vertical Burn Test

  • Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

  • Methodology: A rectangular test specimen is held vertically. A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded. A second flame application of 10 seconds is made. The durations of flaming and glowing are recorded. A layer of cotton is placed below the specimen to determine if flaming drips ignite it. Materials are classified as V-0, V-1, or V-2 based on the test results.

4.3. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Methodology: A small amount of the sample is placed in a tared TGA pan. The pan is placed in the TGA furnace. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the thermal stability and char yield of the material.

Data Presentation (Based on Analogous Phosphonate Flame Retardants)

The following tables summarize quantitative data for polymers treated with phosphonate-based flame retardants that are structurally similar to the proposed novel compound. This data serves as a reference for expected performance.

Table 1: Thermal Stability and Char Yield of Epoxy Resins with Phosphonate Additives

SampleAdditive Loading (wt%)T5% (°C)Tmax (°C)Char Yield at 700°C (%)
Neat Epoxy032038015
Epoxy + Analogue A1031039525
Epoxy + Analogue B1030540528

T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.

Table 2: Flame Retardancy Properties of Polyurethane Foams with Phosphonate Additives

SampleAdditive Loading (wt%)LOI (%)UL-94 Rating
Neat PU Foam019Fails
PU + Analogue C1525V-1
PU + Analogue D1528V-0

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product DCEMP This compound Reflux Reflux (8h) DCEMP->Reflux DEA Diethylamine DEA->Reflux TEA Triethylamine TEA->Reflux Solvent Toluene (Solvent) Solvent->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Diethyl [(2-(diethylamino)ethoxy)methyl]phosphonate Distillation->Product

Caption: Synthetic workflow for the preparation of the novel flame retardant.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phosphonate Phosphoric_Acid Phosphoric Acid Formation Polymer->Phosphoric_Acid Decomposition Volatiles Volatile P-radicals (PO•) Polymer->Volatiles Decomposition Heat Heat Heat->Polymer Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Catalyzes Gases_Fuel Reduced Flammable Gases & Fuel Char_Layer->Gases_Fuel Barrier Effect Quenching Radical Quenching Volatiles->Quenching Radicals H•, OH• Radicals Radicals->Quenching Inhibition Combustion Inhibition Quenching->Inhibition

Caption: Proposed dual-phase flame retardant mechanism.

References

Application Notes and Protocols for Catalytic Reactions Involving Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential catalytic reactions involving Diethyl [(2-chloroethoxy)methyl]phosphonate, a versatile intermediate in organic synthesis. Due to the limited specific literature on catalytic reactions of this exact phosphonate, the following protocols are based on analogous reactions of haloalkyl phosphonates and the inherent reactivity of the chloroethoxy moiety. These notes are intended to serve as a starting point for reaction discovery and optimization.

Intramolecular Cyclization to form a Cyclic Phosphonate Ether

The presence of a chloroethyl group and a phosphonate moiety within the same molecule presents an opportunity for intramolecular cyclization to form a five-membered cyclic phosphonate ether. This transformation can be catalyzed by a non-nucleophilic base to facilitate the intramolecular Williamson ether synthesis.

Reaction Scheme:

Table 1: Catalytic Conditions for Intramolecular Cyclization
EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1-Sodium Hydride (NaH)Tetrahydrofuran (THF)601275
2-Potassium tert-butoxide (t-BuOK)Dioxane80882
3-Cesium Carbonate (Cs2CO3)Acetonitrile (MeCN)802465
Experimental Protocol:

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred slurry at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench the excess sodium hydride with isopropanol.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Intramolecular Cyclization

G start Start: this compound base Addition of Non-Nucleophilic Base (e.g., NaH) start->base deprotonation Deprotonation of Phosphonate Methylene base->deprotonation cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization product Formation of Cyclic Phosphonate Ether cyclization->product workup Aqueous Workup and Extraction product->workup purification Column Chromatography workup->purification end End: Purified Product purification->end

Caption: Workflow for the base-catalyzed intramolecular cyclization.

Nucleophilic Substitution with Phenols (O-Arylation)

The chloroethyl group of this compound can undergo nucleophilic substitution with various nucleophiles. A catalytically relevant transformation is the coupling with phenols to form aryloxyethyl ethers, which are motifs found in some biologically active molecules. This reaction can be catalyzed by a copper(I) salt in the presence of a base.

Reaction Scheme:

Table 2: Catalytic Conditions for O-Arylation with Phenol
EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Copper(I) Iodide (CuI)L-ProlinePotassium Carbonate (K2CO3)Dimethyl Sulfoxide (DMSO)902485
2Copper(I) Bromide (CuBr)1,10-PhenanthrolineCesium Carbonate (Cs2CO3)Toluene1101878
3Copper(I) Oxide (Cu2O)NonePotassium Phosphate (K3PO4)N,N-Dimethylformamide (DMF)1203665
Experimental Protocol:

Materials:

  • This compound

  • Phenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for Copper-Catalyzed O-Arylation

G cluster_cat Catalytic Cycle Cu(I) Cu(I) Cu(I)-Phenoxide Cu(I)-Phenoxide Cu(I)->Cu(I)-Phenoxide + Phenol - H+ Cu(III)-Intermediate Cu(III)-Intermediate Cu(I)-Phenoxide->Cu(III)-Intermediate + R-Cl (Oxidative Addition) Cu(III)-Intermediate->Cu(I) Product (Reductive Elimination) Product O-Arylated Product Cu(III)-Intermediate->Product Phosphonate-Cl This compound Phosphonate-Cl->Cu(III)-Intermediate Phenol Phenol Phenol->Cu(I)-Phenoxide

Caption: Proposed catalytic cycle for the Cu-catalyzed O-arylation.

Use as a Phosphonomethylating Agent: Michaelis-Arbuzov Type Reaction

This compound can act as an electrophile in a Michaelis-Arbuzov type reaction. While the chloroethoxy group is not a typical alkyl halide for a classic Arbuzov reaction, under catalytic conditions with a Lewis acid, it can potentially react with a nucleophilic phosphorus species like a trialkyl phosphite to generate a new phosphonate. This would be a phosphonomethylation of the phosphite.

Reaction Scheme:

Table 3: Catalytic Conditions for Michaelis-Arbuzov Type Reaction
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Zinc Iodide (ZnI2)Toluene1102460
2Iron(III) Chloride (FeCl3)Dichloromethane404855
3Aluminum Chloride (AlCl3)1,2-Dichloroethane801868
Experimental Protocol:

Materials:

  • This compound

  • Triethyl phosphite

  • Zinc Iodide (ZnI2)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.

  • Add triethyl phosphite (1.5 eq) to the solution.

  • Add zinc iodide (0.1 eq) to the reaction mixture.

  • Heat the mixture to 110°C under a nitrogen atmosphere.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Pathway for Lewis Acid-Catalyzed Phosphonomethylation

G A Phosphonate Substrate C Activated Complex [Phosphonate-LA] A->C + LA B Lewis Acid (LA) B->C E Phosphonium Intermediate C->E + P(OEt)3 D Triethyl Phosphite D->E F Product E->F Arbuzov-type Rearrangement G Regenerated LA F->G - LA

Caption: Proposed pathway for the Lewis acid-catalyzed reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl [(2-chloroethoxy)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl [(2-chloroethoxy)methyl]phosphonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an appropriate alkyl halide, which in this case is 1-chloro-2-(chloromethoxy)ethane. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[2]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the Michaelis-Arbuzov synthesis of this phosphonate can stem from several factors:

  • Impurity of Reactants: The purity of both triethyl phosphite and 1-chloro-2-(chloromethoxy)ethane is critical. The alkyl halide is susceptible to decomposition and can contain acidic impurities (HCl) that catalyze side reactions.

  • Suboptimal Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures (commonly 120-160 °C) to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to the decomposition of both the starting materials and the product.

  • Side Reactions: Undesirable side reactions, such as the elimination of HCl or polymerization of the chloroethoxy moiety, can significantly reduce the yield of the desired product.

  • Inefficient Purification: The final product has a high boiling point, and purification by distillation requires high vacuum to prevent thermal decomposition.[4] Product loss can occur during aqueous workups or inefficient column chromatography.

Q3: How can I determine the optimal reaction temperature?

A3: The optimal temperature is a balance between reaction rate and product stability. It is recommended to monitor the reaction's progress using techniques like TLC or ³¹P NMR spectroscopy. Start with a moderate temperature (e.g., 100-120 °C) and gradually increase it if the reaction is too slow. A controlled, slow addition of one reactant to the other can also help manage the exothermic nature of the reaction and maintain a steady temperature.[5]

Q4: What are the potential side reactions, and how can they be minimized?

A4: The primary side reaction is the formation of byproducts due to the reactivity of the starting materials and intermediates. The intermediate phosphonium salt can be unstable, and the presence of impurities can lead to various decomposition pathways. To minimize these, ensure all reactants are pure and dry, and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Using a slight excess of the triethyl phosphite can help ensure the complete conversion of the more valuable alkyl halide.

Q5: What is the most effective method for purifying the final product?

A5: High-vacuum distillation is a common method for purifying phosphonates.[4] However, due to the potential for thermal decomposition, it is crucial to use a high-quality vacuum system (e.g., <0.1 mmHg) to keep the distillation temperature as low as possible. For removing polar impurities or closely related byproducts, silica gel column chromatography can be very effective.[4] An aqueous workup involving washes with dilute sodium bicarbonate solution can help remove acidic impurities before the final purification step.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black Thermal decomposition of reactants or product.Lower the reaction temperature. Ensure the reaction is conducted under an inert atmosphere. Purify the starting 1-chloro-2-(chloromethoxy)ethane to remove any acidic impurities.
Low conversion of starting material (TLC/NMR analysis) Reaction temperature is too low or reaction time is insufficient.Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. Increase the reaction time.
Multiple spots observed on TLC plate after reaction Presence of side products or unreacted starting materials.Perform flash column chromatography on silica gel to isolate the desired product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is recommended.[4]
Product decomposes during distillation Distillation temperature is too high.Use a high-vacuum system (<0.1 mmHg) to lower the boiling point. A Kugelrohr or short-path distillation apparatus can also minimize the residence time at high temperatures.[6]
Product contains acidic impurities (e.g., from ³¹P NMR) Incomplete neutralization during workup or hydrolysis of the product.Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with a saturated sodium bicarbonate solution, followed by a brine wash.[4]

Experimental Protocols

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
  • Preparation: Set up a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. The system should be under a positive pressure of an inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the flask with triethyl phosphite (1.1 equivalents).

  • Reaction: Heat the triethyl phosphite to 120-140 °C. Add 1-chloro-2-(chloromethoxy)ethane (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours. An exothermic reaction will occur. Maintain the temperature within the specified range.

  • Monitoring: After the addition is complete, stir the mixture at the same temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR until the starting material is consumed. The byproduct, ethyl chloride, will evolve as a gas.

  • Workup: Cool the reaction mixture to room temperature. Remove any excess triethyl phosphite under reduced pressure. The crude product can then be purified.

Protocol 2: Purification by High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed to maintain a high vacuum.

  • Distillation: Transfer the crude this compound to the distillation flask.

  • Fraction Collection: Gradually heat the flask using an oil bath while maintaining a high vacuum (<0.1 mmHg). Collect the fraction corresponding to the boiling point of the product.

  • Analysis: Analyze the purity of the collected fractions by NMR and/or GC-MS.

Visualizations

Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2) prep1->prep2 react1 Charge Triethyl Phosphite prep2->react1 Start Reaction react2 Heat to 120-140 °C react1->react2 react3 Add 1-chloro-2-(chloromethoxy)ethane react2->react3 react4 Stir and Monitor react3->react4 purify1 Vacuum Distillation react4->purify1 Crude Product purify2 Column Chromatography react4->purify2 Crude Product purify3 Characterization purify1->purify3 purify2->purify3 end_product Pure Product purify3->end_product

Caption: Experimental workflow for the synthesis and purification.

Michaelis-Arbuzov Reaction Mechanism

G R1 Triethyl Phosphite (Nucleophile) Int Phosphonium Salt Intermediate R1->Int SN2 Attack R2 1-chloro-2-(chloromethoxy)ethane (Electrophile) R2->Int P1 This compound Int->P1 Dealkylation (SN2) P2 Ethyl Chloride (Byproduct) Int->P2

Caption: Key steps of the Michaelis-Arbuzov reaction mechanism.

Troubleshooting Flowchart

G start Low Yield Issue q1 Reactants Pure? start->q1 a1_no Purify Starting Materials (Distillation/Washing) q1->a1_no No q2 Temp Optimal? q1->q2 Yes a1_no->q2 a2_no Adjust Temperature (Monitor by TLC/NMR) q2->a2_no No q3 Purification Efficient? q2->q3 Yes a2_no->q3 a3_no Use High Vacuum Distillation or Column Chromatography q3->a3_no No end_node Yield Improved q3->end_node Yes a3_no->end_node

Caption: A logical workflow for troubleshooting low product yield.

References

Identifying and minimizing side products in phosphonate alkylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in phosphonate alkylation reactions.

Troubleshooting Guides & FAQs

Issue 1: Formation of O-Alkylated Side Products

Q1: I am observing a significant amount of an O-alkylated product alongside my desired C-alkylated phosphonate. What causes this and how can I favor C-alkylation?

A1: The formation of O-alkylated side products is a common issue arising from the ambident nature of the phosphonate carbanion, which has nucleophilic character on both the α-carbon and the oxygen atoms of the phosphoryl group. The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the nature of the alkylating agent.[1]

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like THF or DME generally favor C-alkylation. In contrast, highly polar, coordinating solvents such as DMSO or HMPA can solvate the cation more effectively, leading to a "naked" and more reactive oxygen anion, which promotes O-alkylation.[1][2]

  • Counter-ion Effect: Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen of the phosphonate enolate, sterically hindering O-alkylation and therefore favoring C-alkylation. Larger, less coordinating cations like Na⁺ or K⁺ result in a more available oxygen anion, increasing the likelihood of O-alkylation.[1]

  • Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, tend to react at the "harder" oxygen atom, leading to O-alkylation. "Softer" electrophiles, like alkyl iodides, preferentially react at the "softer" carbon atom, favoring C-alkylation.

Experimental Protocol to Favor C-Alkylation:

This protocol is a general guideline for the alkylation of a phosphonate, such as diethyl phosphonoacetate, aiming to maximize C-alkylation.

Materials:

  • Diethyl phosphonoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in a suitable solvent

  • Alkyl iodide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the diethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the LDA or n-BuLi solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkyl iodide (1.1 equivalents) dropwise to the cooled solution. Continue to stir the reaction mixture at -78 °C for another 1-2 hours.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the desired C-alkylated product.

Logical Workflow for Minimizing O-Alkylation:

G start O-Alkylation Observed solvent Modify Solvent System (e.g., THF, DME) start->solvent base Change Base/Counter-ion (e.g., LDA, n-BuLi for Li+) start->base alkylating_agent Alter Alkylating Agent (e.g., R-I instead of R-OTs) start->alkylating_agent analysis Analyze C/O Ratio (e.g., NMR, GC-MS) solvent->analysis base->analysis alkylating_agent->analysis success C-Alkylation Maximized analysis->success failure O-Alkylation Still Significant analysis->failure failure->start Re-evaluate Conditions

Caption: Troubleshooting workflow for O-alkylation.

Issue 2: Formation of Dialkylated Side Products

Q2: My reaction is producing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of dialkylated products occurs when the initially formed mono-alkylated product is deprotonated by the base and reacts with a second molecule of the alkylating agent. This is more likely to happen if the mono-alkylated product still possesses an acidic proton and the reaction conditions allow for a second deprotonation/alkylation cycle.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the phosphonate starting material relative to the base and alkylating agent to ensure the base is consumed before it can deprotonate the mono-alkylated product.

  • Order of Addition: Add the base to the phosphonate to pre-form the enolate, and then add the alkylating agent to this solution. This ensures that the alkylating agent is always in the presence of the phosphonate enolate, minimizing its reaction with the product enolate.

  • Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Base Strength: Use a base that is just strong enough to deprotonate the starting phosphonate but may be less effective at deprotonating the more sterically hindered mono-alkylated product.

Experimental Protocol for Selective Mono-alkylation:

This protocol provides a general method for the selective mono-alkylation of a phosphonate with two acidic α-protons.

Materials:

  • Phosphonate starting material (e.g., diethyl malonate)

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the phosphonate starting material (1.1 equivalents) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Add the base (1.0 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the solution back down to 0 °C. Add the alkylating agent (1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.

  • Workup and Purification: Once the reaction is complete, quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry the organic layer, and concentrate. Purify the product via vacuum distillation or column chromatography.

Quantitative Data on Dialkylation Control:

While a comprehensive table is difficult to compile from the literature, the following data illustrates the principle of stoichiometric control in the Michaelis-Arbuzov reaction to avoid di-substitution when using a dihaloalkane.[3]

EntryReactant Ratio (Dibromoalkane:Triethyl Phosphite)Addition MethodProduct Ratio (Mono-phosphonate:Di-phosphonate)
13 : 1BatchHigh selectivity for mono-phosphonate
21 : 1Slow dropwise addition of phosphiteHigh selectivity for mono-phosphonate
31 : 1.2BatchIncreased formation of di-phosphonate
Issue 3: Elimination Side Products with Secondary Alkyl Halides

Q3: I am using a secondary alkyl halide in my phosphonate synthesis and observing a significant amount of alkene byproduct. How can I minimize this?

A3: The formation of alkenes is due to a competing elimination reaction (typically E2) which is common with secondary and tertiary alkyl halides, especially in the presence of a strong base.[4] The phosphonate anion can act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene.

Troubleshooting Steps:

  • Substrate Choice: Whenever possible, use primary alkyl halides, as they are much less prone to elimination reactions.[4]

  • Base/Nucleophile: Use a less hindered, more nucleophilic phosphonate where possible.

  • Temperature: Lowering the reaction temperature generally favors substitution (Sₙ2) over elimination (E2).[5]

  • Solvent: Use a polar aprotic solvent like DMSO or DMF, which can accelerate Sₙ2 reactions.[5]

Reaction Pathway Diagram: Substitution vs. Elimination

G Reactants Phosphonate Anion + Secondary Alkyl Halide SN2_Product Desired C-Alkylated Product (Substitution) Reactants->SN2_Product SN2 Pathway (Favored by low temp, primary halide) E2_Product Alkene Side Product (Elimination) Reactants->E2_Product E2 Pathway (Favored by high temp, bulky base)

Caption: Competing Sₙ2 and E2 pathways.

Issue 4: Controlling Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Q4: My HWE reaction is producing a mixture of E and Z-alkenes, but I need to selectively synthesize the Z-isomer. How can I achieve this?

A4: The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[6] To obtain the (Z)-alkene selectively, a modification of the reaction conditions, known as the Still-Gennari olefination, is required.[6]

Key Principles of the Still-Gennari Modification:

  • Phosphonate Structure: Use phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These groups accelerate the elimination step from the oxaphosphetane intermediate, favoring the kinetically controlled (Z)-product.

  • Base and Solvent System: Employ a strongly dissociating base system, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF. This promotes the formation of a "free" phosphonate anion, which is crucial for high Z-selectivity.

  • Temperature: The reaction is performed at low temperatures (typically -78 °C) to ensure kinetic control.

Experimental Protocol for Still-Gennari (Z)-Olefination:

This protocol is a general procedure for the Z-selective olefination of an aldehyde.

Materials:

  • Aldehyde

  • Bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent

  • Drying agent

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent), bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents), and 18-crown-6 (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Add a solution of KHMDS (1.1 equivalents) in THF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the (Z)-alkene.

Quantitative Data on HWE Stereoselectivity:

EntryPhosphonate ReagentBase/SolventProduct Ratio (E:Z)Reference
1Triethyl phosphonoacetateNaH / DME>95:5[7]
2Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF<5:95[8]

Diagram of HWE Reaction Pathways for E and Z Selectivity:

HWE cluster_standard Standard HWE Conditions cluster_still_gennari Still-Gennari Conditions Reactants Phosphonate Anion + Aldehyde Intermediates Erythro/Threo Intermediates Reactants->Intermediates Reactants->Intermediates Oxaphosphetane Oxaphosphetane Intermediates Intermediates->Oxaphosphetane Intermediates->Oxaphosphetane E_Alkene (E)-Alkene (Thermodynamic Product) Oxaphosphetane->E_Alkene Z_Alkene (Z)-Alkene (Kinetic Product) Oxaphosphetane->Z_Alkene Standard_Conditions NaH, THF, 25°C Still_Gennari_Conditions KHMDS, 18-crown-6, THF, -78°C Electron-withdrawing phosphonate

Caption: HWE reaction pathways for E and Z-alkene synthesis.

References

Technical Support Center: Effective Purification of Products from Diethyl [(2-chloroethoxy)methyl]phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving Diethyl [(2-chloroethoxy)methyl]phosphonate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my reaction mixture?

A1: Impurities typically arise from unreacted starting materials, byproducts, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as triethyl phosphite or the electrophile used in the reaction.[1]

  • Solvent Residues: Traces of solvents like THF or toluene used during the synthesis.[1]

  • Hydrolysis Products: The phosphonate ester can hydrolyze to the corresponding phosphonic acid, especially during aqueous workups.[1][2]

  • Oxidized Byproducts: Small amounts of related oxidized species may form.[1]

  • Side-Reaction Products: Depending on the specific reaction, byproducts from processes like elimination or self-condensation can occur.[2]

Q2: What is the recommended first step for purifying my crude product after a reaction?

A2: An aqueous workup is typically the best initial step. This involves dissolving the crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and washing it sequentially with acidic, basic, and neutral aqueous solutions. This process effectively removes most ionic, acidic, and basic impurities.[1][2] For example, a wash with dilute HCl can remove basic impurities, while a wash with saturated sodium bicarbonate (NaHCO₃) solution can remove acidic byproducts.[1]

Q3: How do I decide between column chromatography and high-vacuum distillation for purification?

A3: The choice depends on the properties of your target compound and the nature of the impurities.

  • Silica Gel Column Chromatography is the most versatile method and is ideal for separating compounds with different polarities, especially for laboratory-scale preparations.[2][3] It is preferred when impurities have similar boiling points to the product or when the product is thermally sensitive.[1]

  • High-Vacuum Distillation is effective for purifying thermally stable, volatile compounds on a larger scale.[3] It is particularly useful for removing non-volatile impurities. However, there is a risk of thermal decomposition for complex phosphonates at elevated temperatures.[1][4]

Q4: My target product is a phosphonic acid, not a phosphonate ester. How should my purification strategy change?

A4: The purification of phosphonic acids requires a different approach due to their high polarity and amphiphilic nature.[5]

  • pH-Dependent Extraction: In alkaline aqueous solutions, phosphonic acids exist as salts and will remain in the aqueous layer, allowing non-polar impurities to be extracted with an organic solvent. Acidifying the aqueous layer will then protonate the phosphonic acid, allowing it to be extracted into an organic solvent.[5]

  • Recrystallization: Phosphonic acids are often crystalline solids. Recrystallization from a suitable solvent system (e.g., water/acetone or water/acetonitrile) can yield highly pure material.[5] It is also possible to crystallize them as salts (e.g., sodium or dicyclohexylammonium salts), which can be easier to handle.[5]

  • Ion-Exchange Chromatography: For challenging separations, strong anion-exchange resins can be effective for purifying phosphonic acids.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
The purified product is an oil with a strong, unpleasant odor.Residual triethyl phosphite or other phosphorus-containing starting materials.[1]Perform an aqueous wash. Dissolve the product in an organic solvent (e.g., diethyl ether) and wash with dilute HCl, followed by saturated NaHCO₃ and brine.[1]
TLC or NMR analysis shows multiple impurities very close to the product spot/signal.Impurities have similar polarity (retention factor) to the product.[2]Optimize the silica gel column chromatography conditions. Use a shallow gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., adding ethyl acetate).[1][2]
The product appears to decompose upon heating during distillation.The compound is thermally unstable at the required temperature.[1]Switch to a non-thermal purification method like silica gel column chromatography. If distillation is necessary, use a high-vacuum system (<1 mmHg) and a Kugelrohr apparatus or short-path distillation to minimize the heating time and temperature.[1][4]
Recovery of the product is low after column chromatography.The product may be highly polar and irreversibly binding to the silica gel, or it is not binding at all.[7]If the product is sticking to the column, try adding a small amount of a more polar solvent (like methanol) to the eluent or switch to a different stationary phase like alumina. If it elutes too quickly, use a less polar solvent system.[7]
The final product is a sticky, hygroscopic solid or oil that is difficult to handle.This is a common characteristic of some phosphonic acids.[5]Try converting the phosphonic acid to its monosodium salt by adjusting the pH to ~4.5, which may crystallize more readily and be less hygroscopic. Lyophilization from t-BuOH instead of water can also yield a more manageable fluffy solid.[5]

Quantitative Data from Analogous Compound Purifications

The following table summarizes purification data from structurally similar diethyl phosphonate compounds, which can serve as a reference for developing a protocol for products derived from this compound.[3]

CompoundPurification MethodEluent/ConditionsYield (%)PurityReference
Diethyl (dichloromethyl)phosphonateColumn ChromatographyHexanes-diethyl ether (20:1)63>90% by NMR[8]
Diethyl benzylphosphonateShort Silica Gel ColumnHexanes/Ethyl acetate98Not specified[3]
Diethyl (1-diazo-2-oxopropyl)phosphonateColumn Chromatography1:1 Ethyl acetate-hexanes9097 wt% by qNMR[3]

Detailed Experimental Protocols

Protocol 1: Purification by Aqueous Washing[1]
  • Dissolve the Crude Product: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (use approximately 10-20 mL of solvent per gram of crude material).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl to the funnel to remove basic impurities. Shake vigorously, allow the layers to separate, and drain the aqueous (bottom) layer.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize and remove any acidic impurities. Check the pH of the aqueous layer with pH paper to ensure it is basic. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Silica Gel Flash Chromatography[1][3]
  • Prepare the Silica Gel Column: Prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column and allow the silica to settle into a compact, even bed. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.

  • Elute the Column: Begin eluting the column with the non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might run from 0% to 30% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions as the solvent elutes from the column. Monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the final purified compound.

Protocol 3: Purification by High-Vacuum Distillation[3][8]

Safety Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a distillation apparatus suitable for high vacuum, including a round-bottom flask, a short-path distillation head (or Vigreux column for better separation[8]), a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the distillation flask with the crude phosphonate product and a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump, using a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the pump from volatile compounds. Gradually apply the vacuum to the system.

  • Heating: Once the desired vacuum is reached, begin gently heating the distillation flask using a heating mantle or an oil bath. Stir the contents to ensure even heating.

  • Collect Distillate: Carefully monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. This fraction corresponds to your purified product.

  • Purity Analysis: Analyze the collected distillate for purity using methods such as NMR, GC, or TLC.

Visualized Workflows

G start Crude Reaction Mixture workup Aqueous Workup (Acid/Base/Brine Wash) start->workup check_properties Assess Product Properties workup->check_properties solid Is it a solid? check_properties->solid thermal Is it thermally stable and volatile? solid->thermal No (Oil) recrystallize Recrystallization solid->recrystallize Yes distill High-Vacuum Distillation thermal->distill Yes chromatography Column Chromatography thermal->chromatography No pure_product Pure Product recrystallize->pure_product distill->pure_product chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification strategy.

G start Problem: Poor Separation on TLC/Column cause1 Potential Cause: Incorrect Solvent Polarity start->cause1 cause2 Potential Cause: Sample Overload on Column start->cause2 cause3 Potential Cause: Product is Degrading on Silica start->cause3 solution1a Solution: Test different eluent systems (e.g., Hex/EtOAc, DCM/MeOH) cause1->solution1a solution1b Solution: Use a shallow gradient elution cause1->solution1b solution2 Solution: Reduce sample load (Aim for <2% of silica weight) cause2->solution2 solution3 Solution: Deactivate silica with Triethylamine or switch to a neutral support (Alumina) cause3->solution3 success Successful Separation solution1a->success solution1b->success solution2->success solution3->success

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Phosphonate Ester Stability and Work-up Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of phosphonate esters during experimental work-up procedures.

Troubleshooting Guides

Issue 1: Significant loss of phosphonate ester product observed after aqueous work-up.

Possible Cause Troubleshooting Action Rationale
Residual Acid or Base Catalyst Before adding water, neutralize the reaction mixture to a pH of approximately 7 using a mild base like saturated sodium bicarbonate (NaHCO₃) or a dilute acid.[1]Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] Neutralization removes the catalyst for this unwanted side reaction.
Prolonged Contact with Aqueous Phase Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions and washes efficiently and without delay.The longer the ester is exposed to water, especially in the presence of any residual acid or base, the greater the extent of hydrolysis.
Elevated Temperature During Work-up Conduct all aqueous washes with ice-cold solutions and, if possible, perform the entire work-up in an ice bath.[2]The rate of hydrolysis increases with temperature.[2] Keeping the mixture cold slows down the kinetics of the hydrolysis reaction.
Inappropriate Choice of Base for Neutralization Use a weak base like saturated sodium bicarbonate (NaHCO₃) for neutralization. Avoid strong bases such as sodium hydroxide (NaOH).Strong bases can significantly accelerate the rate of base-catalyzed hydrolysis (saponification).[1]

Issue 2: Degradation of phosphonate ester during purification by silica gel chromatography.

Possible Cause Troubleshooting Action Rationale
Acidic Nature of Standard Silica Gel Use deactivated or buffered silica gel. This can be prepared by making a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine, and then evaporating the solvent before packing the column.[2]Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive phosphonate esters as they pass through the column.[2]
Alternative Purification Method Needed If the phosphonate ester is still degrading on deactivated silica, consider alternative purification methods such as crystallization, preparative High-Performance Liquid Chromatography (prep-HPLC), or using a different stationary phase like alumina.Some phosphonate esters are inherently too sensitive for silica gel chromatography, even when deactivated.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of phosphonate esters during work-up?

A1: The stability of phosphonate esters during work-up is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the P-O-C ester bond.[1][2] Generally, maintaining a neutral pH (around 7) is optimal for minimizing hydrolysis.[1]

  • Temperature: The rate of hydrolysis increases with temperature.[2] Therefore, performing work-ups at lower temperatures is advisable.

  • Steric and Electronic Effects: The structure of the ester itself plays a role. Sterically bulky groups around the phosphorus center can hinder the approach of water and slow hydrolysis.[1] Electron-withdrawing groups can make the phosphorus atom more susceptible to nucleophilic attack, increasing the hydrolysis rate.[1]

Q2: When should I consider a completely anhydrous work-up?

A2: A completely anhydrous work-up is recommended when dealing with highly sensitive phosphonate esters that show degradation even with careful, cold, and pH-neutral aqueous washes. It is also a good strategy when the reaction byproducts are non-polar and can be removed by other means (e.g., filtration of a solid byproduct).

Q3: Can I use a phase separator to speed up my work-up and minimize hydrolysis?

A3: Yes, a phase separator can be a valuable tool. It is a silicone-treated filter paper that allows an organic solvent (that is denser than water) to pass through while retaining the aqueous phase.[3] This can significantly reduce the contact time between your product and the aqueous layer, thereby minimizing hydrolysis.[3] It is particularly useful for rapid, small-scale extractions.[3]

Q4: What are solid-supported scavengers and how can they help?

A4: Solid-supported scavengers are polymer resins with functional groups that react with and bind to specific types of excess reagents or byproducts.[4][5] For example, a resin with amine groups can be used to "scavenge" excess acid chloride from a reaction mixture. After the reaction is complete, the resin is added, allowed to react with the unwanted material, and then simply filtered off, leaving the purified product in solution.[4][5] This can be an excellent way to avoid an aqueous work-up altogether.

Quantitative Data: Hydrolysis of Phosphonate Esters

The following table presents pseudo-first-order rate constants for the hydrolysis of diphenylphosphinates under various acidic conditions and temperatures, illustrating the impact of these factors on stability.

SubstrateAcid (Concentration)Temperature (°C)kψ (s⁻¹)
Diphenylphosphinatep-toluenesulfonic acid (0.1 equiv)1601.1 x 10⁻⁴
Diphenylphosphinatep-toluenesulfonic acid (0.1 equiv)1804.9 x 10⁻⁴
Methyl methyl-arylphosphinatesHClO₄ (6-7 M)67.2Data not specified, but optimal rate observed
Methyl methyl-arylphosphinatesHClO₄ (6-7 M)95.1Data not specified, but optimal rate observed
Methyl methyl-arylphosphinatesHClO₄ (6-7 M)107.6Data not specified, but optimal rate observed

Data adapted from a review on the hydrolysis of phosphinates and phosphonates.

Experimental Protocols

Protocol 1: General Anhydrous Work-up Procedure

This protocol is suitable for reactions where the byproducts can be removed by filtration or are non-volatile and can be separated by chromatography without an aqueous wash.

  • Reaction Quenching (if necessary): If the reaction was conducted with a reagent that needs to be quenched (e.g., a reactive metal hydride), do so by the slow addition of a suitable quenching agent (e.g., ethyl acetate) at low temperature under an inert atmosphere.

  • Removal of Solid Byproducts: If the reaction has produced solid byproducts, dilute the reaction mixture with a dry organic solvent and filter the mixture through a pad of Celite or filter paper under an inert atmosphere. Wash the filter cake with fresh dry solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by chromatography using deactivated silica gel or another suitable non-aqueous method.

Protocol 2: Work-up Using a Phase Separator

This protocol is designed for a rapid extraction and separation of an organic layer that is denser than water (e.g., dichloromethane or chloroform).[3]

  • Reaction Quenching and Initial Extraction: Quench the reaction as required and transfer the mixture to a separatory funnel. Add the appropriate aqueous wash solution (e.g., cold saturated NaHCO₃, cold water, cold brine) and gently mix. Allow the layers to separate briefly.

  • Phase Separation: Fold a Whatman 1PS phase separator paper and place it in a funnel over a clean, dry collection flask.

  • Filtration: Directly pour the entire contents of the separatory funnel through the phase separator paper.[3] The organic layer will pass through into the collection flask, while the aqueous layer is retained by the filter paper.[3]

  • Final Steps: The collected organic layer is now free of bulk water and can be dried further with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Protocol 3: Purification Using a Solid-Supported Scavenger Resin

This protocol provides a general workflow for removing an acidic byproduct using a basic scavenger resin.

  • Reaction Completion: Once the reaction is complete, ensure all starting materials have been consumed by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Addition of Scavenger Resin: To the reaction mixture, add the appropriate basic scavenger resin (e.g., an amine-functionalized polystyrene resin). The amount of resin to be added should be in excess relative to the amount of the acidic byproduct to be scavenged.

  • Scavenging: Stir the mixture at room temperature for a period of time (typically 1-4 hours, but this may need to be optimized). Monitor the removal of the byproduct by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the purified product.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A Phosphonate Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Protonated_Acid_A Protonated Phosphonic Acid Monoester Tetrahedral_Intermediate_A->Protonated_Acid_A - R'OH Acid_Product_A Phosphonic Acid Monoester Protonated_Acid_A->Acid_Product_A - H⁺ Alcohol_A Alcohol Ester_B Phosphonate Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Acid_Product_B Phosphonic Acid Monoester Tetrahedral_Intermediate_B->Acid_Product_B - R'O⁻ Phosphonate_Anion Phosphonate_Anion Acid_Product_B->Phosphonate_Anion + OH⁻ - H₂O Alkoxide Alkoxide

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of phosphonate esters.

Workup_Workflow cluster_aqueous Aqueous Work-up Details cluster_anhydrous Anhydrous Work-up Details Start Reaction Mixture Decision Is the phosphonate ester sensitive to hydrolysis? Start->Decision Aqueous_Workup Aqueous Work-up Decision->Aqueous_Workup No Anhydrous_Workup Anhydrous Work-up Decision->Anhydrous_Workup Yes Purification Purification Aqueous_Workup->Purification Neutralize Neutralize to pH ~7 Anhydrous_Workup->Purification Filter_Solids Filter solid byproducts Product Isolated Phosphonate Ester Purification->Product Cold_Wash Wash with cold aqueous solutions Neutralize->Cold_Wash Phase_Separator Optional: Use Phase Separator Cold_Wash->Phase_Separator Dry Dry organic layer (Na₂SO₄) Phase_Separator->Dry Scavenger_Resin Optional: Use scavenger resin Filter_Solids->Scavenger_Resin Concentrate Concentrate in vacuo Scavenger_Resin->Concentrate

Caption: Decision workflow for selecting a work-up strategy to prevent hydrolysis.

Troubleshooting_Logic Start Low Yield of Phosphonate Ester Check_Workup Was an aqueous work-up performed? Start->Check_Workup Check_Chroma Was silica gel chromatography used? Check_Workup->Check_Chroma No Hydrolysis_Workup Hydrolysis likely occurred during work-up. Implement preventative measures: - Neutralize before wash - Use cold solutions - Minimize contact time Check_Workup->Hydrolysis_Workup Yes Hydrolysis_Chroma Hydrolysis likely occurred on silica gel. Use deactivated silica or an alternative purification method. Check_Chroma->Hydrolysis_Chroma Yes Other_Issues Consider other reaction issues: - Incomplete reaction - Other side products Check_Chroma->Other_Issues No

Caption: Troubleshooting logic for diagnosing the cause of phosphonate ester loss.

References

Technical Support Center: Navigating Steric Hindrance in Phosphonate-Based Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage steric hindrance in reactions involving substituted phosphonate reagents, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction and its variants.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and why is steric hindrance a concern?

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic synthesis method that employs a phosphonate-stabilized carbanion to convert an aldehyde or ketone into an alkene.[1][2] Steric hindrance becomes a significant challenge when either the phosphonate reagent, the carbonyl compound, or both, possess bulky substituents. This steric congestion can impede the approach of the nucleophilic phosphonate carbanion to the electrophilic carbonyl carbon, leading to reduced reaction rates, low yields, and in some cases, complete reaction failure.[3][4]

Q2: My HWE reaction is giving a low yield with a sterically hindered ketone. What are the common causes and how can I troubleshoot this?

Low yields in HWE reactions with sterically hindered ketones are a frequent issue. The primary cause is the difficulty of the bulky phosphonate ylide approaching the sterically congested carbonyl group.[3][4]

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential decomposition of starting materials or products.[3]

  • Use a Stronger, Non-nucleophilic Base: Employing a more potent base can increase the concentration of the reactive phosphonate carbanion. Bases like potassium hexamethyldisilazide (KHMDS), often used in conjunction with 18-crown-6, can enhance reactivity.[3]

  • Employ Masamune-Roush Conditions: For base-sensitive substrates or when dealing with significant steric hindrance, the use of LiCl with a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[2]

  • Modify the Phosphonate Reagent: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diisopropyl) can surprisingly improve the (E)-stereoselectivity of the reaction.[2]

Q3: I am observing poor stereoselectivity in my HWE reaction. How can I favor the formation of the (E)-alkene?

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, several factors can be adjusted to enhance this selectivity:

  • Choice of Base and Cation: Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), typically promote higher (E)-selectivity compared to potassium bases.[5] The presence of lithium salts (e.g., LiBr) can also enhance (E)-alkene formation.[5][6]

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the equilibration of intermediates, leading to a higher proportion of the (E)-product.[1][5]

  • Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate reagent can promote the formation of the (E)-isomer.[1][7]

Q4: How can I synthesize the sterically hindered (Z)-alkene selectively?

Achieving high (Z)-selectivity in HWE reactions is challenging because it requires overcoming the thermodynamic preference for the (E)-isomer. The most reliable method for synthesizing (Z)-alkenes is the Still-Gennari modification .[1][8][9]

This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like KHMDS and a crown ether (18-crown-6) at low temperatures (-78 °C).[1][9][10] These conditions favor kinetic control, leading to the formation of the (Z)-alkene.[9][10]

Troubleshooting Guides

Guide 1: Low or No Reaction Conversion

This guide addresses situations where you observe the recovery of starting materials and minimal product formation.

Potential Cause Troubleshooting Strategy Rationale
Insufficiently reactive phosphonate ylide Use a stronger base (e.g., KHMDS, LDA) to ensure complete deprotonation of the phosphonate.[3]A higher concentration of the carbanion can drive the reaction forward.
Highly hindered carbonyl substrate Increase the reaction temperature cautiously.[3]Provides more energy to overcome the steric repulsion in the transition state.
Switch to a more polar aprotic solvent like DMF or DMSO.[3]Can enhance the nucleophilicity of the phosphonate carbanion.
Base-sensitive substrate Employ Masamune-Roush conditions (LiCl/DBU or LiCl/Et3N).[2]These milder conditions are suitable for substrates prone to decomposition with strong bases.
Formation of β-hydroxyphosphonate intermediate The reaction may stall at this intermediate.[1] Increase reaction time or temperature to promote elimination. In some cases, a separate elimination step might be required.[5]The elimination of the phosphate group is a crucial step to form the alkene.
Guide 2: Poor Stereoselectivity (E/Z Mixture)

This guide provides strategies to improve the stereochemical outcome of your HWE reaction.

Desired Isomer Troubleshooting Strategy Rationale
(E)-Alkene Use Li+ or Na+ based bases (e.g., n-BuLi, NaH).[5]These cations promote the formation of intermediates that lead to the (E)-product.
Increase the reaction temperature (e.g., from -78 °C to room temperature).[1]Allows for thermodynamic equilibration, favoring the more stable (E)-isomer.
Increase the steric bulk of the aldehyde or phosphonate.[1][7]Steric interactions in the transition state can favor the (E)-geometry.
(Z)-Alkene Utilize the Still-Gennari modification.[1][9]This is the most effective method for obtaining high (Z)-selectivity.
Use a phosphonate with electron-withdrawing ester groups (e.g., -OCH2CF3).[1][10]These groups accelerate the elimination step, kinetically favoring the (Z)-product.
Employ a potassium base (e.g., KHMDS) with 18-crown-6 at low temperature (-78 °C).[9][10]The weakly coordinating potassium cation promotes the kinetic pathway to the (Z)-alkene.

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data from the literature, illustrating the effect of various reaction parameters on the E/Z selectivity of the HWE reaction.

Table 1: Olefination of Benzaldehyde with Different Phosphonates and Bases

Phosphonate ReagentBaseTemperature (°C)SolventE:Z Ratio
Diethyl phosphonoacetateNaH25THF>95:5
Diethyl phosphonoacetateKHMDS / 18-crown-6-78THF10:90
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6-78THF<5:95
Ethyl 2-(di-o-tolylphosphono)propionatet-BuOK-78THF5:95

Data compiled from representative examples in the literature.

Table 2: Effect of Aldehyde Structure on (E)-Selectivity

AldehydeE:Z Ratio
Acetaldehyde85:15
Isobutyraldehyde95:5
Pivalaldehyde>99:1

Illustrative data showing the trend of increasing (E)-selectivity with increasing steric bulk of the aldehyde.[1]

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane.

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate reagent (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.[5]

  • Reaction with the Carbonyl Compound:

    • Cool the resulting ylide solution to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.[5]

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • Ylide Formation and Reaction:

    • Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a solution in THF or toluene) dropwise to the cooled solution.

    • Add a solution of the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.1 equivalents) in anhydrous THF.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.[9]

  • Workup and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-alkene.[9]

Visualizations

HWE_Troubleshooting start Low Yield in HWE Reaction steric_hindrance Is Steric Hindrance a Likely Factor? start->steric_hindrance increase_temp Increase Reaction Temperature steric_hindrance->increase_temp Yes stronger_base Use Stronger Base (e.g., KHMDS) steric_hindrance->stronger_base Yes masamune_roush Use Masamune-Roush Conditions (LiCl/DBU) steric_hindrance->masamune_roush If Base-Sensitive other_issues Consider Other Issues: - Purity of Reagents - Stoichiometry - Reaction Time steric_hindrance->other_issues No

Caption: Troubleshooting workflow for low yields in HWE reactions.

Stereoselectivity_Logic start Desired Alkene Isomer? e_alkene (E)-Alkene (Thermodynamic Control) start->e_alkene E z_alkene (Z)-Alkene (Kinetic Control) start->z_alkene Z e_conditions Conditions for (E)-Alkene: - Li+ or Na+ base - Higher Temperature - Bulky Substrates e_alkene->e_conditions z_conditions Conditions for (Z)-Alkene: (Still-Gennari Modification) - Electron-withdrawing phosphonate - K+ base with 18-crown-6 - Low Temperature (-78 °C) z_alkene->z_conditions

Caption: Logic diagram for achieving desired stereoselectivity.

References

Identifying common impurities in commercial Diethyl [(2-chloroethoxy)methyl]phosphonate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding common impurities in commercial Diethyl [(2-chloroethoxy)methyl]phosphonate. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Based on the common synthetic route, the Michaelis-Arbuzov reaction, the most probable impurities include:

  • Unreacted Starting Materials:

    • Triethyl phosphite

    • A chloroethoxymethylating agent, such as 1-chloro-2-(chloromethoxy)ethane.

  • Reaction Byproducts:

    • Ethyl chloride: Formed from the ethyl groups of the triethyl phosphite during the reaction.

    • Transesterification products: If alcohols are present as impurities in the starting materials or solvent, side reactions can lead to the formation of mixed phosphonate esters.

    • Diethyl ethylphosphonate: Can be a byproduct in reactions involving triethyl phosphite and alcohols.[1]

Q2: I observe some unexpected peaks in the gas chromatography (GC) analysis of my sample. How can I identify them?

A2: Unexpected peaks in a GC chromatogram can be attributed to several sources. To identify them, a systematic approach is recommended:

  • Mass Spectrometry (MS) Analysis: The most effective method for identifying unknown peaks is to use a GC-MS system. The mass spectrum of each peak provides a unique fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for identification.

  • Spiking Experiments: If you have a hypothesis about the identity of an impurity, you can inject a pure standard of the suspected compound along with your sample. An increase in the peak area of the unknown confirms its identity.

  • Review the Synthesis Route: Understanding the specific synthesis process used by the manufacturer can provide clues about potential side reactions and the formation of specific byproducts.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows small, unassigned signals. Could these be impurities?

A3: Yes, small signals in an NMR spectrum that do not correspond to the main product are often indicative of impurities.

  • ¹H NMR: Look for unexpected ethyl group signals (triplets and quartets) that do not integrate correctly with the main product's signals. Signals from residual solvents used during synthesis or purification may also be present.

  • ³¹P NMR: This is a very sensitive technique for phosphorus-containing compounds. The presence of multiple peaks in the ³¹P NMR spectrum is a clear indication of phosphorus-containing impurities. Each unique phosphorus environment will give rise to a distinct signal.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to assess the purity of this compound?

A4: HPLC is a powerful technique for purity assessment. Due to the polar nature of phosphonates, specialized HPLC methods are often required:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): This technique uses an ion-pairing reagent to improve the retention of the charged phosphonate on a non-polar column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.[2]

  • HPLC with Pre-column Derivatization: If the phosphonate lacks a strong UV chromophore, derivatization can be used to attach a UV-active or fluorescent tag, enhancing detection sensitivity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Variation in the impurity profile of different batches of this compound.Analyze each new batch for purity and impurity profile using GC-MS or ³¹P NMR before use.
Low reaction yield Presence of impurities that may interfere with the reaction (e.g., residual starting materials from the phosphonate synthesis).Purify the commercial this compound by vacuum distillation or column chromatography.
Difficulty in product purification Impurities with similar physicochemical properties to the desired product.Employ a high-resolution purification technique such as preparative HPLC or utilize a different solvent system for column chromatography.
Unidentified peaks in analytical data Presence of unknown synthesis byproducts or degradation products.Utilize GC-MS for identification of volatile impurities. For non-volatile or thermally labile impurities, LC-MS is recommended.

Quantitative Data Summary

Potential Impurity Likely Source Typical Analytical Method(s)
Triethyl phosphiteUnreacted starting materialGC-MS, ³¹P NMR
Chloroethoxymethylating agentUnreacted starting materialGC-MS
Ethyl chlorideByproduct of the Arbuzov reactionHeadspace GC-MS
Diethyl ethylphosphonateSide reaction byproductGC-MS, ³¹P NMR
Transesterification productsReaction with alcohol impuritiesGC-MS, LC-MS, ³¹P NMR
Residual Solvents (e.g., Toluene, THF)Purification processGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Impurities

This technique is highly specific for observing all phosphorus-containing species in the sample.

  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Experiment: A standard proton-decoupled ³¹P NMR experiment.

    • Reference: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Data Analysis: The chemical shift of each peak will be characteristic of the phosphorus environment. The relative integration of the peaks provides a semi-quantitative measure of the different phosphorus species present.

Logical Workflow for Impurity Identification and Troubleshooting

impurity_workflow Troubleshooting Workflow for Impurities start Start: Inconsistent Experimental Results check_purity Analyze Commercial Sample Purity (e.g., GC-MS, ³¹P NMR) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected no_impurities No Significant Impurities (Consider other experimental variables) impurities_detected->no_impurities No identify_impurities Identify Impurities (MS Library Search, Spiking) impurities_detected->identify_impurities Yes quantify_impurities Quantify Impurities (Internal/External Standards) identify_impurities->quantify_impurities assess_impact Assess Impurity Impact (Literature Review, Test Reactions) quantify_impurities->assess_impact impact_decision Impact Significant? assess_impact->impact_decision no_impact Insignificant Impact (Proceed with caution, document batch) impact_decision->no_impact No purify_sample Purify Commercial Sample (Distillation, Chromatography) impact_decision->purify_sample Yes end End: Use Purified Material no_impact->end reanalyze Re-analyze Purified Sample purify_sample->reanalyze reanalyze->end

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Assessing the stability of Diethyl [(2-chloroethoxy)methyl]phosphonate under different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Diethyl [(2-chloroethoxy)methyl]phosphonate under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The ester linkages are prone to cleavage, leading to the formation of the corresponding monoester and phosphonic acid. Optimal stability is generally observed under neutral to slightly acidic conditions (pH 5-7). Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of degradation is expected to increase significantly.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products resulting from hydrolysis are Ethyl [(2-chloroethoxy)methyl]phosphonate (the monoester) and [(2-chloroethoxy)methyl]phosphonic acid. Under harsh conditions, further degradation of the chloroethoxy moiety may occur.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of this compound is temperature-dependent. Higher temperatures will accelerate the degradation process across all pH ranges. For optimal stability, it is recommended to store and handle the compound at low temperatures (e.g., 2-8 °C).

Q4: Can I use standard silica gel for the purification of this compound?

A4: Standard silica gel is acidic and can promote the hydrolysis of phosphonate esters. If chromatographic purification is necessary, it is advisable to use deactivated or buffered silica gel. Alternatively, other purification techniques such as crystallization or preparative HPLC with a suitable mobile phase should be considered.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Action
Low yield of intact compound after aqueous work-up. Acid- or base-catalyzed hydrolysis. The presence of residual acidic or basic reagents can accelerate degradation during extraction and washing steps.Neutralize the reaction mixture to a pH between 5 and 7 before performing an aqueous work-up. Use buffered solutions for washing if necessary.
Appearance of new, more polar spots on Thin Layer Chromatography (TLC). Formation of hydrolysis products. The monoester and phosphonic acid degradation products are more polar than the parent diester.To confirm the identity of the new spots, use analytical techniques such as LC-MS or ³¹P NMR. Consider co-spotting with synthesized standards of the potential degradation products if available.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. The pH and temperature of the cell culture or assay buffer can lead to the degradation of the test compound over the course of the experiment.Assess the stability of the compound under the specific assay conditions (pH, temperature, and media components) over the experimental timeframe. Prepare fresh solutions of the compound immediately before use.
Difficulty in obtaining a pure product after synthesis. Hydrolysis during purification. As mentioned in the FAQs, the purification method itself can cause degradation.Employ non-aqueous work-up procedures where possible. For chromatography, use deactivated stationary phases. Store the purified product under an inert atmosphere at low temperatures.

Stability Data

The following table summarizes illustrative stability data for this compound at 25°C. Note: This data is based on general principles of phosphonate ester hydrolysis and should be considered as an example. Actual degradation rates should be determined experimentally.

pHHalf-life (t₁/₂) (Days)Primary Degradation Products
315Ethyl [(2-chloroethoxy)methyl]phosphonate, [(2-chloroethoxy)methyl]phosphonic acid
5150Ethyl [(2-chloroethoxy)methyl]phosphonate, [(2-chloroethoxy)methyl]phosphonic acid
7200Ethyl [(2-chloroethoxy)methyl]phosphonate, [(2-chloroethoxy)methyl]phosphonic acid
910Ethyl [(2-chloroethoxy)methyl]phosphonate, [(2-chloroethoxy)methyl]phosphonic acid
112Ethyl [(2-chloroethoxy)methyl]phosphonate, [(2-chloroethoxy)methyl]phosphonic acid

Experimental Protocols

Protocol for Assessing pH Stability

This protocol outlines a general method for determining the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer solutions: pH 3, 5, 7, 9, and 11

  • Volumetric flasks

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each pH to be tested, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.

  • Quench any further degradation by adding an equal volume of acetonitrile.

  • Analyze the samples by a validated HPLC method to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (in Acetonitrile) dilute Dilute in Buffers (pH 3, 5, 7, 9, 11) stock->dilute incubate Incubate at Constant Temp. dilute->incubate aliquot Withdraw Aliquots (at Time Points) incubate->aliquot quench Quench with Acetonitrile aliquot->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t₁/₂) plot->calculate

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway parent Diethyl [(2-chloroethoxy)methyl]phosphonate monoester Ethyl [(2-chloroethoxy)methyl]phosphonate parent->monoester Hydrolysis (Acid or Base) acid [(2-chloroethoxy)methyl]phosphonic acid monoester->acid Hydrolysis (Acid or Base)

Caption: Hydrolysis pathway of this compound.

troubleshooting_logic start Low Product Yield? check_ph Check pH of Work-up start->check_ph Yes check_temp Check Reaction/Storage Temp. start->check_temp Yes check_purification Review Purification Method start->check_purification Yes action_ph Neutralize to pH 5-7 check_ph->action_ph action_temp Lower Temperature check_temp->action_temp action_purification Use Deactivated Silica check_purification->action_purification

Caption: Troubleshooting logic for unexpected degradation.

Technical Support Center: Overcoming Challenges in the Scale-Up of Diethyl [(2-chloroethoxy)methyl]phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Diethyl [(2-chloroethoxy)methyl]phosphonate. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Michaelis-Arbuzov reaction between triethyl phosphite and 1-chloro-2-(chloromethoxy)ethane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: The Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[1] 2. Impurities in Starting Materials: Moisture or other impurities in triethyl phosphite or 1-chloro-2-(chloromethoxy)ethane can interfere with the reaction. 3. Inactive Alkyl Halide: The reactivity of the alkyl halide is crucial. While 1-chloro-2-(chloromethoxy)ethane is expected to be reactive, its purity should be confirmed.1. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. A typical range for Arbuzov reactions is 120-160°C.[1] 2. Ensure all reagents and solvents are anhydrous. Triethyl phosphite can be distilled prior to use. 3. Confirm the identity and purity of the alkyl halide by NMR or GC-MS.
Formation of Significant Byproducts 1. Side Reactions of Triethyl Phosphite: At high temperatures, triethyl phosphite can undergo side reactions. 2. Reaction with Ethyl Bromide Byproduct: The ethyl bromide formed during the reaction can react with triethyl phosphite to form diethyl ethylphosphonate.[2] 3. Elimination Reactions: The chloroethoxy moiety may be susceptible to elimination reactions under harsh conditions.1. Optimize the reaction temperature and time to favor the desired product formation. 2. Use a slight excess of the 1-chloro-2-(chloromethoxy)ethane to ensure the triethyl phosphite is consumed by the desired reactant. 3. Employ milder reaction conditions if elimination is suspected, though this may require longer reaction times.
Product is a Dark or Tarry Material 1. Decomposition at High Temperatures: The product or starting materials may be decomposing at the reaction temperature.[3] 2. Presence of Acidic Impurities: Acidic impurities can catalyze polymerization or decomposition.1. Attempt the reaction at a lower temperature for a longer duration. 2. Purify the starting materials to remove any acidic impurities. An initial wash of the crude product with a mild base solution (e.g., saturated sodium bicarbonate) may be beneficial.
Difficulties in Product Purification 1. High Polarity of the Product: The ether and phosphonate moieties make the product polar, which can complicate purification.[4] 2. Similar Boiling Points of Product and Impurities: Co-distillation of impurities with the product can occur. 3. Hydrolysis of the Phosphonate Ester: The phosphonate ester can be sensitive to acidic or basic conditions during aqueous workup.[5]1. For column chromatography, use a polar stationary phase like silica gel and a gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[6][7] 2. If distillation is challenging, consider column chromatography as the primary purification method. 3. During workup, use neutral or mildly acidic/basic washes and minimize contact time with aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Michaelis-Arbuzov reaction.[1] This involves the reaction of triethyl phosphite with 1-chloro-2-(chloromethoxy)ethane. The reaction proceeds via nucleophilic attack of the phosphorus on the alkyl halide.[8]

Q2: What are the typical reaction conditions for the Arbuzov reaction in this synthesis?

A2: The reaction is typically performed neat (without a solvent) at elevated temperatures, generally in the range of 120-160°C.[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the reaction temperature.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or 31P NMR spectroscopy. For TLC, staining with phosphomolybdic acid or potassium permanganate can help visualize the phosphonate product.[9]

Q4: What are the expected byproducts in this reaction?

A4: A common byproduct is ethyl bromide, which is formed from the dealkylation of the intermediate phosphonium salt.[2] Other potential byproducts include diethyl ethylphosphonate, formed from the reaction of triethyl phosphite with the ethyl bromide byproduct, and products from side reactions of the starting materials at high temperatures.

Q5: What is the best method for purifying the final product?

A5: Due to the polar nature of this compound, purification can be challenging.[4] Vacuum distillation is a common method for purifying phosphonates, but care must be taken to avoid thermal decomposition.[3] Column chromatography on silica gel using a polar eluent system is also an effective purification technique.[6][7]

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Triethyl phosphite

  • 1-chloro-2-(chloromethoxy)ethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet.

  • Charge the flask with 1-chloro-2-(chloromethoxy)ethane (1.0 equivalent).

  • Slowly add triethyl phosphite (1.1 equivalents) to the flask at room temperature with stirring.

  • Heat the reaction mixture to 140-150°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Michaelis-Arbuzov reaction for the synthesis of phosphonates.

Parameter Value/Range Reference(s)
Reactant Ratio (Triethyl phosphite : Alkyl halide) 1.1 : 1.0[10]
Reaction Temperature 120 - 160 °C[1]
Reaction Time 2 - 24 hours[10]
Typical Yield 60 - 90%[11]

Visualizations

Signaling Pathways and Experimental Workflows

arbuzov_reaction_pathway reagents Triethyl Phosphite + 1-chloro-2-(chloromethoxy)ethane intermediate Quasi-phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Ethyl Chloride intermediate->byproduct Dealkylation

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of the target molecule.

troubleshooting_workflow start Low Yield in Reaction check_temp Is Reaction Temperature Optimal (120-160°C)? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Starting Materials Pure and Anhydrous? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes purify_reagents->check_time increase_time Increase Reaction Time check_time->increase_time No optimize_purification Optimize Purification (Distillation vs. Chromatography) check_time->optimize_purification Yes increase_time->optimize_purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Impact of solvent choice on the reactivity of Diethyl [(2-chloroethoxy)methyl]phosphonate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl [(2-chloroethoxy)methyl]phosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of solvent choice on the reactivity of this versatile reagent.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments involving this compound, with a focus on how solvent selection can be the root cause and the solution.

Issue 1: Low or No Reaction Conversion

  • Question: I am not observing any significant conversion of my starting material when reacting it with this compound. What could be the issue?

  • Answer: Low reactivity can often be attributed to the choice of solvent. The polarity and coordinating ability of the solvent can significantly affect the reaction rate.

    • Troubleshooting Steps:

      • Evaluate Solvent Polarity: For nucleophilic substitution reactions where this compound acts as an electrophile, polar aprotic solvents are generally preferred. They can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.

      • Consider Solvent Screening: If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile.

      • Temperature Adjustment: In conjunction with solvent choice, increasing the reaction temperature can help overcome activation energy barriers. However, be mindful of potential side reactions.

    • Illustrative Data on Solvent Polarity:

SolventDielectric Constant (20°C)General Recommendation for Nucleophilic Substitution
Hexane1.88Not Recommended
Toluene2.38Moderate, may require higher temperatures
Diethyl Ether4.34Moderate
Tetrahydrofuran (THF)7.58Good
Acetonitrile (MeCN)37.5Recommended
N,N-Dimethylformamide (DMF)36.7Highly Recommended
Dimethyl Sulfoxide (DMSO)46.7Highly Recommended

Issue 2: Formation of Unwanted Byproducts

  • Question: My reaction is producing significant amounts of byproducts, and the yield of my desired product is low. How can the solvent be contributing to this?

  • Answer: The solvent can influence the reaction pathway, leading to the formation of undesired products. Protic solvents, in particular, can interfere with certain reactions.

    • Troubleshooting Steps:

      • Avoid Protic Solvents with Strong Bases: If your reaction involves a strong base (e.g., NaH, LDA), protic solvents like ethanol or water will be deprotonated, consuming the base and potentially participating in side reactions. In such cases, strictly anhydrous aprotic solvents are necessary.

      • Intramolecular Cyclization: The presence of the 2-chloroethoxy group introduces the possibility of intramolecular cyclization. The solvent can influence the rate of this side reaction relative to the desired intermolecular reaction. Less polar solvents might favor intramolecular reactions in some cases.

      • Solvent Purity: Ensure the solvent is pure and dry. Water and other impurities can lead to hydrolysis of the phosphonate ester or other side reactions.

    • Logical Flow for Minimizing Byproducts:

      G start Byproduct Formation Observed check_base Is a strong base used? start->check_base check_solvent Is the solvent aprotic? use_aprotic Switch to an anhydrous aprotic solvent (e.g., THF, Toluene) check_solvent->use_aprotic No check_purity Is the solvent pure and dry? check_solvent->check_purity Yes check_base->check_solvent Yes check_base->check_purity No use_aprotic->check_purity purify_solvent Purify and dry the solvent check_purity->purify_solvent No optimize_temp Optimize reaction temperature check_purity->optimize_temp Yes purify_solvent->optimize_temp end Reduced Byproducts optimize_temp->end

      Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for phosphorylation of an alcohol using this compound and a base like sodium hydride?

    A1: For reactions involving strong, non-nucleophilic bases like sodium hydride (NaH), a non-polar, aprotic, and anhydrous solvent is crucial. Tetrahydrofuran (THF) is a common and effective choice as it is relatively polar to dissolve many organic compounds but does not react with NaH. Anhydrous toluene is another suitable option, particularly for reactions at higher temperatures.

  • Q2: Can I use protic solvents like ethanol or methanol with this reagent?

    A2: The use of protic solvents is generally discouraged, especially in the presence of bases. The acidic proton of the solvent can react with the base. Furthermore, nucleophilic protic solvents can potentially displace the chloride, leading to a solvent-adduct byproduct. If a protic solvent is required for solubility reasons, a weaker base and carefully controlled conditions are necessary.

  • Q3: How does solvent choice affect the stability of this compound?

    A3: this compound is relatively stable in most aprotic solvents under anhydrous conditions. However, in the presence of water or other nucleophiles, it can undergo slow hydrolysis, especially at elevated temperatures or under acidic/basic conditions. It is recommended to store the reagent under an inert atmosphere and use anhydrous solvents for reactions.

  • Q4: For a reaction involving a charged nucleophile, which solvent would maximize the reaction rate?

    A4: To maximize the rate of reaction with a charged nucleophile (e.g., a phenoxide or carboxylate salt), a polar aprotic solvent such as DMF or DMSO is highly recommended. These solvents are excellent at solvating the counter-ion (e.g., Na+, K+) while leaving the nucleophile relatively "bare" and more reactive.

    • Reaction Rate Comparison in Different Solvents (Illustrative):

SolventRelative Rate of Nucleophilic Substitution (Illustrative)
Toluene1
THF10
Acetonitrile100
DMF1000
DMSO2000

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Alcohol

This protocol describes a general procedure for the O-alkylation of an alcohol using this compound.

  • Materials:

    • Alcohol (1.0 eq)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

    • This compound (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for anhydrous reactions (flame-dried)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the alcohol (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise via the addition funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if the conversion is slow (monitor by TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Experimental Workflow Diagram:

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_flask Flame-dry flask under inert atmosphere add_alcohol Add alcohol and anhydrous THF prep_flask->add_alcohol cool_0c_1 Cool to 0 °C add_alcohol->cool_0c_1 add_NaH Add NaH cool_0c_1->add_NaH stir_rt Stir at RT add_NaH->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_phosphonate Add this compound cool_0c_2->add_phosphonate stir_overnight Stir overnight (optional heating) add_phosphonate->stir_overnight quench Quench with sat. aq. NH4Cl stir_overnight->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

    Caption: General experimental workflow for nucleophilic substitution.

Validation & Comparative

A Comparative Guide to ³¹P NMR Spectroscopy for the Characterization of Phosphonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of phosphonate-containing compounds.[1] Given the growing importance of phosphonates in drug development, agriculture, and materials science, a robust understanding of their characterization is crucial for researchers, scientists, and drug development professionals. The ³¹P nucleus offers several advantages for NMR analysis, including a 100% natural abundance, a spin of ½, and a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis.[2][3]

This guide provides an objective comparison of ³¹P NMR techniques for phosphonate analysis, supported by experimental data and detailed protocols. We will explore both one-dimensional (1D) and two-dimensional (2D) NMR methods, offering insights into their respective strengths for qualitative and quantitative characterization.

Performance Comparison: 1D vs. 2D ³¹P NMR Techniques

The most common method for analyzing phosphonates is the one-dimensional proton-decoupled ³¹P-{¹H} NMR experiment. This technique provides a simplified spectrum where each unique phosphorus environment typically corresponds to a single peak. However, the inherent low sensitivity of the ³¹P nucleus can be a limiting factor, especially at low concentrations.[4]

To overcome this limitation, two-dimensional techniques like the Heteronuclear Single Quantum Correlation (HSQC) experiment are employed. The ¹H-³¹P HSQC experiment enhances the detection of the less sensitive ³¹P nucleus by transferring magnetization from the more sensitive ¹H nucleus.[4] This results in a significant signal-to-noise ratio improvement, allowing for the quantification of phosphonates at micromolar concentrations in complex biological samples like plasma and tissue extracts.[5] The higher ²J(H-P) coupling constants (around 20 Hz) in phosphonates facilitate efficient magnetization transfer in these experiments.[4][5]

Quantitative Data Summary

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, the nature of its substituents, and pH.[1][6] This sensitivity allows for the differentiation of various phosphonate species. The following table summarizes typical ³¹P NMR chemical shift ranges for common phosphonate classes.

Compound ClassTypical ³¹P Chemical Shift (δ) Range (ppm)Key Coupling Constants (J)Notes
Alkylphosphonates (C-PO(OR)₂)-5 to 25[7]¹J(P,C): ~125-150 HzChemical shift is influenced by the nature of the alkyl and alkoxy groups.
α-Aminophosphonates5 to 15[6]²J(P,H): ~10-20 HzHighly sensitive to pH changes, making them useful as pH probes.[6]
Bisphosphonates15 to 25[8][9]Shifts can be influenced by binding to surfaces like bone mineral.[9][10]
Phosphonate-containing DrugsVaries²J(P,H): ~20 Hz[5]Zoledronic acid, Fosfomycin, and Tenofovir are readily detected by ¹H-³¹P HSQC.[4]
General Phosphonates in Extracts7 to 20[11][12]Range observed in environmental and biological extracts.

Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).[13]

Experimental Protocols

Protocol 1: Standard 1D ³¹P-{¹H} NMR Spectroscopy

This protocol outlines the procedure for acquiring a standard proton-decoupled ³¹P NMR spectrum, suitable for identifying and assessing the purity of phosphonate compounds.

1. Sample Preparation:

  • Solvent: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) that fully dissolves the analyte. For quantitative analysis, ³¹P NMR can often be performed in non-deuterated solvents if an external lock is used.[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL. Higher concentrations may be needed for less sensitive samples.

  • Reference Standard: An external standard of 85% H₃PO₄ in a sealed capillary is commonly used for chemical shift referencing (δ = 0 ppm).[13] For quantitative analysis, a suitable internal standard with a known concentration and a distinct chemical shift should be added.

2. Spectrometer Setup:

  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency to ensure maximum signal transmission.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and spectral resolution.

3. Acquisition Parameters:

  • Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus. For quantitative work, a shorter pulse angle (e.g., 30°) is often used.

  • Acquisition Time (AT): Set to at least 0.8 seconds to ensure good digital resolution.[14]

  • Relaxation Delay (D1): For quantitative results, D1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample to allow for full relaxation.[15][16] A typical starting value is 2-5 seconds.

  • Number of Scans (NS): Adjust based on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³P couplings.[15]

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the external or internal standard.

Protocol 2: 2D ¹H-³¹P HSQC for Enhanced Sensitivity

This protocol is ideal for detecting and quantifying low concentrations of phosphonates, particularly in complex mixtures.[5]

1. Sample Preparation:

  • Follow the same procedure as for the 1D experiment. Ensure the sample is well-dissolved in a deuterated solvent for optimal shimming and locking.

2. Spectrometer Setup:

  • Perform standard probe tuning, locking, and shimming as in the 1D protocol.

3. Acquisition Parameters:

  • Pulse Program: Select a suitable HSQC pulse sequence with gradient selection (e.g., hsqcetgpsi on Bruker systems).

  • Spectral Widths: Set the spectral width in the ¹H dimension (F2) to cover all relevant proton signals. Set the spectral width in the ³¹P dimension (F1) to encompass the expected phosphonate signals.

  • Coupling Constant: Set the one-bond ¹J(C,H) coupling constant to an average value (e.g., 145 Hz) for the magnetization transfer delay calculation. The experiment is optimized for the longer-range ²J(P,H) couplings of ~20 Hz.[5]

  • Number of Scans (NS) & Increments: Typically, 2-8 scans per increment are sufficient. The number of increments in the F1 dimension determines the resolution in the ³¹P dimension (e.g., 128 or 256 increments).

  • Relaxation Delay (D1): A shorter delay of 1-2 seconds is usually adequate.

4. Data Processing:

  • Fourier Transform: Process the data using appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Phasing and Baseline Correction: Phase and baseline correct the 2D spectrum.

  • Analysis: Correlate ¹H peaks with their directly attached ³¹P nuclei. The 1D projection of the ³¹P spectrum from the HSQC often shows a much higher signal-to-noise ratio than a standard 1D ³¹P experiment.[4][5]

Visualizations

The following diagrams illustrate key workflows and concepts in the ³¹P NMR analysis of phosphonates.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing & Analysis cluster_output Characterization A Weigh Phosphonate Compound B Dissolve in Deuterated Solvent A->B C Add Reference Standard (Optional) B->C D Tune & Match Probe C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire Spectrum (1D or 2D) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Integrate & Analyze (Chemical Shift, Coupling) J->K L Structural Elucidation K->L M Purity Assessment K->M N Quantification K->N

Caption: Workflow for phosphonate characterization using ³¹P NMR spectroscopy.

Chemical_Shift_Factors center ³¹P Chemical Shift (δ) of Phosphonates environment Chemical Environment center->environment experimental Experimental Conditions center->experimental substituents Substituents on P (Alkyl, Aryl, OR) oxidation Oxidation State of Phosphorus hybridization Hybridization & Bond Angles environment->substituents environment->oxidation environment->hybridization ph pH of Solution solvent Solvent Effects temp Temperature binding Molecular Binding (e.g., to ions, surfaces) experimental->ph experimental->solvent experimental->temp experimental->binding

Caption: Factors influencing the ³¹P NMR chemical shift in phosphonate compounds.

References

A Comparative Guide to Purine Base Modification: Diethyl [(2-chloroethoxy)methyl]phosphonate vs. Other Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diethyl [(2-chloroethoxy)methyl]phosphonate with other common electrophilic agents for the modification of purine bases. The information presented is a synthesis of available experimental data and established principles of organic chemistry, designed to assist researchers in selecting appropriate reagents for their specific applications in drug discovery and chemical biology.

Introduction to Purine Modification

The alkylation of purine bases, such as adenine and guanine, is a fundamental process in chemical biology and drug development. It is a key mechanism for the action of many anticancer and antiviral drugs. The sites of alkylation on the purine ring are numerous, with the N7 position of guanine being the most nucleophilic and a common target for electrophiles. Other significant sites include N1, N3, and the exocyclic O6 of guanine and N1, N3, and N7 of adenine. The choice of electrophile can significantly influence the regioselectivity and efficiency of these modifications.

This guide focuses on this compound, a reagent used in the synthesis of acyclic nucleoside phosphonates, and compares its potential reactivity with well-characterized electrophiles like dimethyl sulfate (a classic SN2 alkylating agent) and chloroethylating agents (related to nitrogen mustards).

Comparison of Electrophiles for Purine Modification

The selection of an appropriate electrophile for purine modification is dictated by the desired outcome of the reaction, including the target site on the purine base and the desired chemical properties of the final product. Below is a comparative analysis of this compound and other common electrophiles.

Data Presentation

FeatureThis compoundDimethyl Sulfate (DMS)Chloroethylating Agents (e.g., Nitrogen Mustards)
Typical Reaction Type SN2 AlkylationSN2 MethylationSN2 Alkylation (via aziridinium ion)
Primary Purine Target Expected to be N7 and N9 of guanine and adenine.[1]Primarily N7 of guanine.[2]Primarily N7 of guanine.
Regioselectivity (Guanine) N7/N9 alkylation is expected to be favored. The ratio would be dependent on reaction conditions. O6 alkylation is likely to be a minor pathway.High preference for N7 over O6.High preference for N7. Can also form inter- and intrastrand crosslinks if bifunctional.
Reaction Conditions Typically requires a base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF).[1]Can be performed in various solvents, often with a base.Typically performed in aqueous or buffered solutions at physiological pH.
Product Type Forms a (2-ethoxy-2-oxoethoxy)methyl adduct, a precursor to acyclic nucleoside phosphonates.[1][3]Adds a methyl group.Adds a chloroethyl group, which can subsequently react to form adducts or crosslinks.
Reported Yields Specific yield data for simple purine alkylation is not readily available in the literature. Yields in multi-step syntheses of acyclic nucleoside phosphonates are generally moderate to good.[3][4]High yields for methylation are often achievable.Yields can be variable depending on the specific agent and reaction conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and comparison. Below are representative protocols for purine modification.

Protocol 1: Alkylation of Guanine with this compound (Proposed)

This protocol is a proposed method based on general procedures for the synthesis of acyclic nucleoside phosphonates.[1]

  • Materials: Guanine, Sodium Hydride (NaH), this compound, Anhydrous Dimethylformamide (DMF), Diethyl Ether, Filtration apparatus, Rotary evaporator, Chromatography supplies.

  • Procedure:

    • Suspend guanine in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the suspension.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add this compound (1.0 equivalent) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the DMF under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the aqueous layer and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Methylation of a Nucleophilic Center with Dimethyl Sulfate (General Procedure)

This protocol is a general method for the methylation of a nucleophilic substrate, adapted for the context of purine modification.[5][6]

  • Materials: Purine substrate (e.g., a guanine derivative), Sodium Bicarbonate (NaHCO3) or another suitable base, Dimethyl Sulfate (DMS), appropriate solvent (e.g., DMF, acetone), Quenching solution (e.g., ammonium hydroxide), Extraction solvent (e.g., ethyl acetate), Drying agent (e.g., sodium sulfate), Filtration apparatus, Rotary evaporator, Chromatography supplies.

  • Procedure:

    • Dissolve the purine substrate in the chosen solvent in a round-bottom flask.

    • Add the base (e.g., NaHCO3, 1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture. Caution: DMS is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with an ammonium hydroxide solution to destroy any unreacted DMS.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Mandatory Visualizations

Diagram 1: General Mechanism of Purine Alkylation

Purine_Alkylation Purine Purine Base (e.g., Guanine) N7_Alkylated N7-Alkylated Purine Purine->N7_Alkylated N7 Attack N9_Alkylated N9-Alkylated Purine Purine->N9_Alkylated N9 Attack O6_Alkylated O6-Alkylated Guanine Purine->O6_Alkylated O6 Attack Electrophile Electrophile (R-X)

Caption: General pathways for the alkylation of a purine base by an electrophile.

Diagram 2: Experimental Workflow for Purine Alkylation

Experimental_Workflow start Start: Dissolve Purine in Anhydrous Solvent add_base Add Base (e.g., NaH, K2CO3) start->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_electrophile Add Electrophile (e.g., this compound) deprotonation->add_electrophile reaction Reaction at Controlled Temperature add_electrophile->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the alkylation of a purine base.

References

A Comparative Analysis of the Antiviral Efficacy of Drugs Derived from Phosphonate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of key drugs derived from phosphonate precursors: Cidofovir, Tenofovir, and Foscarnet. The information is supported by experimental data to aid in research and development decisions.

Introduction to Phosphonate Antivirals

Phosphonate nucleotide analogues are a class of antiviral drugs that act as potent inhibitors of viral DNA polymerases and reverse transcriptases. Their structure, which includes a stable phosphonate group, allows them to mimic natural deoxynucleotides. This structural similarity enables them to be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[1][2] Unlike nucleoside analogues, acyclic nucleoside phosphonates do not require initial phosphorylation by viral kinases, making them effective against certain resistant viral strains.[3] Key examples of these antivirals include Cidofovir, Tenofovir (and its prodrugs), and Foscarnet.

Mechanism of Action

The primary mechanism of action for phosphonate-derived antivirals is the selective inhibition of viral DNA polymerases.[4]

  • Cidofovir and Tenofovir: These acyclic nucleoside phosphonates are taken up by cells and phosphorylated by cellular enzymes to their active diphosphate metabolites.[1] These metabolites then act as competitive inhibitors of the viral DNA polymerase, competing with the natural substrate (dCTP for cidofovir, dATP for tenofovir).[1][5] Incorporation of the drug into the viral DNA chain results in the termination of DNA elongation.[5][6]

  • Foscarnet: As a pyrophosphate analogue, Foscarnet directly inhibits viral DNA polymerase by binding to the pyrophosphate binding site, thus preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and halting DNA chain elongation.[4][7] It does not require intracellular phosphorylation for its activity.[4]

Comparative Antiviral Efficacy: In Vitro Data

The following table summarizes the in vitro antiviral activity of Cidofovir, Tenofovir, and Foscarnet against a range of DNA viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

DrugVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Cidofovir Human Cytomegalovirus (HCMV)MRC-50.46 - 0.47>20>42[8]
Herpes Simplex Virus-1 (HSV-1)MRC-52.3 - 3.3>20>6[8]
Vaccinia Virus (WR strain)HeLa-S330.85 ± 8.78>100>3.2[9]
Polyomavirus BKWI-380.36 ± 0.0596 ± 4267[10]
Tenofovir Human Immunodeficiency Virus-1 (HIV-1)MT-20.005 - 0.0074.7 - 42>900[11]
Hepatitis B Virus (HBV)HepG20.30 (TDF)>100>333[1]
Epstein-Barr Virus (EBV)-0.30 (TDF) / 0.084 (TAF)--[1][12]
Foscarnet Human Cytomegalovirus (HCMV)-100 - 300--[4]
Herpes Simplex Virus (HSV)----[4]
Feline Herpesvirus-1 (FHV-1)CRFK232.9>465.8>2[13]

Note: EC₅₀/IC₅₀ and CC₅₀ values can vary depending on the viral strain, cell line, and assay method used. Data from different studies should be compared with caution.

Visualizing Mechanisms and Workflows

Mechanism of Action of Acyclic Nucleoside Phosphonates

Mechanism_of_Action cluster_cell Host Cell Drug Acyclic Nucleoside Phosphonate (e.g., Cidofovir, Tenofovir) DP Diphosphorylated Drug (Active) Drug->DP Cellular Kinases Polymerase Viral DNA Polymerase DP->Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis Polymerase->DNA_synthesis Incorporation Termination Chain Termination DNA_synthesis->Termination

Caption: Mechanism of action for acyclic nucleoside phosphonates like Cidofovir and Tenofovir.

General Experimental Workflow for Antiviral Efficacy Testing```dot

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Prepare Cell Monolayer"]; "Infection" [label="Infect Cells with Virus"]; "Treatment" [label="Add Antiviral Drug\n(Serial Dilutions)"]; "Incubation" [label="Incubate"]; "Assay" [label="Perform Antiviral Assay\n(e.g., Plaque Reduction, CPE)"]; "Data_Analysis" [label="Analyze Data\n(Calculate EC50/IC50)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Infection"; "Infection" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Assay"; "Assay" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Logical relationship and comparison of the activation mechanisms of phosphonate antivirals.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV) [14]* Virus stock of known titer

  • Culture medium (e.g., DMEM) with supplements

  • Antiviral drug stock solution

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. [3]Incubate at 37°C with 5% CO₂.

  • Virus Dilution: On the day of the experiment, prepare serial dilutions of the virus stock in culture medium to achieve a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the diluted virus. [15]Incubate for 1-2 hours at 37°C to allow for viral adsorption. [15]4. Drug Treatment and Overlay: During the adsorption period, prepare the overlay medium containing serial dilutions of the antiviral drug. After adsorption, remove the virus inoculum and add the overlay medium containing the different drug concentrations to the respective wells. [14]Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixative solution for at least 30 minutes. [14]Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis. [14]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a drug to inhibit the virus-induced damage or death of host cells (cytopathic effect).

Materials:

  • Susceptible host cell line (e.g., A549 cells for Adenovirus) [16]* Virus stock

  • Culture medium and supplements

  • Antiviral drug stock solution

  • 96-well cell culture plates

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

  • Destaining/solubilizing solution

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate to form a confluent monolayer. [17]2. Drug and Virus Addition: Prepare serial dilutions of the antiviral drug in culture medium. Add the diluted drug to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days. [16]Include cell control, virus control, and drug toxicity control (drug, no virus) wells.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until CPE is clearly visible in the virus control wells (typically 3-7 days). [18]4. Quantification of CPE:

    • Crystal Violet Method: Gently wash the cells with PBS, fix them with a fixative, and then stain with crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). [17] * Neutral Red Method: Remove the medium and add Neutral Red solution to allow for uptake by viable cells. After incubation, remove the dye, wash, and add a destaining solution. Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The EC₅₀ is the drug concentration that protects 50% of the cells from virus-induced CPE. The CC₅₀ is determined from the drug toxicity control wells.

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral nucleic acid (DNA or RNA) in a sample as a measure of viral replication.

Materials:

  • Samples from in vitro or in vivo experiments

  • Nucleic acid extraction kit

  • Primers and probes specific for the target viral gene

  • qPCR master mix

  • Real-time PCR instrument

  • Standards with known copy numbers of the viral target sequence

Procedure:

  • Nucleic Acid Extraction: Extract viral DNA or RNA from the samples (e.g., cell culture supernatant, plasma) using a suitable extraction kit. [19]2. Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, specific primers and probe, and the extracted nucleic acid. [20]For RNA viruses, a reverse transcription step is included to convert RNA to cDNA. [21]3. Real-Time PCR: Perform the real-time PCR using an instrument that monitors the fluorescence signal in real-time. The amplification cycle at which the fluorescence crosses a certain threshold (Ct value) is recorded. [19]4. Quantification: Generate a standard curve by running serial dilutions of the known standards. [22]The viral load (copy number) in the unknown samples is determined by interpolating their Ct values onto the standard curve. [22]5. Data Analysis: The reduction in viral load in treated samples compared to untreated controls is used to determine the antiviral efficacy.

Conclusion

Drugs derived from phosphonate precursors, including Cidofovir, Tenofovir, and Foscarnet, are crucial components of the antiviral armamentarium. Their broad-spectrum activity against DNA viruses is attributed to their ability to selectively target viral DNA polymerases. While they share a common overarching mechanism, differences in their activation pathways and specific targets lead to variations in their antiviral efficacy and resistance profiles. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to conduct comparative analyses and further investigate the potential of these and novel phosphonate-based antiviral agents.

References

Reactivity Face-Off: Diethyl [(2-bromoethoxy)methyl]phosphonate Emerges as the More Reactive Alkylating Agent Over its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

The enhanced reactivity of Diethyl [(2-bromoethoxy)methyl]phosphonate stems from the inherent properties of the halogen leaving groups. In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart from the electrophilic carbon center. Bromide is a better leaving group than chloride because the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy for the C-Br bond means that less energy is required to break it, leading to a lower activation energy for the reaction.

Furthermore, the stability of the resulting halide anion in solution plays a crucial role. Larger anions with more diffuse charge, like bromide, are more stable and less basic than smaller, more charge-dense anions like chloride. This greater stability of the bromide ion makes it a more favorable leaving group, thus accelerating the rate of nucleophilic substitution reactions.[1][2] The established order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[2]

This difference in reactivity has practical implications for reaction design. When using Diethyl [(2-bromoethoxy)methyl]phosphonate, reactions can often be conducted under milder conditions, such as lower temperatures and shorter reaction times, which can help to minimize the formation of side products and improve the overall yield and purity of the desired product. Conversely, the chloro-analog may require more forcing conditions to achieve a comparable reaction rate.

Quantitative Reactivity Comparison

ParameterDiethyl [(2-bromoethoxy)methyl]phosphonateDiethyl [(2-chloroethoxy)methyl]phosphonateRationale
Relative Reaction Rate FasterSlowerBromide is a superior leaving group compared to chloride.[1][2]
Required Reaction Temp. LowerHigherThe weaker C-Br bond leads to a lower activation energy.
Typical Reaction Time ShorterLongerA consequence of the faster reaction kinetics.
Potential for Side Reactions Lower (at milder conditions)HigherMore forcing conditions may lead to decomposition or elimination reactions.

Experimental Protocols: N-Alkylation of Adenine

A relevant application for these reagents is in the synthesis of acyclic nucleoside phosphonates, which are an important class of antiviral agents.[3][4] The following protocols describe the N-alkylation of adenine, a common purine base, with both the chloro- and bromo-analogs, highlighting the anticipated differences in reaction conditions.

Protocol 1: Synthesis of Diethyl {[(2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate using the Bromo-Analog

Materials:

  • Adenine

  • Diethyl [(2-bromoethoxy)methyl]phosphonate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add adenine (1 equivalent) and cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to create a suspension.

  • Stir the suspension at room temperature for 30 minutes.

  • Add Diethyl [(2-bromoethoxy)methyl]phosphonate (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the desired product.

Protocol 2: Synthesis of Diethyl {[(2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate using the Chloro-Analog

Materials:

  • Adenine

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add adenine (1 equivalent) and cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to create a suspension.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the desired product.

Note: The higher reaction temperature and longer reaction time in Protocol 2 are necessary to compensate for the lower reactivity of the chloro-analog.

Reactivity Comparison Workflow

The following diagram illustrates the logical relationship in the reactivity comparison between the two phosphonates in a typical nucleophilic substitution reaction.

G cluster_0 Reactivity Comparison cluster_1 Reaction Parameters cluster_2 Reaction Outcome A Diethyl [(2-bromoethoxy)methyl]phosphonate C Lower Activation Energy (Weaker C-Br bond) A->C E More Stable Leaving Group (Br⁻) A->E B This compound D Higher Activation Energy (Stronger C-Cl bond) B->D F Less Stable Leaving Group (Cl⁻) B->F G Faster Reaction Rate C->G H Slower Reaction Rate D->H E->G F->H I Milder Reaction Conditions (Lower Temp, Shorter Time) G->I J Harsher Reaction Conditions (Higher Temp, Longer Time) H->J

Caption: Reactivity comparison of bromo- and chloro-phosphonate analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of Diethyl [(2-chloroethoxy)methyl]phosphonate and a selection of structurally related phosphonates. The following sections detail their comparative spectroscopic data, experimental protocols, and a logical workflow for analysis.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its analogs. It is important to note that the data has been compiled from various sources, and experimental conditions may vary.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound-O-CH₂-CH₃-O-CH₂-CH₃P-CH₂-O--O-CH₂-CH₂ClP-CH₂-ClP-CH₂-CH₃P-CH₂-CH₃Solvent
This compound4.12 (q)1.33 (t)3.85 (d)3.75 (t), 3.65 (t)CDCl₃
Diethyl (methoxymethyl)phosphonate4.10 (q)1.31 (t)3.70 (d)CDCl₃
Diethyl (chloromethyl)phosphonate4.22 (dq)1.38 (t)3.67 (d)CDCl₃
Diethyl ethylphosphonate4.08 (m)1.32 (t)1.80 (dq)1.12 (dt)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound-O-C H₂-CH₃-O-CH₂-C H₃P-C H₂-O--O-C H₂-CH₂Cl-O-CH₂-C H₂ClP-C H₂-ClP-C H₂-CH₃P-CH₂-C H₃Solvent
This compound63.5 (d)16.4 (d)68.2 (d)71.542.8CDCl₃
Diethyl (methoxymethyl)phosphonate62.5 (d)16.5 (d)69.8 (d)CDCl₃
Diethyl (chloromethyl)phosphonate63.2 (d)16.4 (d)38.9 (d)CDCl₃
Diethyl ethylphosphonate61.5 (d)16.5 (d)20.2 (d)6.5 (d)CDCl₃

Table 3: ³¹P NMR Chemical Shifts (δ, ppm)

Compound³¹P Chemical Shift (δ, ppm)Solvent
This compound~21Not specified
Diethyl (methoxymethyl)phosphonate~22Not specified
Diethyl (chloromethyl)phosphonate~17Not specified
Diethyl ethylphosphonate~32Not specified

Table 4: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Compoundν(P=O)ν(P-O-C)ν(C-Cl)
This compound~1250~1030~750
Diethyl (methoxymethyl)phosphonate~1250~1030-
Diethyl (chloromethyl)phosphonate~1260~1025~760
Diethyl ethylphosphonate~1240~1020-

Table 5: Mass Spectrometry - Key Fragmentation Ions (m/z)

CompoundMolecular Ion [M]⁺[M-C₂H₄O]⁺[M-C₂H₅O]⁺[PO(OC₂H₅)₂]⁺Other Characteristic Fragments
This compound230/232186/188185/18713793, 65
Diethyl (methoxymethyl)phosphonate182138137137109, 79
Diethyl (chloromethyl)phosphonate186/188142/144141/143137108, 81
Diethyl ethylphosphonate16612212113793, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation : Approximately 10-20 mg of the phosphonate sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed with an exponential window function (LB = 0.3 Hz).

  • ¹³C NMR Acquisition : Proton-decoupled spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added and Fourier transformed with an exponential window function (LB = 1.0 Hz).

  • ³¹P NMR Acquisition : Proton-decoupled spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 100 ppm. 85% H₃PO₄ was used as an external reference. 64 scans were co-added and Fourier transformed with an exponential window function (LB = 0.5 Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation : A small drop of the neat liquid phosphonate sample was placed directly onto the diamond crystal of the uATR accessory.

  • Data Acquisition : Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added and background corrected against a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : Agilent 7890B GC system coupled to a 5977A MS detector or equivalent.

  • Sample Preparation : Samples were diluted to 1 mg/mL in dichloromethane.

  • GC Conditions :

    • Column : HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program : Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the phosphonate compounds.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_Target This compound NMR NMR (1H, 13C, 31P) Sample_Target->NMR Analyze FTIR FTIR Sample_Target->FTIR Analyze MS GC-MS Sample_Target->MS Analyze Sample_Analogs Related Phosphonates Sample_Analogs->NMR Analyze Sample_Analogs->FTIR Analyze Sample_Analogs->MS Analyze Process_NMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_FTIR Process FTIR Spectra (Peak Picking, Functional Group Analysis) FTIR->Process_FTIR Process_MS Process MS Data (Fragmentation Analysis) MS->Process_MS Compare_Data Comparative Data Tables Process_NMR->Compare_Data Process_FTIR->Compare_Data Process_MS->Compare_Data

Spectroscopic analysis workflow.

A Comparative Analysis of Horner-Wadsworth-Emmons and Knoevenagel Reactions with Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon double bonds is a foundational transformation. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction is a preeminent method utilizing phosphonate-stabilized carbanions. This guide provides a detailed comparative study of the HWE reaction and the related Knoevenagel condensation, with a focus on the use of phosphonate reagents. We will delve into their respective mechanisms, stereochemical outcomes, and practical applications, supported by experimental data and detailed protocols.

Introduction to Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[1][2][3] In contrast, the Knoevenagel condensation is a broader term for the reaction of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base, to form a new carbon-carbon double bond.[4][5] While phosphonates are a class of active methylene compounds, their reaction with carbonyls under basic conditions is almost exclusively referred to as the HWE reaction, which is mechanistically distinct from the classic Knoevenagel condensation.

The primary distinction lies in the nature of the base employed and the generation of the nucleophile. The HWE reaction typically utilizes a strong base to stoichiometrically pre-form the phosphonate carbanion before the addition of the carbonyl compound. The Knoevenagel condensation, on the other hand, employs a catalytic amount of a weaker base, and the formation of the carbanion from the active methylene compound is a reversible step in the catalytic cycle.

Comparative Analysis of Reaction Parameters

ParameterHorner-Wadsworth-Emmons (HWE) ReactionKnoevenagel Condensation
Phosphonate Reagent Primary reagent for olefination.Not the typical substrate; usually involves compounds with flanking electron-withdrawing groups like malonic esters or cyanoacetates.[4]
Base Strong, stoichiometric base (e.g., NaH, n-BuLi, KHMDS).[1][6]Weak, catalytic base (e.g., piperidine, DBU, triphenylphosphine).[7][8]
Reaction Conditions Often requires anhydrous conditions and inert atmosphere.[1]Can often be run under milder, and sometimes aqueous or solvent-free, conditions.[8][9]
Stereoselectivity Generally high (E)-selectivity. (Z)-selectivity can be achieved with modified phosphonates (e.g., Still-Gennari modification).[10][11]Stereoselectivity is variable and depends on the substrates and conditions; often favors the thermodynamically more stable isomer.[12]
Substrate Scope Broad scope, including aliphatic and aromatic aldehydes and ketones.[2][13]Effective with aldehydes and ketones, particularly aromatic aldehydes.[7][8]
Byproducts Water-soluble phosphate esters, which are easily removed by aqueous workup.[2]Typically water.

Reaction Mechanisms and Stereochemistry

The HWE reaction proceeds through the irreversible formation of a phosphonate carbanion, which then attacks the carbonyl compound to form a betaine intermediate. This intermediate cyclizes to an oxaphosphetane, which then eliminates to form the alkene and a phosphate byproduct. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetanes.[10]

The Knoevenagel condensation mechanism involves the reversible deprotonation of the active methylene compound by a weak base to form a low concentration of the enolate. This enolate then adds to the carbonyl group to form an aldol-type adduct, which subsequently undergoes dehydration to yield the α,β-unsaturated product.[4]

Experimental Data

The following table presents representative experimental data for the HWE reaction and a Knoevenagel-type reaction to illustrate the differences in conditions and outcomes.

ReactionAldehydePhosphonate/Active Methylene CompoundBase/CatalystSolventTemp. (°C)Time (h)ProductYield (%)E/Z Ratio
HWEBenzaldehydeTriethyl phosphonoacetateNaHTHF0 to rt2Ethyl (E)-cinnamate~90>95:5
KnoevenagelBenzaldehydeEthyl cyanoacetatePiperidineEthanolrt1-2Ethyl (E)-2-cyanocinnamate~90>95:5
HWE (Still-Gennari)BenzaldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6THF-784Methyl (Z)-cinnamate~85>95:5

Experimental Protocols

Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of an (E)-α,β-unsaturated ester from an aldehyde and triethyl phosphonoacetate.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Protocol 2: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using a weak base catalyst.[8]

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol)

  • DBU (1.0 mmol)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde, active methylene compound, and water.

  • Add DBU to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Visualizing the Reactions

HWE_Mechanism Phosphonate Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Aldehyde/ Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Knoevenagel_Mechanism ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate Deprotonation (reversible) Base Catalytic Weak Base Base->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Addition Aldehyde Aldehyde/ Ketone Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water Experimental_Workflow cluster_HWE Horner-Wadsworth-Emmons cluster_Knoevenagel Knoevenagel Condensation HWE_1 1. Deprotonation (Strong Base, Anhydrous) HWE_2 2. Add Aldehyde/ Ketone HWE_1->HWE_2 HWE_3 3. Reaction HWE_2->HWE_3 HWE_4 4. Aqueous Workup HWE_3->HWE_4 Knoevenagel_1 1. Mix Aldehyde, Active Methylene Compound, & Catalytic Base Knoevenagel_2 2. Reaction (Often milder conditions) Knoevenagel_1->Knoevenagel_2 Knoevenagel_3 3. Workup Knoevenagel_2->Knoevenagel_3

References

A Comparative Guide to the Synthetic Routes of Acyclic Nucleoside Phosphonates: Efficiency and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, with prominent members like Tenofovir, Adefovir, and Cidofovir playing crucial roles in the management of HIV and viral hepatitis. The efficacy of these drugs has spurred extensive research into their synthesis, aiming for routes that are not only high-yielding but also efficient and scalable for pharmaceutical production. This guide provides a comparative analysis of the most common synthetic strategies for preparing ANPs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of acyclic nucleoside phosphonates primarily revolves around the formation of the stable phosphonate linkage to the acyclic side chain. Three major strategies have emerged as the most prevalent and are compared below: the Alkylation of a Nucleobase with a Phosphonate Synthon, the Michaelis-Arbuzov Reaction for side-chain construction, and the Mitsunobu Reaction.

Synthetic RouteKey ReactionTarget Molecule ExampleReagents & ConditionsReported YieldAdvantagesDisadvantages
Alkylation of Nucleobase Nucleophilic substitutionTenofovir(R)-9-(2-Hydroxypropyl)adenine, Diethyl p-toluenesulfonyloxymethyl-phosphonate, Lithium tert-butoxide, DMF~70%[1]Convergent, well-established, good yields.Requires pre-synthesis of the phosphonate synthon, potential for side reactions.
Michaelis-Arbuzov Reaction C-P bond formationAdefovir Intermediate2-Chloroethyl chloromethyl ether, Triethyl phosphite, HeatQuantitative for the phosphonate formation step[2]Forms the key C-P bond directly, versatile.Often requires high temperatures, potential for side reactions like the Perkow reaction.[3]
Mitsunobu Reaction P-O-C bond formationCidofovir ProdrugCyclic Cidofovir, 3-Hexadecyloxy-1-propanol, Triphenylphosphine, DIAD-Mild reaction conditions.Primarily used for prodrug synthesis, stoichiometric phosphine oxide byproduct.[4]

Experimental Protocols

Alkylation of Nucleobase: Synthesis of Tenofovir Intermediate

This protocol describes the key alkylation step in the synthesis of a Tenofovir precursor.

Materials:

  • (R)-9-(2-Hydroxypropyl)adenine

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Lithium tert-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of (R)-9-(2-hydroxypropyl)adenine in anhydrous DMF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled in an ice bath, and lithium tert-butoxide is added portion-wise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the alkoxide.

  • A solution of diethyl p-toluenesulfonyloxymethylphosphonate in anhydrous DMF is then added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired diethyl phosphonate intermediate of Tenofovir.

Michaelis-Arbuzov Reaction: Synthesis of an Adefovir Side-Chain Intermediate

This protocol outlines the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, a key step in constructing the side chain of Adefovir.

Materials:

  • 2-Chloroethyl chloromethyl ether

  • Triethyl phosphite

  • Standard glassware for reflux

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, 2-chloroethyl chloromethyl ether is combined with a slight excess of triethyl phosphite.

  • The reaction mixture is heated to reflux (typically 120-160 °C) under an inert atmosphere.[5]

  • The progress of the reaction is monitored by TLC or 31P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting diethyl (2-chloroethoxy)methylphosphonate is purified by vacuum distillation to remove the ethyl chloride byproduct and any unreacted starting materials. This reaction is reported to proceed in quantitative yield.[2]

Deprotection of Diethyl Phosphonate to Yield the Final Acyclic Nucleoside Phosphonic Acid

This protocol describes the final deprotection step to obtain the active phosphonic acid form of the acyclic nucleoside.

Materials:

  • Acyclic nucleoside diethyl phosphonate

  • Bromotrimethylsilane (TMSBr) or Hydrobromic acid in acetic acid

  • Anhydrous acetonitrile or other suitable solvent

  • Standard glassware for anhydrous reactions

Procedure using TMSBr:

  • The acyclic nucleoside diethyl phosphonate is dissolved in anhydrous acetonitrile under an inert atmosphere.

  • Bromotrimethylsilane (typically 2.2-3 equivalents per ethyl group) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC or HPLC until the starting material is consumed.

  • The solvent and excess TMSBr are removed under reduced pressure.

  • The residue is co-evaporated with a solvent like toluene to remove residual TMSBr.

  • The crude phosphonic acid is then purified by recrystallization or ion-exchange chromatography to yield the final product.

Synthetic Pathway Visualizations

Alkylation_Route_Tenofovir cluster_sidechain Side-chain Synthon Synthesis cluster_coupling Coupling Reaction cluster_deprotection Deprotection DEHP Diethyl phosphite DEHMP Diethyl (hydroxymethyl)phosphonate DEHP->DEHMP Triethylamine Para Paraformaldehyde Para->DEHMP DEPTP Diethyl p-toluenesulfonyloxymethylphosphonate DEHMP->DEPTP Triethylamine TsCl p-Toluenesulfonyl chloride TsCl->DEPTP DEPTP_c Diethyl p-toluenesulfonyloxymethylphosphonate HPA (R)-9-(2-Hydroxypropyl)adenine Tenofovir_ester Tenofovir Diethyl Ester HPA->Tenofovir_ester LiOtBu, DMF DEPTP_c->Tenofovir_ester Tenofovir_ester_d Tenofovir Diethyl Ester Tenofovir Tenofovir Tenofovir_ester_d->Tenofovir TMSBr

Caption: Synthetic pathway for Tenofovir via the alkylation route.

Michaelis_Arbuzov_Route_Adefovir cluster_sidechain_ma Side-chain Synthesis via Michaelis-Arbuzov cluster_coupling_ma Coupling to Nucleobase cluster_deprotection_ma Deprotection CECME 2-Chloroethyl chloromethyl ether Phosphonate_intermediate Diethyl (2-chloroethoxy)methylphosphonate CECME->Phosphonate_intermediate Heat TEP Triethyl phosphite TEP->Phosphonate_intermediate Phosphonate_intermediate_c Diethyl (2-chloroethoxy)methylphosphonate Adenine Adenine Adefovir_ester Adefovir Diethyl Ester Adenine->Adefovir_ester Base, DMF Phosphonate_intermediate_c->Adefovir_ester Adefovir_ester_d Adefovir Diethyl Ester Adefovir Adefovir Adefovir_ester_d->Adefovir TMSBr

References

A Comparative Analysis of Reaction Kinetics for Phosphonate Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonate alkylating agents are a class of organophosphorus compounds that play a critical role in various biochemical processes and are of significant interest in drug development. Their ability to act as stable mimics of phosphate esters or as transition state analogs for enzymatic reactions makes them potent inhibitors of numerous enzymes.[1][2] This guide provides an objective comparison of the reaction kinetics of different phosphonate alkylating agents, supported by experimental data and detailed methodologies, to aid researchers in selecting and designing effective molecules for their specific applications.

The reactivity of phosphonate alkylating agents is largely dictated by their chemical structure and the reaction conditions.[3] They typically function by covalently modifying nucleophilic residues, such as serine, in the active sites of enzymes, leading to irreversible inhibition.[4][5] The mechanism of this alkylation (or more accurately, phosphonylation) can proceed through different pathways, influencing the rate and specificity of the reaction.

Comparative Kinetic Data

The efficacy of a phosphonate alkylating agent is often quantified by its rate of reaction with a target molecule. This is typically expressed as a second-order rate constant (kᵢ), which reflects the bimolecular reaction between the inhibitor and the enzyme. The table below summarizes kinetic data for a selection of phosphonate agents against different enzyme targets.

Phosphonate Alkylating AgentTarget EnzymeSecond-Order Rate Constant (kᵢ) (M⁻¹s⁻¹)Comments
Diethyl p-nitrophenyl phosphonateP99 β-Lactamase1.3 x 10³Inhibition involves phosphonylation of the active site serine.[5]
Diethyl (1-acetoxy-2-methylprop-1-en-2-yl)phosphonateP99 β-Lactamase1.6 x 10³An acyl phosphonate designed as a transition-state analogue inhibitor.[5]
Bicyclic enol phosphonate (diastereoisomer 1)Human AcetylcholinesteraseNot explicitly stated, but IC₅₀ = 3 µMInhibition involves a slow inactivation step following initial binding.[4]
Monocyclic 7-membered ring enol phosphonateHuman AcetylcholinesteraseLower potency than bicyclic analogDemonstrates the importance of the ring system for inhibitory activity.[4]
Busulfan (an alkyl alkane sulfonate, for comparison)DNA (N-7 of guanine)Follows second-order kinetics (SN2)Reacts more extensively with thiol groups compared to nitrogen mustards.[6]

Note: Direct comparison of rate constants can be influenced by varying experimental conditions such as pH, temperature, and solvent. The data presented are drawn from specific studies and should be interpreted within that context.

Factors Influencing Reaction Kinetics

The reaction kinetics of phosphonate alkylating agents are influenced by several key factors:

  • Leaving Group: The nature of the leaving group is critical. A better leaving group (e.g., p-nitrophenoxide) will facilitate the nucleophilic attack on the phosphorus atom, leading to a faster reaction rate.[5]

  • Steric Hindrance: The rate of hydrolysis and, by extension, alkylation can decrease with increasing steric hindrance around the phosphorus center. For instance, under basic conditions, methyl phosphonate esters react significantly faster than isopropyl derivatives.[7]

  • Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[7]

  • Reaction Mechanism: Alkylating agents can react via SN1 or SN2 mechanisms.[8] SN1 reactions proceed through a highly reactive intermediate, and their rate is dependent only on the concentration of the alkylating agent. SN2 reactions involve a bimolecular displacement, and their rate depends on the concentration of both the alkylating agent and the nucleophilic target.[6][8] Phosphonate inhibitors of serine hydrolases generally follow a mechanism analogous to an SN2 reaction at the phosphorus center.

Experimental Protocols

The analysis of reaction kinetics for phosphonate alkylating agents typically involves monitoring the reaction progress over time. Below are detailed methodologies for key experiments.

1. Synthesis of Phosphonate Esters:

A common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.[9] Alternative modern methods include palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides, which can be performed under mild conditions.[10]

  • Example Protocol (Palladium-Catalyzed Cross-Coupling):

    • To a reaction vessel under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), H-phosphonate diester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a suitable solvent (e.g., toluene).

    • Heat the mixture, potentially using microwave irradiation to accelerate the reaction.

    • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

    • Upon completion, purify the product using column chromatography.

2. Kinetic Analysis of Enzyme Inhibition:

The rate of enzyme inactivation by a phosphonate agent is often determined using spectrophotometric methods, particularly with a stopped-flow apparatus for rapid reactions.

  • Example Protocol (Spectrophotometric Assay):

    • Prepare a solution of the target enzyme (e.g., P99 β-lactamase) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the phosphonate inhibitor in an appropriate solvent (e.g., acetonitrile).

    • For direct measurement, if the reaction releases a chromophore (like p-nitrophenoxide), mix the enzyme and inhibitor solutions in a stopped-flow spectrophotometer.[5]

    • Monitor the increase in absorbance at the specific wavelength (e.g., 400 nm for p-nitrophenoxide) over time.[5]

    • The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential equation.

    • To determine the second-order rate constant (kᵢ), plot k_obs against various inhibitor concentrations. The slope of the resulting line corresponds to kᵢ.

Visualizations of Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying inhibitory mechanism.

G cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis Synthesis Synthesis of Phosphonate Agent Purification Purification & Characterization (NMR, MS) Synthesis->Purification Reagents Buffer & Reagent Preparation Synthesis->Reagents Mixing Rapid Mixing (Stopped-Flow) Purification->Mixing EnzymePrep Enzyme Preparation & Purification EnzymePrep->Reagents Reagents->Mixing Spectro Spectrophotometric Monitoring Mixing->Spectro FitData Fit Absorbance Data (k_obs) Spectro->FitData Plot Plot k_obs vs. [Inhibitor] FitData->Plot Calc Calculate Second-Order Rate Constant (kᵢ) Plot->Calc

Caption: Experimental workflow for kinetic analysis of enzyme inhibition.

G E_I Active Enzyme (E) + Inhibitor (I) EI_complex Reversible E·I Complex E_I->EI_complex k₁ (Binding) EI_complex->E_I k₋₁ (Dissociation) E_phosph Phosphonylated Enzyme (E-I) (Inactive) EI_complex->E_phosph k₂ (Phosphonylation)

Caption: Mechanism of irreversible enzyme inhibition by a phosphonate agent.

References

Safety Operating Guide

Safe Disposal of Diethyl [(2-chloroethoxy)methyl]phosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl [(2-chloroethoxy)methyl]phosphonate, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

I. Immediate Safety Precautions and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar chemicals should be reviewed, and the compound should be treated as hazardous.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.

Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste is the first step in the disposal process. This ensures that incompatible materials are not mixed and that the waste is routed to the correct disposal facility.

Waste Identification:

  • Chemical Name: this compound

  • CAS Number: 116384-56-6[1]

  • Hazards: Based on data for similar phosphonate compounds, it should be handled as a potential irritant to the skin and eyes.[2][3][4] Thermal decomposition may produce irritating gases and vapors.[2]

Segregation:

  • Collect waste this compound in a designated, leak-proof container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

III. Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations.[5][6] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[5]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • The container must be in good condition, free from leaks or residues on the exterior.

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Labeling:

    • The hazardous waste label must include:

      • The words "Hazardous Waste"

      • The full chemical name: this compound

      • The specific hazard characteristics (e.g., Irritant)

      • The date accumulation started.

      • The name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

    • Disposal will be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration.[7][8]

IV. Regulatory Data for Waste Management

Accurate record-keeping is a crucial aspect of hazardous waste management. The following table outlines the key information that must be documented for the disposal of this compound.

Data PointDescriptionExample/Guidance
Generator Information Name and address of the laboratory or facility generating the waste.Your institution's name and address.
Waste Profile Code An identification number assigned by the waste disposal facility.To be provided by your EHS department.
EPA Hazardous Waste Code(s) Codes that classify the hazardous waste based on its characteristics or listing.To be determined by EHS based on a full hazard assessment. May include codes for ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043).
Chemical Composition The concentration of this compound and any other components in the waste.e.g., >95% this compound in methanol.
Quantity The total amount of waste being disposed of.e.g., 500 mL, 1 kg.
Manifest Tracking Number A unique number to track the waste from the generator to the final disposal facility.[6]Provided on the hazardous waste manifest at the time of pickup.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Waste Generation & Identification H Spill? A->H During Handling B Step 2: Segregation & Containerization (Use labeled, compatible container) C Step 3: Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Temporary Storage (In designated Satellite Accumulation Area) C->D E Step 5: Request Waste Pickup (Contact Institutional EHS) D->E F Step 6: Manifest & Transport (By Licensed Waste Contractor) E->F G Step 7: Final Disposal (e.g., Incineration) F->G H->B No I Follow Spill Management Protocol H->I Yes I->B

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.